6-Chloro-2-hydrazinylbenzo[d]thiazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(6-chloro-1,3-benzothiazol-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S/c8-4-1-2-5-6(3-4)12-7(10-5)11-9/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAIRAQEQLLZMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353193 | |
| Record name | 6-Chloro-2-hydrazinyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51011-54-2 | |
| Record name | 6-Chloro-2-hydrazinyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Chloro-2-hydrazinylbenzo[d]thiazole
Executive Summary: This guide provides a comprehensive, technically-grounded methodology for the synthesis of 6-Chloro-2-hydrazinylbenzo[d]thiazole, a heterocyclic compound of significant interest in medicinal chemistry. Benzothiazole derivatives are foundational scaffolds in the development of novel therapeutic agents, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a hydrazinyl group at the 2-position creates a versatile chemical handle, enabling further molecular elaboration into hydrazones, pyrazoles, and other pharmacologically relevant structures.[3][4]
This document details a robust and well-documented two-step synthetic pathway, commencing with the synthesis of the key intermediate, 2-Amino-6-chlorobenzothiazole, from commercially available 4-chloroaniline. The subsequent conversion to the target compound via hydrazinolysis is then described in detail. The protocols are presented with mechanistic insights and practical considerations to ensure reproducibility and high yield, targeting researchers and professionals in the field of drug discovery and organic synthesis.
Strategic Approach: Retrosynthetic Analysis
The synthetic strategy is predicated on a two-step sequence that leverages established and reliable chemical transformations. The primary disconnection of the target molecule, this compound, is at the C2-hydrazine bond, identifying 2-Amino-6-chlorobenzothiazole as the immediate precursor. This intermediate is, in turn, accessible through a classical Hugershoff-style benzothiazole synthesis involving the cyclization of 4-chloroaniline. This approach is advantageous due to the low cost of starting materials and the high efficiency of the reactions.
Caption: Retrosynthetic pathway for this compound.
Synthesis Workflow: From Precursor to Final Product
The overall experimental workflow is designed for efficiency and clarity, ensuring distinct phases for the synthesis of the intermediate and the final product.
Caption: High-level experimental workflow for the two-step synthesis.
Experimental Protocols and Mechanistic Discussion
Step 1: Synthesis of 2-Amino-6-chlorobenzothiazole
This reaction proceeds via the well-established method of reacting a substituted aniline with potassium thiocyanate and bromine.[5] Mechanistically, the thiocyanate and bromine form a thiocyanogen ((SCN)2) or a related electrophilic species, which attacks the aniline ring. This is followed by an intramolecular cyclization to form the benzothiazole ring system.
Reaction Scheme: 4-Chloroaniline + KSCN + Br₂ → 2-Amino-6-chlorobenzothiazole
Reagent Data:
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Density (g/mL) | Amount (Example) |
| 4-Chloroaniline | 127.57 | 1.0 | - | 12.75 g (0.1 mol) |
| Potassium Thiocyanate | 97.18 | 4.0 | - | 38.87 g (0.4 mol) |
| Glacial Acetic Acid | 60.05 | Solvent | 1.049 | ~250 mL |
| Bromine | 159.81 | 1.0 | 3.102 | 15.98 g (5.1 mL, 0.1 mol) |
Detailed Protocol:
-
To a solution of 4-chloroaniline (1.0 eq.) and potassium thiocyanate (4.0 eq.) in glacial acetic acid (approx. 150 mL), stir the mixture at room temperature for 45 minutes.[6]
-
Cool the reaction vessel in an ice bath to maintain a temperature below 10°C.[5] This is critical to control the exothermicity of the subsequent bromination and to prevent unwanted side reactions.
-
Prepare a solution of bromine (1.0 eq.) dissolved in 100 mL of glacial acetic acid. Add this solution dropwise to the cooled reaction mixture with vigorous stirring, ensuring the temperature remains below 10°C.[5] A yellow precipitate will form.
-
After the complete addition of the bromine solution, remove the ice bath and allow the mixture to stir for an additional 10-12 hours at ambient temperature.[5]
-
Pour the reaction mixture into a beaker containing warm water. Neutralize the solution carefully with a 10-25% aqueous ammonia or sodium hydroxide solution until a pH of ~8 is reached.[5][6]
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with water to remove any inorganic salts and impurities.
-
Dry the crude product. Recrystallization from a suitable solvent such as ethanol can be performed for further purification. The expected melting point is in the range of 199-201°C.[7]
Step 2: Synthesis of this compound
The conversion of the 2-amino group to a 2-hydrazinyl group is achieved via reaction with hydrazine hydrate at elevated temperatures.[8] The use of a high-boiling solvent like ethylene glycol is essential to reach the necessary reaction temperature for this nucleophilic substitution-type reaction to proceed efficiently.[3] A catalytic amount of strong acid, such as concentrated HCl, facilitates the reaction.[3][4]
Reaction Scheme: 2-Amino-6-chlorobenzothiazole + NH₂NH₂·H₂O → this compound
Reagent Data:
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Density (g/mL) | Amount (Example) |
| 2-Amino-6-chlorobenzothiazole | 184.65 | 1.0 | - | 1.85 g (10 mmol) |
| Hydrazine Hydrate (80%) | 50.06 | ~10.0 | ~1.03 | ~4.0 mL (~80 mmol) |
| Ethylene Glycol | 62.07 | Solvent | 1.11 | ~20 mL |
| Conc. Hydrochloric Acid | 36.46 | Catalyst | 1.18 | ~2 mL |
Detailed Protocol:
-
In a round-bottom flask equipped with a reflux condenser, add 2-Amino-6-chlorobenzothiazole (1.0 eq.).
-
Add hydrazine hydrate (approx. 10 eq.) and ethylene glycol as the solvent.[3]
-
With stirring, carefully add concentrated hydrochloric acid dropwise to the mixture at a low temperature (e.g., 5°C).[3]
-
Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours.[3][4] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice-cold water. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with cold water and dry it completely. The product can be further purified by recrystallization if necessary.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzothiazole ring system. The protons of the hydrazinyl group (-NHNH₂) will also be present, often as broad singlets.
-
IR Spectroscopy: The formation of the hydrazone can be confirmed by the presence of N-H stretching vibrations in the region of 3100-3400 cm⁻¹.[4]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product (C₇H₆ClN₃S, M.W. = 199.66 g/mol ), including the characteristic isotopic pattern for a chlorine-containing compound.
Conclusion and Future Applications
The two-step synthesis outlined in this guide provides a reliable and scalable method for producing this compound. The procedure utilizes readily available reagents and follows well-established reaction principles, making it suitable for both academic research and industrial drug development settings. The final product is a valuable intermediate, serving as a launchpad for the synthesis of a diverse library of benzothiazole derivatives. For instance, it can be readily condensed with aldehydes, ketones, or β-ketoesters to form Schiff bases, pyrazoles, and other heterocyclic systems with significant potential for biological activity.[3][9]
References
- 1. ijper.org [ijper.org]
- 2. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-6-chlorobenzothiazole 99 95-24-9 [sigmaaldrich.com]
- 8. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-Chloro-2-hydrazinylbenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 6-Chloro-2-hydrazinylbenzo[d]thiazole, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to leverage this molecule's full potential.
Core Compound Identification and Properties
Chemical Identity:
| Attribute | Value |
| Systematic Name | This compound |
| CAS Number | 51011-54-2[1] |
| Molecular Formula | C₇H₆ClN₃S |
| Molecular Weight | 199.66 g/mol |
| Structure | (See Figure 1) |
Synthesis and Mechanism
The synthesis of this compound is a multi-step process that begins with the formation of the benzothiazole core, followed by the introduction of the hydrazinyl group. Understanding the causality behind each step is crucial for optimizing yield and purity.
2.1. Synthesis of the Benzothiazole Scaffold
The foundational step involves the synthesis of 6-chloro-2-aminobenzothiazole. This is typically achieved through the reaction of p-chloroaniline with potassium thiocyanate in the presence of bromine and glacial acetic acid.[2] The bromine acts as an oxidizing agent to facilitate the cyclization process.
2.2. Introduction of the Hydrazinyl Moiety
The key transformation to obtain the target compound involves the reaction of 6-chloro-2-aminobenzothiazole with hydrazine hydrate.[2] This nucleophilic substitution reaction replaces the amino group with a hydrazinyl group. The reaction is often carried out under reflux conditions.[2]
Experimental Protocol: Synthesis of this compound [2]
-
Step 1: Synthesis of 6-chloro-2-aminobenzothiazole.
-
Dissolve p-chloroaniline (0.01 mol) and potassium thiocyanate (0.08 mol) in glacial acetic acid (20 mL).
-
Cool the mixture to 2-4 °C and stir for 15 minutes.
-
Add a cold solution of bromine (0.01 mol) in glacial acetic acid (6 mL) dropwise.
-
Continue stirring for 2 hours at low temperature, then for 10 hours at room temperature.
-
Filter the resulting hydrochloride salt, wash with acetic acid, dissolve in hot water, and neutralize with 25% aqueous ammonia.
-
Filter the precipitate, wash with water, and recrystallize from ethanol.
-
-
Step 2: Synthesis of this compound.
-
To hydrazine hydrate (99%, 6 mL), add concentrated HCl (6 mL) dropwise at 5-10 °C with stirring.
-
Add ethylene glycol (24 mL) and 6-chloro-2-aminobenzothiazole (0.03 mol) in portions.
-
Reflux the mixture for 3 hours.
-
Cool the reaction mixture to room temperature and pour it into crushed ice.
-
Filter the resulting solid and recrystallize from ethanol to yield the final product.
-
Diagram of Synthetic Workflow:
Caption: Synthetic pathway for this compound.
Applications in Drug Discovery and Medicinal Chemistry
The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[3] The introduction of a hydrazinyl group at the 2-position of the 6-chlorobenzothiazole core provides a versatile handle for further chemical modifications, leading to the synthesis of diverse derivatives with potential therapeutic applications.
3.1. Antimicrobial Agents
Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. For instance, novel 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives synthesized from N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide have shown moderate to good inhibition against various bacterial and fungal strains.[4] The investigation revealed that triazolo-thiadiazole derivatives were generally more active than their 1,3,4-oxadiazole counterparts.[4]
3.2. Anti-inflammatory and Analgesic Agents
The benzothiazole nucleus is also associated with anti-inflammatory and analgesic activities.[5] The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives has been explored, and these compounds have been evaluated for their anti-inflammatory activity, with some showing significant effects.[5] The mechanism of action for the anti-inflammatory properties of many benzothiazole derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes.[6]
3.3. Other Potential Therapeutic Areas
The versatility of the 2-hydrazinylbenzothiazole scaffold extends to other therapeutic areas. Hydrazone derivatives, which can be readily synthesized from 2-hydrazinylbenzothiazoles, have shown a broad spectrum of biological activities, including anticonvulsant, antidepressant, antitumoral, and antiviral properties.[7]
Diagram of Potential Signaling Pathway Inhibition:
Caption: Potential inhibition of the COX pathway by derivatives.
Analytical Characterization
The structural confirmation of this compound and its derivatives relies on standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the chemical structure, confirming the presence of aromatic protons, the hydrazinyl group, and the carbon framework.
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify characteristic functional groups, such as N-H stretching vibrations of the hydrazinyl group and C=N stretching of the thiazole ring.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
For instance, in the characterization of related hydrazone derivatives, the formation was confirmed by the presence of an absorption band for the imine group in the IR spectra and a singlet peak in the ¹H NMR spectra.[6]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound and its derivatives.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]
-
Handling: Handle in a well-ventilated area to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.[10]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]
-
Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[9]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[10]
In Case of Exposure:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[10]
-
Skin Contact: Wash off immediately with plenty of soap and water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[9]
Conclusion
This compound is a valuable building block in the synthesis of novel heterocyclic compounds with significant therapeutic potential. Its versatile chemical nature allows for the creation of diverse libraries of derivatives for screening against various biological targets. This guide provides a foundational understanding of its synthesis, applications, and handling, empowering researchers to explore its full potential in the ongoing quest for new and effective therapeutic agents.
References
- 1. 615-21-4|2-Hydrazinylbenzo[d]thiazole|BLD Pharm [bldpharm.com]
- 2. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
Introduction: The Benzothiazole-Hydrazine Scaffold as a Privileged Structure
An In-Depth Technical Guide to the Mechanistic Landscape of 6-Chloro-2-hydrazinylbenzo[d]thiazole and Its Bioactive Derivatives
This guide provides a comprehensive technical overview of this compound, a pivotal scaffold in modern medicinal chemistry. Recognizing that the primary value of this compound lies in its role as a versatile synthetic intermediate, this document focuses on the well-elucidated mechanisms of action of its principal derivatives. We will explore the journey from this core structure to potent agents targeting a spectrum of diseases, grounding our discussion in established experimental evidence and providing actionable protocols for researchers in the field.
This compound is a heterocyclic compound whose significance in drug discovery is not defined by its intrinsic biological activity, but by its function as a foundational building block. The inherent chemical reactivity of its hydrazinyl (-NHNH₂) group, combined with the stable, electron-rich benzothiazole core, makes it an ideal starting point for constructing vast libraries of diverse molecules. The hydrazine moiety serves as a highly versatile handle for introducing a wide range of pharmacophores through reactions like condensation with aldehydes and ketones to form hydrazones, or through cyclization to yield other heterocyclic systems such as triazoles and oxadiazoles.[1][2][3]
This structural adaptability has allowed for the development of derivatives with potent and varied biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide will dissect the mechanisms of these derivatives, offering insight into how modifications to the core scaffold translate into specific biological functions.
Caption: Synthetic utility of the core scaffold.
Part 1: Mechanism of Action in Antimicrobial Agents
Derivatives of this compound have demonstrated significant potential as broad-spectrum antimicrobial agents.[1][4] While the precise molecular targets are often multifaceted and depend on the specific derivative, the general mechanism involves the disruption of essential cellular processes in bacteria and fungi.
Postulated Mechanisms:
-
Enzyme Inhibition: The heterocyclic structure is known to chelate metal ions essential for the catalytic activity of microbial enzymes.
-
Cell Wall Disruption: Some derivatives may interfere with the biosynthesis of peptidoglycan in bacteria or chitin in fungi, compromising cellular integrity.
-
Membrane Permeability: The lipophilic nature of the benzothiazole core can facilitate insertion into the microbial cell membrane, disrupting its potential and leading to leakage of cellular contents.
Data Summary: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative derivatives against common pathogens. Lower MIC values indicate higher potency.
| Derivative Class | Organism | Type | MIC (µg/mL) | Reference |
| Triazolo-thiadiazole | Staphylococcus aureus | Gram (+) | 12.5 - 50 | [1] |
| Triazolo-thiadiazole | Escherichia coli | Gram (-) | 25 - 100 | [1] |
| 1,3,4-Oxadiazole | Candida albicans | Fungus | 12.5 - 50 | [1] |
| Benzothiazole-hydrazone | Aspergillus niger | Fungus | 25 - 100 | [1] |
| Benzothiazole-hydrazone | Klebsiella pneumoniae | Gram (-) | 12.5 - 50 | [4] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the MIC of a compound. The choice of broth and incubation conditions is critical and must be tailored to the specific microorganism being tested.
-
Preparation of Inoculum:
-
Aseptically pick 3-5 colonies of the test microorganism from an agar plate.
-
Suspend the colonies in sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using the broth medium to achieve a range of desired concentrations. Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).
-
-
Inoculation and Incubation:
-
Add an equal volume of the prepared inoculum to each well of the microtiter plate, resulting in a final microbial concentration of ~7.5 x 10⁵ CFU/mL.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as required for fungi.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
Part 2: Mechanism of Action in Anticancer Agents
Perhaps the most extensively studied application of this compound derivatives is in oncology.[5][6] These compounds have been shown to induce cancer cell death through multiple, often interconnected, pathways.
Key Mechanisms:
-
Induction of Apoptosis: Many derivatives trigger programmed cell death. A key mechanism is the modulation of the Bcl-2 family of proteins. By down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax, these compounds disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-3/7, the executioner caspases of apoptosis.[5][6][7]
-
Cell Cycle Arrest: These agents can halt the proliferation of cancer cells by arresting the cell cycle, most commonly at the G2/M transition phase.[5][7] This prevents cells from entering mitosis, ultimately leading to apoptosis if the damage cannot be repaired.
-
Inhibition of Tubulin Polymerization: Some advanced derivatives act as microtubule-targeting agents. By binding to the colchicine site on β-tubulin, they prevent the polymerization of tubulin into microtubules.[8] This disrupts the formation of the mitotic spindle, leading to mitotic arrest and cell death.
Caption: Apoptosis induction by benzothiazole derivatives.
Data Summary: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) values demonstrate the potent cytotoxic effects of these derivatives against various human cancer cell lines.
| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzothiazole-Triazole | MCF-7 (Breast) | 2.21 - 5.87 | [7] |
| Benzothiazole-Triazole | HepG2 (Liver) | 1.11 - 4.32 | [7] |
| Arylidene-hydrazinyl-thiazole | BxPC-3 (Pancreatic) | 3.1 - 5.2 | [6] |
| Benzothiazole-Triazole Hybrid | TNBC (Breast) | 30.49 | [5] |
| Thiazole-Hydrazide | A549 (Lung) | 10 - 20 | [9] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding:
-
Culture cancer cells in a suitable medium (e.g., DMEM with 10% FBS).
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability percentage against the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Part 3: Mechanism of Action in Anti-inflammatory Agents
Chronic inflammation is a key driver of many diseases. Derivatives of this compound have been investigated as anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[10]
Mechanism:
-
COX Inhibition: COX-1 and COX-2 are key enzymes in the arachidonic acid cascade that produces prostaglandins, which are potent mediators of inflammation, pain, and fever. By inhibiting these enzymes, benzothiazole derivatives can reduce the production of prostaglandins, thereby exerting an anti-inflammatory effect. Some derivatives show selectivity for COX-2, which is advantageous as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[2][10]
-
H+/K+ ATPase Inhibition: Some benzothiazole-hydrazones also inhibit the gastric proton pump (H+/K+ ATPase).[10] This is a distinct and valuable mechanism, as it can protect against the gastric ulcers often caused by traditional NSAIDs.
Caption: Inhibition of the prostaglandin synthesis pathway.
Conclusion and Future Perspectives
This compound has proven to be a remarkably fruitful scaffold for the generation of novel therapeutic candidates. Its true power lies not in its own activity, but in the chemical versatility it offers to medicinal chemists. The derivatives synthesized from this core structure have demonstrated potent and diverse mechanisms of action, from inducing apoptosis in cancer cells to inhibiting key enzymes in microbes and inflammatory pathways.
Future research should focus on several key areas:
-
Target Deconvolution: For the most potent compounds, identifying the precise molecular binding partners will be crucial for understanding off-target effects and optimizing selectivity.
-
Pharmacokinetic Optimization: In vivo studies are needed to assess the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead compounds to improve their drug-like characteristics.
-
Combination Therapies: The multifaceted mechanisms of these derivatives, particularly in cancer, make them excellent candidates for use in combination with existing therapies to overcome drug resistance.
By continuing to explore the chemical space accessible from this privileged scaffold, the scientific community is well-positioned to develop next-generation therapeutics for some of the most challenging human diseases.
References
- 1. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, SAR and molecular docking studies of benzo[d]thiazole-hydrazones as potential antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzothiazole-triazole hybrids: Novel anticancer agents inducing cell cycle arrest and apoptosis through Bcl-2 inhibition in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 6-Chloro-2-hydrazinylbenzo[d]thiazole Derivatives: A Technical Guide for Drug Discovery
Abstract
The 6-chloro-2-hydrazinylbenzo[d]thiazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by derivatives of this core, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory potential. We delve into the synthetic methodologies, mechanisms of action, structure-activity relationships, and key experimental protocols to equip researchers, scientists, and drug development professionals with the critical knowledge needed to advance the exploration of this promising class of compounds.
Introduction: The Benzothiazole Core and the Significance of the 6-Chloro-2-hydrazinyl Moiety
Benzothiazole, a bicyclic heterocyclic compound, is a cornerstone in the development of a wide array of biologically active molecules.[1] Its rigid structure and ability to participate in various non-covalent interactions make it an ideal scaffold for molecular recognition by biological targets. The introduction of a hydrazinyl group at the 2-position and a chlorine atom at the 6-position of the benzothiazole ring system significantly modulates its electronic and steric properties, often leading to enhanced biological efficacy. The hydrazinyl moiety provides a reactive handle for the synthesis of a diverse library of derivatives, such as hydrazones, while the electron-withdrawing nature of the chlorine atom can influence the compound's pharmacokinetic and pharmacodynamic profile.
This guide will explore the chemical space and biological landscape of this compound derivatives, providing insights into their therapeutic promise.
Synthetic Strategies and Methodologies
The synthesis of this compound derivatives typically commences with the preparation of the core intermediate, 6-chloro-2-aminobenzothiazole. This is often achieved through the reaction of 4-chloroaniline with potassium thiocyanate in the presence of bromine and acetic acid.[2] The resulting 2-amino-6-chlorobenzothiazole can then be converted to the desired 2-hydrazinyl intermediate.
Synthesis of the Core Intermediate: this compound
A general and efficient method for the synthesis of 2-hydrazinyl-6-substituted benzo[d]thiazoles involves the reaction of the corresponding 2-amino-6-substituted benzothiazole with hydrazine hydrate.[3]
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 2-Amino-6-chlorobenzothiazole. To a solution of 4-chloroaniline (0.1 mol) and potassium thiocyanate (0.4 mol) in 150 ml of glacial acetic acid, add dropwise a solution of bromine (0.1 mol) in 100 ml of glacial acetic acid, while maintaining the temperature below 10°C.[4]
-
Stir the reaction mixture for 10-12 hours.[4]
-
Pour the mixture into water, and neutralize with 10% sodium hydroxide solution.[4]
-
Collect the precipitated 2-amino-6-chlorobenzothiazole by filtration, wash with water, and dry.[4]
-
Recrystallize the crude product from a suitable solvent like ethanol.[4]
-
Step 2: Synthesis of this compound. To a suspension of 2-amino-6-chlorobenzothiazole (0.01 mol) in a suitable solvent such as ethanol, add hydrazine hydrate (excess).[3]
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry to obtain this compound.
The following diagram illustrates the general synthetic workflow:
Caption: General workflow for the synthesis of the core intermediate.
Anticancer Activity: A Promising Frontier
Derivatives of this compound have demonstrated significant potential as anticancer agents against a variety of human cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis.
Mechanism of Action
The anticancer activity of benzothiazole hydrazone derivatives is often attributed to their ability to interfere with cellular processes crucial for cancer cell proliferation and survival. One proposed mechanism is the inhibition of nucleic acid synthesis, particularly RNA and DNA synthesis.[5] This inhibition can stem from the targeting of key enzymes involved in purine synthesis, such as PRPP-amido transferase and IMP dehydrogenase.[5] Furthermore, some derivatives have been shown to interact directly with DNA, potentially affecting its template activity.[5] Apoptosis induction is a common endpoint for these compounds, often triggered through various signaling pathways.[6]
The diagram below depicts a plausible mechanism of action for anticancer benzothiazole hydrazone derivatives:
Caption: Proposed mechanism of anticancer action.
Structure-Activity Relationship (SAR)
The anticancer potency of these derivatives is highly dependent on the nature of the substituents. For instance, the introduction of a 2-(4-hydroxy-methoxy benzylidene)-hydrazino moiety at the C-2 position of the benzothiazole ring has been shown to significantly enhance antitumor potential.[6] Conversely, replacing the 4-hydroxy group with a 4-methoxy group can lead to a decrease in activity.[6]
In Vitro Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazine based benzothiazole | HeLa | 2.41 | [6] |
| Hydrazine based benzothiazole | COS-7 | 4.31 | [6] |
| Substituted bromopyridine acetamide benzothiazole | SKRB-3 | 0.0012 | [6] |
| Substituted bromopyridine acetamide benzothiazole | SW620 | 0.0043 | [6] |
| Substituted bromopyridine acetamide benzothiazole | A549 | 0.044 | [6] |
| Substituted bromopyridine acetamide benzothiazole | HepG2 | 0.048 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[7][8]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. After 24 hours of cell incubation, remove the existing medium and add 100 µL of the compound dilutions to the wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).[8]
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[8]
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity: Combating Microbial Resistance
The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the development of novel antimicrobial agents. This compound derivatives have shown promising activity against a broad spectrum of bacteria and fungi.
Mechanism of Action
The antibacterial action of benzothiazole derivatives can be attributed to the inhibition of various essential microbial enzymes. These include dihydroorotase, DNA gyrase, and dihydropteroate synthase, among others.[9] By targeting these enzymes, the compounds disrupt critical metabolic pathways necessary for microbial survival and replication.
Structure-Activity Relationship (SAR)
The antimicrobial activity of these derivatives is influenced by the nature of the substituents. For instance, the presence of electron-withdrawing groups like 2,4-dichloro phenyl or 4-nitro phenyl at certain positions can enhance antibacterial activity.[10] Similarly, the presence of a halogen group on the benzothiazole moiety has been shown to augment antibacterial efficacy.[9] Triazolo-thiadiazole derivatives of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide have been found to be more active than their 1,3,4-oxadiazole counterparts against pathogenic bacterial and fungal strains.[11]
In Vitro Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values of selected derivatives against various microbial strains.
| Compound Type | Microbial Strain | MIC (µg/mL) | Reference |
| Triazolo-thiadiazole derivatives | S. aureus, E. coli, P. aeruginosa, K. pneumoniae, C. albicans, A. niger | 12.5 - 50 | [10] |
| Oxadiazole derivatives | S. aureus, E. coli, P. aeruginosa, K. pneumoniae, C. albicans, A. niger | 12.5 - 50 | [10] |
| Sulfonamide analogues of benzothiazole | P. aeruginosa, S. aureus, E. coli | 3.1 - 6.2 | [9] |
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[12][13]
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) in sterile saline.[14]
-
Agar Plate Preparation: Prepare nutrient agar plates (for bacteria) or Sabouraud dextrose agar plates (for fungi).[12]
-
Inoculation: Inoculate the agar plates evenly with the microbial suspension using a sterile cotton swab.[12]
-
Well Creation: Create wells of 6 mm diameter in the agar using a sterile cork borer.[12]
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells.[12]
-
Incubation: Incubate the plates at 37°C for 24-48 hours.[12]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
The following diagram illustrates the agar well diffusion workflow:
Caption: Workflow for the agar well diffusion antimicrobial assay.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is of significant interest. Certain N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives have been synthesized and evaluated for their anti-inflammatory properties.[2]
Mechanism of Action
The anti-inflammatory effects of benzothiazole derivatives are often associated with the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX). Further investigation is needed to fully elucidate the specific molecular targets and signaling pathways involved in the anti-inflammatory activity of this compound derivatives.
Structure-Activity Relationship (SAR)
Preliminary studies suggest that the anti-inflammatory activity is influenced by the nature of the substituents on the derivative. For example, the presence of electron-withdrawing groups on a phenyl ring attached to the core structure can favor anti-inflammatory activity.
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The derivatives of this core have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries, facilitating extensive structure-activity relationship studies to optimize potency and selectivity.
Future research in this area should focus on:
-
Elucidation of detailed mechanisms of action: A deeper understanding of the molecular targets and signaling pathways will enable more rational drug design.
-
In vivo efficacy and safety studies: Promising lead compounds identified from in vitro screens should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.
-
Expansion of the chemical space: The synthesis and evaluation of novel derivatives with diverse substitutions will continue to be a crucial strategy for identifying next-generation drug candidates.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of novel therapeutics based on the this compound framework, ultimately contributing to the advancement of human health.
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Investigations on the Mechanism of Action of the Novel Antitumor Agents 2‐Benzothiazolyl, 2‐Benzoxazolyl, and 2‐Benzimidazolyl Hydrazones Derived from 2‐Acetylpyridine | Semantic Scholar [semanticscholar.org]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchr.org [jchr.org]
- 8. benchchem.com [benchchem.com]
- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jchr.org [jchr.org]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
The Pharmacological Profile of 6-Chloro-2-hydrazinylbenzo[d]thiazole: A Technical Guide for Drug Discovery Professionals
Abstract
6-Chloro-2-hydrazinylbenzo[d]thiazole has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse array of heterocyclic compounds with significant pharmacological activities. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and, most importantly, the multifaceted pharmacological profile of this compound and its key derivatives. Drawing from a comprehensive review of preclinical studies, this document elucidates its potential as an anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and monoamine oxidase (MAO) inhibitory agent. Detailed experimental protocols, quantitative data summaries, and mechanistic pathway diagrams are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this promising chemical entity.
Introduction: The Benzothiazole Core and the Significance of the 6-Chloro-2-hydrazinyl Moiety
Benzothiazole, a bicyclic heterocyclic compound, is a cornerstone in the development of therapeutic agents due to its wide spectrum of biological activities. The fusion of a benzene ring with a thiazole ring creates a stable aromatic system that can be readily functionalized to interact with various biological targets. The introduction of a chloro group at the 6-position and a hydrazinyl group at the 2-position of the benzothiazole core, yielding this compound, provides a key intermediate for the synthesis of numerous derivatives with enhanced and often specific pharmacological profiles. The hydrazine group, in particular, serves as a reactive handle for the introduction of diverse pharmacophores through the formation of hydrazones, amides, and various heterocyclic rings.
Synthesis and Chemical Characterization
The synthesis of this compound is typically achieved from commercially available starting materials. A common synthetic route involves the initial preparation of 2-amino-6-chlorobenzo[d]thiazole, which is then converted to the target compound.
Synthesis of 2-Amino-6-chlorobenzo[d]thiazole
A widely employed method is the reaction of 4-chloroaniline with potassium thiocyanate in the presence of bromine and glacial acetic acid. This reaction proceeds through an electrophilic substitution mechanism.
Experimental Protocol: Synthesis of 2-Amino-6-chlorobenzo[d]thiazole [1]
-
A mixture of 4-chloroaniline (0.01 mol) and potassium thiocyanate (0.01 mol) in glacial acetic acid (10.0%) is cooled to 5 °C.
-
Bromine (0.01 mol) is added dropwise to the mixture, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, the reaction mixture is stirred for an extended period to ensure completion.
-
The product, 2-amino-6-chlorobenzo[d]thiazole, is then isolated and purified.
Synthesis of this compound
The conversion of 2-amino-6-chlorobenzo[d]thiazole to this compound is achieved through a diazotization reaction followed by reduction. A more direct approach involves the reaction with hydrazine hydrate.[1][2]
Experimental Protocol: Synthesis of this compound [1]
-
To a suspension of 2-amino-6-chlorobenzo[d]thiazole in a suitable solvent such as ethylene glycol, an excess of hydrazine hydrate is added.
-
A catalytic amount of concentrated hydrochloric acid is introduced into the mixture.
-
The reaction mixture is refluxed for 3-4 hours.
-
Upon completion, the product, this compound, is isolated as a light brown powder and purified.
Caption: Synthetic pathway for this compound.
Pharmacological Activities
The pharmacological significance of this compound lies in its role as a precursor to a multitude of derivatives with potent biological activities. The following sections detail the key therapeutic areas where this scaffold has shown considerable promise.
Anticancer Activity
Derivatives of this compound, particularly 2-hydrazone derivatives, have demonstrated significant in vitro antiproliferative activity against various human cancer cell lines.[1] The mechanism of action is often attributed to the inhibition of critical cellular processes in cancer cells.
One notable study evaluated a series of 2-hydrazone derivatives against eight human cancer cell lines. Several compounds exhibited low micromolar IC₅₀ values, with some even outperforming the standard chemotherapeutic agent, etoposide.[1] For instance, the 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole derivative showed remarkable activity against pancreatic adenocarcinoma (Capan-1) and non-small cell lung cancer (NCI-H460).[1]
| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole | Pancreatic adenocarcinoma (Capan-1) | 0.6 | [1] |
| 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole | Non-small cell lung cancer (NCI-H460) | 0.9 | [1] |
Antimicrobial Activity
The benzothiazole nucleus is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal properties.[3][4] Studies have shown that these compounds exhibit moderate to good inhibition against a range of pathogenic bacteria and fungi.[3]
For example, a series of novel 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives synthesized from N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide displayed inhibitory activity at concentrations of 12.5-100 µg/mL against Gram-positive and Gram-negative bacteria, as well as several fungal strains.[3] Structure-activity relationship (SAR) studies have indicated that the nature of the substituents on the phenyl ring significantly influences the antimicrobial potency.[5]
Anticonvulsant Activity
Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for novel anticonvulsant agents with improved efficacy and safety profiles. Several derivatives of this compound have been synthesized and screened for their anticonvulsant activity in preclinical models.[6][7]
In vivo studies using maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models have identified promising candidates.[7] Certain substituted benzylidenehydrazinyl-N-(6-chlorobenzo[d]thiazol-2-yl)propanamides exhibited anticonvulsant activity comparable to standard drugs like phenytoin and carbamazepine, with a higher protective index, suggesting a better safety profile.[7] The proposed pharmacophore for anticonvulsant activity often includes a hydrophobic aryl ring, a hydrogen bonding domain, and an electron donor group, features that can be incorporated into derivatives of this compound.[7]
Anti-inflammatory and Analgesic Activity
Chronic inflammatory diseases represent a significant health burden, and the development of new anti-inflammatory agents is a key research focus. Derivatives of this compound have been investigated for their anti-inflammatory and analgesic properties.[6] Some synthesized compounds have demonstrated significant anti-inflammatory and analgesic activities in experimental models, with a low ulcerogenic potential compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).[6] The mechanism of action is often linked to the inhibition of enzymes like cyclooxygenase (COX).[6]
Monoamine Oxidase (MAO) Inhibitory Activity
Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease.[8] Several studies have explored derivatives of this compound as potential MAO inhibitors.[8][9]
Notably, certain benzothiazole-hydrazone derivatives have shown selective and significant inhibitory activity against MAO-B.[8] For instance, one study reported a derivative with an IC₅₀ value of 0.060 µM for hMAO-B, which is comparable to the standard drug selegiline.[8] These findings suggest that the this compound scaffold can be optimized to develop potent and selective MAO-B inhibitors.
Caption: Diverse pharmacological activities of this compound derivatives.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study on the core molecule is limited, analysis of its derivatives provides valuable insights for future drug design:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring of hydrazone derivatives significantly impact biological activity. Electron-withdrawing groups often enhance antifungal activity, while electron-donating groups can increase antibacterial potency.[5]
-
The Hydrazone Linkage: The presence of the -N=CH- linkage is crucial for the activity of many derivatives, acting as a flexible linker to orient pharmacophoric groups for optimal target interaction.
-
Heterocyclic Ring Formation: Cyclization of the hydrazinyl moiety into various five- and six-membered heterocyclic rings (e.g., triazoles, oxadiazoles) has proven to be a successful strategy for generating potent antimicrobial and anti-inflammatory agents.[3][6]
Future Directions and Conclusion
This compound stands out as a highly valuable and versatile building block in medicinal chemistry. The extensive research on its derivatives has unveiled a broad spectrum of pharmacological activities, highlighting its potential for the development of novel therapeutics. Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent derivatives.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
-
In Vivo Efficacy and Toxicity Studies: Conducting comprehensive in vivo studies to validate the therapeutic potential and assess the safety of promising candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, SAR and molecular docking studies of benzo[d]thiazole-hydrazones as potential antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preliminary Anticonvulsant and Toxicity Screening of Substituted Benzylidenehydrazinyl-N-(6-substituted benzo[d]thiazol-2-yl)propanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAOI activity of some novel series of substituted thiazol-2-yl-hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Benzothiazole Scaffold in Drug Discovery
An In-Depth Technical Guide to the In Vitro Evaluation of 6-Chloro-2-hydrazinylbenzo[d]thiazole
Benzothiazole is a privileged heterocyclic scaffold formed by the fusion of a benzene ring with a thiazole ring. This structure is a cornerstone in medicinal chemistry, found in numerous natural and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of benzothiazole are known to possess anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties, among others.[1][2][3]
The compound this compound serves as a key intermediate and a pharmacologically active molecule in its own right. The introduction of specific functional groups onto the benzothiazole core—namely a chloro (-Cl) group at the 6-position and a hydrazinyl (-NHNH2) group at the 2-position—critically influences its physicochemical properties and biological target interactions. The electron-withdrawing nature of the chlorine atom and the reactive nucleophilicity of the hydrazinyl moiety make this compound a versatile building block for creating extensive libraries of derivatives, such as hydrazones, with enhanced and specific therapeutic activities.[4][5]
This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the biological profile of this compound and its derivatives. It is intended for researchers and drug development professionals, offering field-proven insights into experimental design, execution, and data interpretation.
Synthesis and Characterization
The synthesis of this compound and its subsequent derivatives, typically hydrazones, is a well-established process in medicinal chemistry. The general pathway involves the formation of the core benzothiazole ring followed by functionalization.
General Synthesis Pathway
A common route begins with a substituted aniline, in this case, 4-chloroaniline. The process typically proceeds as follows:
-
Cyclization: 4-chloroaniline reacts with potassium thiocyanate in the presence of an acid (e.g., glacial acetic acid) and bromine to form 2-amino-6-chlorobenzothiazole.[3]
-
Diazotization & Reduction (Alternative to Hydrazinolysis): While direct hydrazinolysis is common, another route involves diazotization of the 2-amino group followed by a reduction step to yield the hydrazine.
-
Hydrazinolysis: A more direct and frequently used method involves heating 2-halo-6-chlorobenzothiazole (often 2-bromo or 2-chloro) with an excess of hydrazine hydrate.[1][6] This nucleophilic substitution reaction replaces the halogen at the 2-position with the hydrazinyl group.
-
Hydrazone Formation: The resulting this compound is then reacted with a variety of substituted aldehydes or ketones in a suitable solvent like ethanol, often with a catalytic amount of acid, to yield a diverse series of Schiff bases known as hydrazones.[4][7]
The structures of the synthesized compounds are confirmed using standard spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).[4][6]
Synthesis Workflow Diagram
Caption: General synthesis workflow for this compound and its hydrazone derivatives.
In Vitro Biological Evaluation: Core Assays
The versatility of the 6-chloro-2-hydrazinylbenzothiazole scaffold allows for its evaluation across multiple therapeutic areas. The following sections detail the core in vitro assays used to determine its anticancer and antimicrobial potential.
Anticancer Activity: Cytotoxicity Screening
The primary method for assessing anticancer potential is to measure a compound's ability to inhibit the proliferation of human cancer cell lines. Benzothiazole hydrazones have shown significant cytotoxicity against various cancers, including pancreatic, lung, breast, and colon cancer cell lines.[7]
Causality Behind Experimental Choices:
-
Cell Lines: A panel of cell lines is chosen to assess both broad-spectrum activity and potential selectivity. Common choices include MCF-7 (breast adenocarcinoma), A549 (lung adenocarcinoma), HCT-116 (colorectal carcinoma), and Capan-1 (pancreatic adenocarcinoma).[7][8][9] Including a non-cancerous cell line, such as NIH3T3 (mouse embryo fibroblast), is crucial to evaluate selectivity and potential toxicity to healthy cells.[9]
-
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric assay for measuring cell viability. It relies on the ability of mitochondrial reductase enzymes in living cells to convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or Etoposide).[7]
-
Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Workflow for MTT Cytotoxicity Assay
Caption: Standard experimental workflow for the MTT cell viability assay.
Quantitative Data Summary: Anticancer Activity
| Compound Class | Cell Line | IC₅₀ (µM) | Reference Drug (IC₅₀, µM) | Source |
| 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole | Capan-1 (Pancreatic) | 0.6 | Etoposide | [7] |
| 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole | NCI-H460 (Lung) | 0.9 | Etoposide | [7] |
| Hydrazine based benzothiazole | HeLa (Cervical) | 2.41 | Doxorubicin (2.05) | [2] |
| Hydrazine based benzothiazole | COS-7 (Kidney) | 4.31 | Doxorubicin (3.04) | [2] |
Antimicrobial Activity
Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of pathogenic microbes.[10] Studies have demonstrated activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and various fungi (e.g., Candida albicans, Aspergillus niger).[5][10]
Causality Behind Experimental Choices:
-
Methodology: The serial dilution method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10]
-
Target Organisms: A panel of clinically relevant and standard laboratory strains is used to determine the spectrum of activity. This includes representatives from Gram-positive, Gram-negative, and fungal classes to identify broad-spectrum agents or those with specific activity.
Detailed Protocol: Serial Plate Dilution Method
-
Stock Solution Preparation: Dissolve the test compound in a suitable solvent like DMSO to prepare a high-concentration stock solution.
-
Serial Dilution: In a 96-well plate or a series of tubes, perform a two-fold serial dilution of the compound in a liquid growth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi). Concentrations typically range from 100 µg/mL down to 1.56 µg/mL or lower.[10]
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., 10⁵ CFU/mL) to each well.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard drug control (e.g., Chloramphenicol for bacteria, Ketoconazole for fungi).[5]
-
Incubation: Incubate the plates/tubes at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.
-
MIC Determination: The MIC is visually identified as the lowest concentration of the compound at which there is no turbidity (visible growth).
Quantitative Data Summary: Antimicrobial Activity
| Compound Class | Organism | Activity Range (MIC, µg/mL) | Source |
| Triazolo-thiadiazole derivatives | S. aureus, E. coli, P. aeruginosa, K. pneumoniae | 12.5 - 100 | [10] |
| Triazolo-thiadiazole derivatives | C. albicans, A. niger, A. flavus | 12.5 - 100 | [10] |
| Benzo[d]thiazole-hydrazones | Various Bacteria | Noted as superior to Chloramphenicol | [5] |
| Benzo[d]thiazole-hydrazones | Various Fungi | Noted as comparable to Ketoconazole | [5] |
Mechanistic Insights and Other Activities
Beyond primary screening for cytotoxicity or antimicrobial effects, further in vitro studies are essential to elucidate the mechanism of action.
Apoptosis Induction in Cancer
For anticancer compounds, determining the cell death pathway is a critical next step. Many benzothiazole derivatives induce apoptosis.[8][11]
-
Methods: Flow cytometry using Annexin V/PI staining is a common method to differentiate between viable, apoptotic, and necrotic cells.
-
Molecular Events: Mechanistic studies have shown that these compounds can induce apoptosis by increasing the accumulation of reactive oxygen species (ROS), disrupting the mitochondrial membrane potential, and modulating the expression of key regulatory proteins like Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic).[8]
Enzyme Inhibition
The benzothiazole scaffold is a known inhibitor of various enzymes.
-
Cyclooxygenase (COX): Some derivatives exhibit anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes, which are key in the prostaglandin synthesis pathway.[4][12]
-
H⁺/K⁺ ATPase: Certain hydrazone analogues show excellent inhibitory activity against the proton pump H⁺/K⁺ ATPase, suggesting potential as anti-ulcer agents.[4]
-
Carbonic Anhydrase: The benzothiazole scaffold has been identified as a crucial inhibitor of carbonic anhydrase (CA), an enzyme implicated in several diseases, including glaucoma and certain cancers.[2][13]
Potential Signaling Pathway Disruption by Benzothiazole Derivatives in Cancer
Caption: Benzothiazole derivatives can induce apoptosis by downregulating EGFR and modulating key survival pathways.[8]
Discussion and Future Perspectives
The in vitro data consistently demonstrate that this compound is a highly valuable scaffold. By converting the hydrazinyl group into various hydrazones, chemists can systematically modulate the compound's biological activity. Structure-activity relationship (SAR) studies reveal that the type and position of substituents on the phenyl ring of the hydrazone moiety significantly impact potency and selectivity.[4][5] For instance, electron-withdrawing groups often enhance anti-inflammatory or antifungal activity, while electron-donating groups may favor antibacterial or H⁺/K⁺ ATPase inhibitory effects.[4][5]
The limitations of the current body of in vitro work highlight clear paths for future research. While many studies demonstrate potent cytotoxicity, comprehensive profiling against a wider panel of cancer cell lines, including drug-resistant variants, is needed. Furthermore, elucidating specific molecular targets through techniques like enzyme kinetics, thermal shift assays, or proteomic profiling will be crucial for advancing these compounds from hits to lead candidates.[14] Successful in vitro findings must be followed by in vivo studies to assess pharmacokinetics, efficacy, and safety in animal models, paving the way for potential clinical development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, SAR and molecular docking studies of benzo[d]thiazole-hydrazones as potential antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 6-Chloro-2-hydrazinylbenzo[d]thiazole in DMSO
An In-Depth Technical Guide Solubility of 6-Chloro-2-hydrazinylbenzo[d]thiazole in Dimethyl Sulfoxide (DMSO): A Methodological Framework for Researchers
Introduction
This compound is a heterocyclic compound of interest within drug discovery, serving as a scaffold or intermediate for synthesizing novel bioactive agents. A recent study highlights its use in creating 2-hydrazone-bridged benzothiazoles with potent anticancer activity.[1] For any compound library, particularly in high-throughput screening (HTS) and early-stage drug development, dimethyl sulfoxide (DMSO) is the solvent of choice due to its exceptional ability to dissolve a vast array of organic molecules.[2] However, a compound's utility is fundamentally linked to its solubility. Poor solubility can lead to inaccurate assay results, precipitation issues, and an underestimation of a compound's true biological potential.[3][4]
Compound Profile: this compound
A foundational understanding of the molecule's physicochemical properties is essential before embarking on experimental work.
| Property | Value / Information | Source |
| Molecular Formula | C₇H₆ClN₃S | Inferred from structure |
| Molecular Weight | 215.66 g/mol | Inferred from formula |
| Structure | A benzothiazole core with a chlorine atom at position 6 and a hydrazinyl group at position 2. | [1] |
| Appearance | Reported as a light brown powder. | [1] |
| Precursor | Synthesized from 6-chlorobenzo[d]thiazol-2-amine. | [1] |
| General Solubility | The use of DMSO-d6 as a solvent for NMR analysis confirms its solubility for analytical purposes.[1] The precise upper limit (maximum solubility) requires experimental determination. | [1] |
Theoretical Framework: Solubility in DMSO
DMSO is a polar aprotic solvent with a high dielectric constant and a large dipole moment, making it an excellent solvent for a wide range of compounds.[5] The solubility of a crystalline solid, such as this compound, in a solvent is governed by a thermodynamic equilibrium between the solid state and the solution. This process can be conceptually broken down into two main energy considerations:
-
Crystal Lattice Energy: The energy required to break the intermolecular forces holding the compound together in its crystal lattice. Stronger crystal packing leads to lower solubility.
-
Solvation Energy: The energy released when the individual molecules of the compound are surrounded and stabilized by solvent molecules (in this case, DMSO).
A compound exhibits high solubility when the solvation energy favorably compensates for the crystal lattice energy. Predicting this balance in silico can be challenging, making experimental determination the gold standard.[6]
Experimental Determination of DMSO Solubility
The primary objective is to determine the maximum concentration of this compound that can be dissolved in DMSO at a given temperature (typically ambient room temperature) to form a stable, true solution. The most reliable method for this is the determination of thermodynamic equilibrium solubility .
Workflow for Thermodynamic Solubility Determination
The following diagram outlines the comprehensive workflow for determining the equilibrium solubility of the target compound in DMSO.
Caption: Workflow for determining thermodynamic solubility in DMSO.
Detailed Experimental Protocol: Equilibrium Solubility
This protocol is adapted from standard methodologies for determining the maximum solubility of novel compounds in DMSO.[5]
1. Materials:
-
This compound (solid powder)
-
Anhydrous DMSO (high purity, e.g., ≥99.9%)
-
Calibrated analytical balance
-
2 mL microcentrifuge tubes
-
Vortex mixer and/or orbital shaker
-
High-speed microcentrifuge
-
Calibrated micropipettes and tips
-
Acetonitrile or Methanol (HPLC grade, for dilution)
-
Analytical instrument (HPLC with UV detector or UV-Vis Spectrophotometer)
2. Procedure:
-
Step 1: Preparation of a Supersaturated Slurry
-
Accurately weigh approximately 10 mg of this compound into a 2 mL microcentrifuge tube.[5]
-
Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube. This should be a volume where you expect the compound not to fully dissolve, creating a slurry.
-
Vortex the mixture vigorously for 2-3 minutes to ensure the compound is well-dispersed.
-
-
Step 2: Equilibration
-
Incubate the tube at a constant, controlled room temperature (e.g., 25°C) for 24 hours.[5]
-
To facilitate the achievement of equilibrium, ensure continuous agitation using an orbital shaker or periodic, vigorous vortexing throughout the incubation period.[7] This step is critical for ensuring the solution is truly saturated.
-
-
Step 3: Separation of Undissolved Solid
-
After the 24-hour incubation, centrifuge the slurry at high speed (e.g., 14,000 rpm) for 10-15 minutes.[5] This will create a compact pellet of the excess, undissolved solid at the bottom of the tube, leaving a clear, saturated supernatant.
-
-
Step 4: Sample Collection and Dilution
-
Carefully open the tube, taking care not to disturb the pellet.
-
Using a calibrated micropipette, withdraw a small, known volume of the clear supernatant (e.g., 10 µL).
-
Immediately dispense this aliquot into a pre-determined volume of a suitable diluent (e.g., 990 µL of acetonitrile) in which the compound is known to be freely soluble. This creates a known dilution factor (e.g., 1:100). Further serial dilutions may be necessary to bring the concentration within the linear range of the analytical standard curve.
-
-
Step 5: Quantification
-
Determine the concentration of the compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[5]
-
This requires a pre-established standard curve of known concentrations of this compound prepared in the same diluent.
-
Calculate the concentration in the original, undiluted DMSO supernatant by multiplying the measured concentration by the dilution factor. This final value represents the thermodynamic equilibrium solubility.
-
Kinetic Solubility: A High-Throughput Alternative
While thermodynamic solubility is the most accurate measure, kinetic solubility is often used in early drug discovery for its speed and lower compound requirement.[8][9] It's important to note that kinetic solubility protocols typically measure the point of precipitation when a concentrated DMSO stock is diluted into an aqueous buffer.[4][10][11] This measures aqueous solubility from a DMSO solution, not solubility in DMSO.
However, a modified kinetic approach can be used to rapidly estimate DMSO solubility. This involves attempting to dissolve progressively higher amounts of compound in a fixed volume of DMSO until visual precipitation is observed after a short incubation (e.g., 1-2 hours). While faster, this method can overestimate solubility as it may not allow sufficient time for the system to reach thermodynamic equilibrium, potentially leaving it in a supersaturated state.[12] For foundational studies, the thermodynamic method is strongly recommended.
Data Interpretation and Reporting
The solubility of this compound should be reported in standard units for clarity and comparability.
| Unit | Description | Example |
| Molarity (M) | Moles of solute per liter of solution. Most useful for biochemical and cell-based assays. | 0.23 M |
| mg/mL | Milligrams of solute per milliliter of solution. Common in pharmacology and formulation. | 50 mg/mL |
Calculation Example: If the HPLC analysis of a 1:100 diluted sample gives a concentration of 0.25 mg/mL:
-
Original concentration = 0.25 mg/mL * 100 = 25 mg/mL.
-
To convert to Molarity: (25 g/L) / (215.66 g/mol ) = 0.116 M.
This result indicates the maximum concentration at which a stable stock solution of this compound can be prepared in DMSO at the tested temperature.
Conclusion
Determining the precise is a critical prerequisite for its effective use in research and drug development. While published data is scarce, the thermodynamic equilibrium method described herein provides a robust, self-validating system for generating reliable and accurate solubility data. By following this protocol, researchers can ensure the integrity of their screening data, avoid the pitfalls of compound precipitation, and confidently prepare stock solutions at their maximum viable concentration. This foundational data point is indispensable for the successful advancement of any discovery program involving this chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. benchchem.com [benchchem.com]
- 6. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. Aqueous Solubility Assay - Enamine [enamine.net]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to the NMR and Mass Spectrometry Data of 6-Chloro-2-hydrazinylbenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-hydrazinylbenzo[d]thiazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its benzothiazole core is a well-established pharmacophore found in a variety of biologically active molecules. The hydrazinyl substituent at the 2-position provides a versatile synthetic handle for the creation of diverse compound libraries, often leading to derivatives with a wide range of therapeutic properties. A thorough understanding of the structural and physicochemical properties of this key intermediate is paramount for its effective utilization in drug design and synthesis.
This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. As a Senior Application Scientist, the aim is to not only present the spectral data but also to offer insights into the experimental rationale and data interpretation, thereby providing a comprehensive resource for researchers in the field.
Molecular Structure and Isotopic Considerations
The structure of this compound, with the IUPAC name (6-chloro-1,3-benzothiazol-2-yl)hydrazine, is presented below.
Caption: Chemical structure of this compound.
An important consideration for the mass spectrometry of this compound is the presence of chlorine, which has two stable isotopes: 35Cl (75.77% abundance) and 37Cl (24.23% abundance). This results in a characteristic M+2 isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M+2 peak having an intensity of approximately one-third of the M peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol: NMR Data Acquisition
The following is a generalized protocol for acquiring NMR spectra of this compound.
Caption: Generalized workflow for NMR data acquisition.
Causality in Experimental Choices:
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for polar compounds containing exchangeable protons (e.g., -NH, -NH2), as it allows for their observation.
-
Field Strength: A higher field strength (e.g., 300 MHz or greater) provides better signal dispersion and resolution, which is crucial for resolving complex splitting patterns in the aromatic region.
-
Number of Scans: A higher number of scans for 13C NMR is necessary due to the low natural abundance of the 13C isotope and its smaller gyromagnetic ratio, resulting in lower sensitivity compared to 1H NMR.
1H NMR Data and Interpretation
The reported 1H NMR spectrum of this compound was recorded on a 300 MHz spectrometer using DMSO-d6 as the solvent.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~7.87 | Multiplet | 3H (inferred) | Ar-H | The original report of 7H is considered a typographical error. This multiplet arises from the three protons on the benzene ring. |
| ~4.0 | Singlet | 3H | -NH-NH2 | These are exchangeable protons. The signal would disappear upon addition of D2O. |
Detailed Interpretation of the Aromatic Region:
The three protons on the substituted benzene ring (H-4, H-5, and H-7) form an ABC spin system, which would give rise to a complex multiplet. A more detailed analysis predicts the following:
-
H-7: This proton is ortho to the chlorine atom and is expected to be a doublet.
-
H-5: This proton is meta to the chlorine and ortho to the fused thiazole ring. It is expected to be a doublet of doublets.
-
H-4: This proton is para to the chlorine and ortho to the sulfur atom. It is also expected to be a doublet of doublets.
The reported multiplet at ~7.87 ppm likely encompasses these overlapping signals.[1]
Exchangeable Protons:
The singlet at ~4.0 ppm corresponds to the three protons of the hydrazinyl group (-NH-NH2).[1] These protons are acidic and can exchange with deuterium from D2O. A D2O exchange experiment would confirm this assignment, as the peak would diminish or disappear from the spectrum.
Predicted 13C NMR Data and Interpretation
No experimental 13C NMR data for this compound has been found in the reviewed literature. However, the chemical shifts can be predicted based on the known effects of substituents on the benzothiazole ring system.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~165-170 | C-2 | Carbon attached to three heteroatoms (S, N, and the exocyclic N of the hydrazinyl group). |
| ~150-155 | C-8a | Quaternary carbon at the fusion of the benzene and thiazole rings. |
| ~130-135 | C-4a | Quaternary carbon at the fusion of the benzene and thiazole rings. |
| ~125-130 | C-6 | Carbon bearing the chlorine atom. |
| ~120-125 | C-4 | Aromatic CH. |
| ~120-125 | C-7 | Aromatic CH. |
| ~115-120 | C-5 | Aromatic CH. |
Justification for Predicted Shifts:
-
The chemical shift of C-2 is expected to be the most downfield due to its attachment to three electronegative heteroatoms.
-
The quaternary carbons (C-4a and C-8a) will appear downfield in the aromatic region.
-
The chlorine atom will have a deshielding effect on the carbon to which it is attached (C-6).
-
The remaining aromatic CH carbons will have chemical shifts in the typical aromatic region, with their exact positions influenced by the electronic effects of the substituents.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.
Experimental Protocol: Mass Spectrometry Data Acquisition
A general protocol for obtaining the mass spectrum of this compound is outlined below.
Caption: Generalized workflow for mass spectrometry data acquisition.
Rationale for Experimental Choices:
-
ESI: Electrospray ionization is a soft ionization technique that is well-suited for polar, thermally labile molecules like this compound, as it minimizes fragmentation in the ion source and typically produces a strong molecular ion peak.
-
High-Resolution MS: High-resolution mass spectrometry allows for the determination of the accurate mass of the molecular ion, which can be used to confirm its elemental composition.
-
Tandem MS (MS/MS): MS/MS experiments provide valuable structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions.
Predicted Mass Spectrum and Fragmentation Pattern
The exact mass of this compound (C7H6ClN3S) is 199.0025. In an ESI mass spectrum, the protonated molecular ion [M+H]+ would be observed at m/z 200.0103. Due to the presence of the 37Cl isotope, a peak at m/z 202.0074 would also be observed with an intensity of approximately 32% of the [M+H]+ peak.
Plausible Fragmentation Pathway:
The fragmentation of the [M+H]+ ion of this compound is likely to proceed through several key pathways:
-
Loss of Ammonia (NH3): Cleavage of the N-N bond with the loss of ammonia is a common fragmentation pathway for hydrazines, which would result in a fragment ion at m/z 183.0034.
-
Cleavage of the Benzothiazole Ring: The benzothiazole ring can undergo characteristic fragmentation, leading to the loss of HCN or other small molecules.
-
Loss of the Chlorine Atom: While less common as an initial fragmentation step, the loss of a chlorine radical is possible.
A proposed fragmentation scheme is illustrated below.
Caption: Predicted major fragmentation pathways for [M+H]+ of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the NMR and mass spectrometry data for this compound. While a complete set of experimental data is not publicly available, a combination of reported data, expert interpretation, and prediction based on established principles allows for a thorough characterization of this important synthetic intermediate. The provided protocols and interpretations serve as a valuable resource for researchers working with this and related compounds, facilitating their identification, characterization, and application in drug discovery and development.
References
Crystallography of 6-Chloro-2-hydrazinylbenzo[d]thiazole: A Technical Guide for Drug Development Professionals
This guide provides an in-depth technical analysis of the crystallographic properties of 6-Chloro-2-hydrazinylbenzo[d]thiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzothiazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] A thorough understanding of the three-dimensional structure of this core molecule is paramount for the rational design of novel therapeutics with enhanced efficacy and specificity.
Molecular Significance and Therapeutic Potential
Benzothiazoles are bicyclic ring systems that are prominent in various therapeutic agents.[1] The incorporation of a hydrazinyl group at the 2-position and a chloro substituent at the 6-position of the benzothiazole ring system can significantly influence the molecule's physicochemical properties and biological activity. These modifications can modulate factors such as receptor binding, membrane permeability, and metabolic stability. The title compound, this compound, serves as a crucial starting material or key intermediate in the synthesis of more complex derivatives with potential applications in diverse therapeutic areas.[2][3][4]
Synthesis and Crystallization
The synthesis of this compound is achieved through a nucleophilic substitution reaction. The process involves the refluxing of 2-amino-6-chlorobenzothiazole with an excess of hydrazine hydrate in ethylene glycol. This straightforward and efficient method provides the target compound in good yield.
Caption: Synthetic pathway for this compound.
High-quality single crystals suitable for X-ray diffraction studies can be obtained by slow evaporation of a solution of the compound in an appropriate solvent. The selection of the solvent is a critical step and is often determined empirically.
Crystallographic Analysis: An In-Depth Look
The crystal structure of this compound was determined by single-crystal X-ray diffraction. A summary of the crystallographic data and refinement parameters is presented in Table 1.
Table 1: Crystal Data and Structure Refinement for this compound [1]
| Parameter | Value |
| Chemical Formula | C₇H₆ClN₃S |
| Formula Weight | 199.66 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 13.0225 (13) |
| b (Å) | 5.7767 (6) |
| c (Å) | 21.708 (2) |
| V (ų) | 1633.0 (3) |
| Z | 8 |
| Temperature (K) | 100 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) (Mg m⁻³) | 1.624 |
| Absorption Coefficient (μ) (mm⁻¹) | 0.66 |
| F(000) | 816 |
| Crystal Size (mm³) | 0.46 × 0.33 × 0.22 |
| Reflections Collected | 12527 |
| Independent Reflections | 5771 |
| R_int | 0.015 |
| Final R indices [I > 2σ(I)] | R₁ = 0.019, wR₂ = 0.052 |
| Goodness-of-fit on F² | 1.04 |
The asymmetric unit of the title compound contains two crystallographically independent molecules, designated as A and B.[1] This indicates slight conformational differences between the two molecules in the solid state.
Caption: Molecular structure of this compound.
The dihedral angle between the benzothiazole ring system and the hydrazine group is 8.71(6)° in molecule A and 7.16(6)° in molecule B.[1] This near-planarity suggests some degree of electronic communication between the aromatic ring and the hydrazinyl substituent. The bond lengths and angles within the molecule fall within the expected ranges for similar structures.[1]
Supramolecular Assembly and Hydrogen Bonding
The crystal packing of this compound is dominated by a network of intermolecular hydrogen bonds. Neighboring molecules are linked via pairs of N—H···N hydrogen bonds, forming R₂²(8) ring motifs.[1] These motifs are a common feature in the crystal structures of molecules containing hydrogen bond donors and acceptors.
Furthermore, the molecules are connected into sheets parallel to the ab plane through additional N—H···N hydrogen bonds.[1] This extensive hydrogen-bonding network contributes to the stability of the crystal lattice. Understanding these non-covalent interactions is crucial for predicting the solid-state properties of the compound, such as its melting point and solubility.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following provides a generalized, yet detailed, workflow for the crystallographic analysis of a small molecule like this compound.
Caption: A typical workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology:
-
Crystal Selection and Mounting: A suitable single crystal of the compound is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a CCD area detector, such as a Bruker APEX DUO.[1]
-
Data Reduction and Correction: The raw diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption. Software like SAINT and SADABS are commonly used for these tasks.[1]
-
Structure Solution: The initial crystal structure model is determined from the processed data using direct methods or Patterson methods, often with software like SHELXT.[1]
-
Structure Refinement: The atomic positions and displacement parameters of the model are refined against the experimental data using a least-squares minimization procedure. This is typically performed with software like SHELXL.[1]
-
Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. Programs like PLATON and the IUCr's checkCIF service are used for this purpose. The final structure provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions.
Implications for Drug Design
The detailed crystallographic data presented in this guide provides a solid foundation for structure-based drug design efforts. The three-dimensional arrangement of the atoms, the conformation of the hydrazinyl group, and the hydrogen bonding patterns are all critical pieces of information for medicinal chemists. This knowledge can be leveraged to:
-
Design and synthesize novel derivatives with improved binding affinity to a specific biological target.
-
Optimize the pharmacokinetic properties of lead compounds by modifying functional groups to alter solubility and membrane permeability.
-
Understand structure-activity relationships (SAR) by correlating structural features with biological activity.
By providing a clear and detailed picture of the solid-state structure of this compound, this guide serves as a valuable resource for researchers and scientists working towards the development of new and improved therapeutic agents.
References
- 1. 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Guide to Utilizing 6-Chloro-2-hydrazinylbenzo[d]thiazole in Kinase Assays for Drug Discovery
Introduction: The Growing Importance of Benzothiazoles in Kinase Inhibition
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The pursuit of selective and potent kinase inhibitors is therefore a cornerstone of modern drug discovery.[1][2] Within the diverse chemical landscape of potential inhibitors, heterocyclic compounds containing the benzothiazole scaffold have garnered significant attention for their wide-ranging biological activities.[3][4] This application note focuses on 6-Chloro-2-hydrazinylbenzo[d]thiazole, a member of the hydrazinyl-thiazole class of compounds, and provides a comprehensive guide for its evaluation as a potential kinase inhibitor in a biochemical assay setting.[5][6]
While many compounds that show promise in biochemical assays fail to translate this success into a cellular context, these initial screens remain a critical entry point for identifying and characterizing novel inhibitors.[2] This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols and expert insights to facilitate the robust assessment of this compound and its derivatives.
Mechanism of Action: A Plausible Approach to Kinase Inhibition
The 2-hydrazinylbenzo[d]thiazole core represents a versatile scaffold. The hydrazinyl group can act as a key hydrogen bond donor and acceptor, interacting with the hinge region of the kinase ATP-binding pocket, a common mechanism for many kinase inhibitors. The benzothiazole ring system can form favorable pi-stacking and hydrophobic interactions within the active site. The chloro-substitution at the 6-position can further enhance binding affinity through halogen bonding or by modulating the electronic properties of the ring system. It is hypothesized that this compound acts as an ATP-competitive inhibitor, occupying the active site and preventing the phosphorylation of substrate proteins.
Experimental Workflow for Kinase Inhibition Screening
The following diagram outlines a typical workflow for screening and characterizing a novel compound like this compound as a kinase inhibitor.
Caption: High-level workflow for kinase inhibitor screening.
Protocol: ADP-Glo™ Kinase Assay for Characterizing this compound
This protocol describes a luminescence-based biochemical assay to determine the inhibitory activity of this compound against a representative tyrosine kinase (e.g., Src kinase). The ADP-Glo™ Kinase Assay is a robust method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[7]
I. Materials and Reagents
-
Kinase: Recombinant human Src kinase (or other kinase of interest)
-
Substrate: Poly(Glu, Tyr) 4:1 or a specific peptide substrate
-
ATP: Adenosine 5'-triphosphate
-
Test Compound: this compound
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega)
-
Assay Plates: 384-well, white, flat-bottom plates
-
Buffer: Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO: Dimethyl sulfoxide, molecular biology grade
II. Reagent Preparation
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Perform a serial dilution of the test compound in 100% DMSO to create a concentration range for IC₅₀ determination (e.g., 10-point, 3-fold dilutions starting from 1 mM).
-
Kinase Solution: Dilute the kinase to the desired working concentration in kinase reaction buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.[7]
-
Substrate/ATP Mix: Prepare a solution containing the substrate and ATP in kinase reaction buffer. The ATP concentration should ideally be at its Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[7]
III. Assay Procedure
-
Compound Plating: Add 1 µL of the serially diluted compound (or DMSO for controls) to the wells of a 384-well plate.
-
Kinase Addition: Add 2 µL of the diluted kinase solution to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction starts.[7]
-
Initiate Kinase Reaction: Add 2 µL of the Substrate/ATP mix to each well to start the reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The incubation time may need optimization based on the kinase activity.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.
-
Signal Measurement: Measure the luminescence signal using a plate reader. The light generated is proportional to the amount of ADP produced.[7]
IV. Data Analysis
-
Normalization: The data should be normalized using the following controls:
-
0% Inhibition (High Signal): Wells containing DMSO instead of the test compound.
-
100% Inhibition (Low Signal): Wells with no kinase.
-
-
Calculation: Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_no_kinase) / (Signal_DMSO - Signal_no_kinase))
-
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Illustrative Signaling Pathway and Inhibition
The following diagram illustrates the inhibition of a generic kinase signaling pathway by this compound.
Caption: Inhibition of kinase-mediated phosphorylation.
Expected Results and Interpretation
The primary output of this assay will be an IC₅₀ value for this compound against the target kinase. A lower IC₅₀ value indicates higher potency. It is crucial to perform these assays in replicate to ensure the reproducibility of the results.
Table 1: Hypothetical Inhibition Data for this compound
| Kinase Target | Compound | IC₅₀ (nM) [Hypothetical] |
| Src | This compound | 75 |
| Lck | This compound | 150 |
| EGFR | This compound | >10,000 |
| Staurosporine | (Positive Control) | 5 |
This hypothetical data suggests that this compound is a moderately potent inhibitor of Src and Lck, with selectivity over EGFR. Staurosporine, a non-selective kinase inhibitor, is included as a positive control to validate the assay performance.
Troubleshooting and Advanced Considerations
-
DMSO Concentration: Ensure the final DMSO concentration in the assay well is low (typically ≤1%) to avoid solvent-induced inhibition of the kinase.[1]
-
Compound Solubility: Poor solubility of the test compound can lead to inaccurate results. Visually inspect for precipitation and consider using alternative solvents or formulation strategies if needed.
-
Promiscuous Inhibition: Some compounds can inhibit enzymes through non-specific mechanisms, such as aggregation. It is advisable to perform counter-screens or assay variations (e.g., changing enzyme/substrate concentrations) to rule out these artifacts.
-
Cell-Based Assays: Following a positive result in a biochemical assay, the next logical step is to evaluate the compound in a cell-based format.[2] Assays such as cellular phosphorylation assays or cell proliferation assays can provide a more physiologically relevant measure of the compound's efficacy.[2]
Conclusion
This compound belongs to a chemical class with demonstrated potential in modulating biological systems. The protocols and insights provided in this application note offer a robust framework for the initial characterization of this and similar compounds as kinase inhibitors. By employing systematic and well-validated biochemical assays, researchers can effectively identify and advance promising candidates in the drug discovery pipeline. Subsequent evaluation in cellular and in vivo models will be essential to fully elucidate their therapeutic potential.
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Biological evaluation and characterization of benzothiazole derivatives. [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel hydrazinyl thiazole derivatives as potent anticancer agents by inhibiting eIF4E/eIF4G interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. domainex.co.uk [domainex.co.uk]
Application Notes and Protocols: Investigating 6-Chloro-2-hydrazinylbenzo[d]thiazole as a Versatile Enzyme Inhibitor
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. 6-Chloro-2-hydrazinylbenzo[d]thiazole is a key synthetic intermediate for a class of derivatives showing significant inhibitory activity against a range of clinically relevant enzymes. While much of the literature focuses on its derivatized forms, the parent compound itself presents a valuable subject for inhibitor screening and characterization. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the enzyme inhibitory potential of this compound. We present detailed protocols for assays targeting enzymes for which its derivatives have shown potent activity: Monoamine Oxidase B (MAO-B), Carbonic Anhydrase (CA), and the proton pump H+/K+-ATPase. The methodologies are designed to be robust and self-validating, providing a solid foundation for screening, IC50 determination, and preliminary mechanism of action studies.
Introduction and Scientific Rationale
The 1,3-benzothiazole ring system is a privileged scaffold in drug discovery, featured in clinically approved drugs like the carbonic anhydrase inhibitor Ethoxzolamide and the neuroprotective agent Riluzole[1]. The introduction of a hydrazinyl or hydrazone moiety at the 2-position of the benzothiazole ring has been a highly successful strategy for developing potent and selective enzyme inhibitors. Specifically, derivatives of this compound have been synthesized and evaluated for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects[1][2].
The rationale for investigating this compound as an enzyme inhibitor is grounded in extensive structure-activity relationship (SAR) studies of its analogues. These studies have identified potent inhibitors for several key enzyme families:
-
Monoamine Oxidase B (MAO-B): Benzothiazole-hydrazone derivatives have been designed as highly selective and potent inhibitors of hMAO-B, an enzyme critical in the metabolism of neurotransmitters and a key target in the treatment of Parkinson's disease. Molecular docking studies suggest a strong interaction between the benzothiazole core and the enzyme's active site.
-
Carbonic Anhydrases (CAs): The sulfonamide group, a classic CA inhibitor pharmacophore, can be incorporated into benzothiazole structures. Derivatives have demonstrated significant inhibition against various human CA isoforms (e.g., hCA I, II, V, IX, XII), which are involved in pH regulation and are therapeutic targets for glaucoma, epilepsy, and cancer.
-
H+/K+-ATPase (Proton Pump): This enzyme is responsible for gastric acid secretion, and its inhibition is a primary strategy for treating acid-related disorders. Benzothiazole-hydrazone analogues have shown excellent inhibitory activity against H+/K+-ATPase, with potencies sometimes exceeding that of the standard drug omeprazole.
These application notes, therefore, provide the necessary protocols to systematically evaluate the inhibitory activity of the parent compound, this compound, against these high-value therapeutic targets.
Materials and Reagents
2.1. Compound of Interest
-
This compound: (CAS No. 51011-54-2). Source from a reputable chemical supplier.
-
Solvent: Dimethyl sulfoxide (DMSO), analytical grade, for preparing stock solutions.
2.2. General Lab Equipment
-
Microplate reader (spectrophotometer and/or fluorometer)
-
96-well plates (clear, flat-bottom for colorimetric assays; black, flat-bottom for fluorescent assays)
-
Multichannel pipettes and sterile pipette tips
-
Refrigerated centrifuge and ultracentrifuge
-
Dounce homogenizer
-
pH meter
-
Incubator (37°C)
-
Stopped-flow spectrometer (for advanced kinetic studies)
2.3. Enzyme-Specific Reagents
| Enzyme Target | Reagents |
| MAO-B | Human recombinant MAO-B enzyme, MAO-B Assay Buffer, MAO-B Substrate (e.g., Tyramine), a fluorescent probe (e.g., Amplex Red or equivalent), Horseradish Peroxidase (HRP), Positive Control Inhibitor (e.g., Selegiline). |
| Carbonic Anhydrase | Human or bovine erythrocyte Carbonic Anhydrase (e.g., hCA II), Assay Buffer (e.g., Tris-HCl), Substrate (p-Nitrophenyl acetate, p-NPA), Positive Control Inhibitor (e.g., Acetazolamide). |
| H+/K+-ATPase | H+/K+-ATPase enriched microsomes (prepared from rabbit or sheep gastric mucosa), Assay Buffer (e.g., Tris-HCl), MgCl₂, KCl, ATP, Trichloroacetic acid (TCA) for stopping the reaction, Reagents for phosphate quantification (e.g., Malachite Green-based reagent), Positive Control Inhibitor (e.g., Omeprazole). |
Experimental Protocols
3.1. Protocol 1: MAO-B Inhibition Assay (Fluorometric)
This protocol is based on the detection of H₂O₂, a byproduct of the MAO-catalyzed oxidation of its substrate, using a sensitive fluorescent probe. This high-throughput compatible method allows for the determination of IC₅₀ values.
The MAO-B enzyme catalyzes the oxidative deamination of monoamines, producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂). Direct measurement of substrate depletion or product formation can be challenging. A coupled enzyme assay provides a more sensitive and convenient readout. Here, H₂O₂ produced by MAO-B reacts with a fluorogenic probe (like Amplex Red) in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to MAO-B activity. An inhibitor will slow this rate.
Caption: Workflow for the fluorometric MAO-B inhibition assay.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-fold dilutions followed by 2-fold dilutions) in assay buffer to achieve final assay concentrations ranging from nanomolar to micromolar. Prepare similar dilutions for the positive control, Selegiline.
-
Reconstitute lyophilized MAO-B enzyme, substrate, developer (HRP), and probe according to the manufacturer's instructions (e.g., Assay Genie Kit #BN01013). Prepare a working solution of the enzyme immediately before use.
-
-
Assay Plate Setup (in a black 96-well plate):
-
Test Wells: Add 10 µL of each dilution of this compound.
-
Positive Control: Add 10 µL of each Selegiline dilution.
-
Enzyme Control (100% Activity): Add 10 µL of assay buffer containing the same percentage of DMSO as the test wells.
-
Blank (No Enzyme): Add 10 µL of assay buffer.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Prepare the MAO-B Enzyme Solution as per the kit protocol (typically a 1:5 dilution of the stock in assay buffer).
-
Add 50 µL of the MAO-B Enzyme Solution to all wells except the 'Blank' wells.
-
Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare the MAO-B Substrate Solution containing the substrate (e.g., Tyramine), HRP, and the fluorescent probe in assay buffer.
-
Initiate the reaction by adding 40 µL of the Substrate Solution to all wells.
-
Immediately place the plate in a microplate reader set to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode, taking readings every minute for 30-40 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each well by calculating the slope (ΔRFU/min) from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
3.2. Protocol 2: Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol measures the esterase activity of CA, where the enzyme hydrolyzes a colorless substrate to a colored product. It is a robust and widely used method for screening CA inhibitors.
While the physiological reaction of CA is the reversible hydration of CO₂, many CA isoforms also exhibit efficient esterase activity. They can hydrolyze p-nitrophenyl acetate (p-NPA), which is colorless, to produce the p-nitrophenolate ion, which is yellow and absorbs strongly at 400-405 nm. The rate of color formation is proportional to the enzyme's activity. This assay is experimentally simpler and more stable than CO₂ hydration assays, making it ideal for high-throughput screening. An inhibitor will compete with p-NPA for the active site, reducing the rate of color development.
Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.
-
Reagent Preparation:
-
Prepare inhibitor dilutions as described in Protocol 3.1.1. The positive control is Acetazolamide.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
CA Working Solution: Dilute a stock solution of human or bovine CA in cold Assay Buffer to the desired working concentration (e.g., 50 units/mL). Keep on ice.
-
Substrate Solution: Prepare a 3 mM solution of p-NPA in a water-miscible organic solvent like acetonitrile or DMSO. This should be prepared fresh.
-
-
Assay Plate Setup (in a clear 96-well plate):
-
Total Volume per well = 200 µL.
-
Add 158 µL of Assay Buffer to the appropriate wells.
-
Add 2 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control, or Acetazolamide for the positive control).
-
Add 20 µL of the CA Working Solution to all wells except the blank. For the blank, add 20 µL of Assay Buffer.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Gently tap the plate to mix.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells.
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance at 400 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.
-
-
Data Analysis:
-
Analysis is identical to that described in Protocol 3.1.5, using absorbance values (ΔAbs/min) instead of fluorescence units.
-
For a more physiologically relevant assessment, the direct CO₂ hydration activity can be measured. This requires a stopped-flow instrument to rapidly mix solutions and monitor the resulting pH change. The method tracks the decrease in absorbance of a pH indicator as protons are consumed during the reaction: HCO₃⁻ + H⁺ → CO₂ + H₂O. This technique is crucial for determining detailed kinetic parameters like kcat and KM[2].
3.3. Protocol 3: H+/K+-ATPase (Proton Pump) Inhibition Assay
This assay quantifies the activity of the H+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
The H+/K+-ATPase is an enzyme that pumps protons (H⁺) into the stomach lumen in exchange for potassium ions (K⁺), a process powered by the hydrolysis of ATP to ADP and inorganic phosphate (Pi). The enzyme's activity is therefore directly proportional to the rate of ATP hydrolysis. By measuring the amount of Pi released over time, we can quantify the enzyme's activity. An inhibitor will reduce the amount of Pi generated. The released phosphate is typically detected colorimetrically using a reagent like Malachite Green, which forms a colored complex with free phosphate.
-
Preparation of H+/K+-ATPase Enriched Microsomes:
-
This is the most critical preparatory step. The enzyme must be isolated from fresh gastric tissue (e.g., rabbit or sheep stomach) obtained from a slaughterhouse.
-
The protocol involves homogenizing the gastric mucosa, followed by differential centrifugation to isolate the microsomal fraction, which is rich in H+/K+-ATPase. A detailed protocol for this preparation can be found in the literature. The final pellet is resuspended, and its protein concentration is determined (e.g., by Bradford assay).
-
-
Enzyme-Inhibitor Pre-incubation:
-
In a microcentrifuge tube, mix 0.1 mL of the microsomal enzyme preparation with 0.1 mL of the desired concentration of this compound (or omeprazole as a positive control, or buffer as a negative control).
-
Pre-incubate this mixture at 37°C for 30-60 minutes. This step is crucial for many proton pump inhibitors, which may require activation or time to bind effectively.
-
-
Initiation of the ATPase Reaction:
-
To the pre-incubated mixture, add the following reagents to a final volume of 1 mL:
-
Tris-HCl buffer (40 mM, pH 7.4)
-
MgCl₂ (2 mM)
-
KCl (2 mM)
-
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reaction mixture at 37°C for 20-30 minutes.
-
-
Termination and Phosphate Detection:
-
Stop the reaction by adding 1 mL of ice-cold 10% Trichloroacetic Acid (TCA). This denatures the enzyme and precipitates proteins.
-
Centrifuge the tubes at 2000 x g for 10 minutes to pellet the precipitated protein.
-
Carefully collect the supernatant, which contains the released inorganic phosphate.
-
Quantify the phosphate in the supernatant using a colorimetric method (e.g., a Malachite Green or Fiske-Subbarow assay). Measure the absorbance at the appropriate wavelength (e.g., ~660 nm).
-
-
Data Analysis:
-
Create a standard curve using known concentrations of phosphate (e.g., from a KH₂PO₄ standard solution) to convert absorbance values to the amount of Pi (in µmol).
-
Calculate the specific activity of the enzyme (µmol Pi released/mg protein/hour).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value as described previously.
-
Data Interpretation and Best Practices
-
Controls are Critical: For every assay, always include a negative (vehicle, e.g., DMSO) control representing 100% enzyme activity and a positive control (a known inhibitor like Selegiline, Acetazolamide, or Omeprazole) to validate the assay's sensitivity and performance.
-
Solvent Effects: Ensure the final concentration of DMSO or other organic solvents is low (typically ≤1%) and is kept constant across all wells to avoid affecting enzyme activity. Run a "solvent control" if necessary.
-
Linear Range: For kinetic assays, ensure that you are calculating the reaction rate from the initial, linear phase of the reaction. Substrate depletion or product inhibition can cause the reaction rate to slow over time.
-
Mechanism of Action: To determine the mode of inhibition (e.g., competitive, non-competitive), the assays should be repeated with varying concentrations of both the inhibitor and the substrate. The data can then be analyzed using Lineweaver-Burk or Dixon plots.
Conclusion
This compound serves as a valuable starting point for exploring novel enzyme inhibitors. The protocols detailed in these application notes provide a robust framework for screening this compound and its future analogues against MAO-B, carbonic anhydrases, and the H+/K+-ATPase proton pump. By systematically applying these methodologies, researchers can effectively characterize the inhibitory profile of this versatile chemical scaffold, contributing to the discovery of new therapeutic agents.
References
In Vivo Administration of 6-Chloro-2-hydrazinylbenzo[d]thiazole in Mouse Models: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
6-Chloro-2-hydrazinylbenzo[d]thiazole is a heterocyclic compound featuring a benzothiazole nucleus substituted with a chloro group and a hydrazinyl moiety. Benzothiazole derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The introduction of a hydrazinyl group can further enhance the biological profile, with hydrazone derivatives being investigated for a range of therapeutic applications.[3] This document provides a comprehensive guide for the in vivo administration of this compound in mouse models, intended for researchers, scientists, and drug development professionals. The protocols detailed herein are based on established best practices for in vivo studies and specific considerations for benzothiazole-based compounds.
It is critical to note that specific in vivo data for this compound, including its pharmacokinetic and toxicity profiles, are not extensively documented in publicly available literature. Therefore, the following protocols should be considered as a starting point, with a strong emphasis on the necessity for preliminary in-house studies to determine the optimal formulation, dose range, and to closely monitor for any adverse effects.
Preclinical Considerations: The First Steps to a Successful In Vivo Study
Prior to initiating large-scale efficacy studies, a series of preliminary investigations are paramount to ensure the scientific validity of the results and the welfare of the experimental animals.
Vehicle Selection and Formulation Development
The choice of an appropriate vehicle is crucial for the bioavailability and consistent delivery of the test compound. Benzothiazole derivatives are often characterized by low aqueous solubility. While the hydrochloride salt form can improve solubility, the base compound may require a more complex formulation.
Recommended Preliminary Solubility Assessment:
-
Initial Screening: Assess the solubility of this compound in a panel of common, well-tolerated vehicles.
-
Tier 1 (Aqueous Vehicles): Start with sterile water, 0.9% saline, and Phosphate-Buffered Saline (PBS).[4]
-
Tier 2 (Co-solvents and Surfactants): If solubility is limited in aqueous solutions, explore binary or ternary vehicle systems. Common excipients for poorly soluble compounds include:
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Dimethyl Sulfoxide (DMSO)
-
Tween® 80
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)[5]
-
-
Considerations for Vehicle Selection:
-
Route of Administration: The chosen vehicle must be appropriate for the intended route of administration (e.g., oral, intraperitoneal, intravenous). For instance, oil-based vehicles are generally not suitable for intravenous injection.
-
Toxicity: The vehicle itself should be non-toxic at the administered volume and concentration. A vehicle control group is an essential component of any in vivo study.[4] High concentrations of DMSO can cause local irritation and systemic toxicity.[4]
-
Stability: The formulation should be stable, preventing precipitation of the compound over the duration of the experiment.
-
Table 1: Example Vehicle Formulations for Benzothiazole Derivatives [5]
| Vehicle Composition | Suitability | Notes |
| 10% DMSO, 40% PEG 400, 50% Saline | Oral, Intraperitoneal | A common formulation for compounds with poor aqueous solubility. |
| 30% (w/v) HP-β-CD in Saline | Oral, Intraperitoneal, Subcutaneous | Cyclodextrins can enhance the solubility of hydrophobic compounds. |
| Corn Oil + 1-5% DMSO | Oral | Suitable for highly lipophilic compounds. |
Dose Range Finding (DRF) and Acute Toxicity Assessment
Given the limited toxicity data for this compound, a dose range-finding study is a critical safety and ethical requirement. Related benzothiazole derivatives have shown a wide range of toxicities, from low acute toxicity (LD50 > 1750 mg/kg for a 2-aminobenzothiazole derivative in rats) to organ-specific toxicity (liver damage with an oxothiazole derivative in mice at high doses).[6] Hydrazine derivatives have also been associated with genotoxicity.
Recommended DRF Study Design:
-
Animal Model: Use a small cohort of mice (e.g., n=3-5 per group) of the same strain and sex as the planned efficacy studies.
-
Dosing: Administer a wide range of doses, starting with a low dose and escalating to higher doses.
-
Monitoring: Closely monitor the animals for clinical signs of toxicity for at least 72 hours, and up to 14 days. Key parameters to observe include:
-
Changes in body weight
-
Food and water intake
-
General appearance (e.g., ruffled fur, hunched posture)
-
Behavioral changes (e.g., lethargy, hyperactivity)
-
Signs of pain or distress
-
-
Humane Endpoints: Establish clear humane endpoints to minimize animal suffering.
Experimental Protocols for In Vivo Administration
The following are detailed, step-by-step protocols for common routes of administration in mice. Adherence to aseptic techniques is crucial to prevent infection.
Protocol 1: Oral Gavage (p.o.)
Oral gavage ensures the precise administration of a defined dose directly into the stomach.
A. Materials:
-
Appropriately sized gavage needles (flexible or stainless steel with a ball tip).
-
Syringes.
-
The prepared formulation of this compound.
-
Animal scale.
Table 2: Recommended Gavage Needle Sizes and Maximum Volumes for Mice [3][7]
| Mouse Weight (grams) | Gavage Needle Gauge | Gavage Needle Length | Max. Administration Volume (mL/kg) |
| 15 - 20 | 22G | 1" - 1.5" | 10 |
| 20 - 25 | 20G | 1" - 1.5" | 10 |
| 25 - 35 | 18G | 1.5" - 2" | 10 |
B. Procedure:
-
Animal Handling: Properly restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Measurement: Before the first gavage, measure the distance from the corner of the mouse's mouth to the last rib to determine the correct insertion depth. Mark this on the gavage needle.
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth towards the pharynx. The mouse will typically swallow, which facilitates the passage of the needle into the esophagus.
-
Gently pass the needle down the esophagus to the pre-measured depth without any force.
-
Slowly administer the substance over 2-3 seconds.
-
Gently withdraw the needle along the same path of insertion.
-
-
Post-Procedure Monitoring: Observe the mouse for at least 10-15 minutes for any signs of distress, such as difficulty breathing or bleeding.[3]
Protocol 2: Intraperitoneal (IP) Injection
IP injection is a common route for systemic administration of test compounds.
A. Materials:
-
Sterile syringes (1 mL).
-
Sterile needles (25-27 gauge).
-
The prepared formulation of this compound.
-
70% ethanol or other suitable disinfectant.
Table 3: Recommended Needle Sizes and Maximum Volumes for IP Injection in Mice [8][9]
| Mouse Weight (grams) | Needle Gauge | Max. Administration Volume (mL/kg) |
| 15 - 35 | 25 - 27G | < 10 |
B. Procedure:
-
Animal Handling: Restrain the mouse by scruffing the neck and back, and turn the animal to expose the abdomen.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[1]
-
Administration:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-45 degree angle into the abdominal cavity.
-
Aspirate by slightly pulling back the plunger to ensure a vessel or organ has not been punctured. If no fluid enters the syringe, proceed with the injection.
-
Slowly inject the substance.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Procedure Monitoring: Observe the animal for any signs of discomfort, bleeding at the injection site, or peritonitis.[8]
Protocol 3: Intravenous (IV) Injection (Tail Vein)
IV administration provides the most rapid and complete bioavailability of the compound.
A. Materials:
-
Sterile syringes (0.3 - 1 mL).
-
Sterile needles (27-30 gauge).
-
The prepared formulation of this compound.
-
A warming device (e.g., heat lamp or warming pad) to dilate the tail veins.
-
A mouse restrainer.
-
70% ethanol.
Table 4: Recommended Needle Sizes and Maximum Volumes for IV Injection in Mice [5][10]
| Mouse Weight (grams) | Needle Gauge | Max. Bolus Injection Volume (mL/kg) |
| 15 - 35 | 27 - 30G | 5 |
B. Procedure:
-
Preparation: Warm the mouse for 5-10 minutes to dilate the lateral tail veins.[11] Place the mouse in a suitable restrainer.
-
Vein Visualization: The two lateral tail veins are the primary sites for injection.[10]
-
Administration:
-
Wipe the tail with 70% ethanol.
-
Immobilize the tail and insert the needle, bevel up, into the distal portion of the vein at a shallow angle.
-
If the needle is correctly placed, there will be no resistance during injection, and the vein may blanch. A flash of blood in the needle hub may also be observed.[10]
-
Slowly inject the substance. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
-
Post-Procedure Monitoring: Monitor the animal for any adverse reactions and to ensure hemostasis at the injection site.[10]
Visualization of Experimental Workflow and Potential Signaling Pathways
The following diagrams illustrate a general workflow for in vivo administration and potential signaling pathways that may be modulated by benzothiazole derivatives.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 11. dcfinechemicals.com [dcfinechemicals.com]
Application Note: 6-Chloro-2-hydrazinylbenzo[d]thiazole as a Versatile Activity-Based Chemical Probe
Introduction: Probing the Electrophilome
The benzothiazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous bioactive compounds with applications ranging from anticancer to antimicrobial agents.[1][2] When functionalized with a hydrazinyl group at the 2-position, the resulting molecule, 6-Chloro-2-hydrazinylbenzo[d]thiazole, is transformed into a powerful chemical tool. This guide details the scientific foundation and practical application of this compound as an activity-based probe for the covalent interrogation of biological systems.
The true utility of this probe lies in its hydrazine "warhead." Hydrazines are electron-rich moieties capable of reacting with a diverse array of electron-poor functional groups within the proteome.[3][4] This reactivity is not limited to a single class of amino acid residues but extends to electrophilic enzyme cofactors (e.g., FAD, NAD+), transient catalytic intermediates, and chemically labile post-translational modifications.[3] This broad targeting capability allows this compound to serve as a versatile tool for activity-based protein profiling (ABPP), enzyme discovery, and inhibitor development.[4] The inclusion of a chlorine atom at the 6-position may further modulate its activity, with studies on related compounds suggesting that electron-withdrawing groups can enhance anti-inflammatory properties.[5]
This document provides researchers, chemists, and drug development professionals with the foundational knowledge and detailed protocols necessary to effectively utilize this compound in their research endeavors.
Probe Characteristics and Synthesis Overview
A fundamental understanding of the probe's physicochemical properties is essential for its effective application.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 51011-54-2[6] |
| Molecular Formula | C₇H₆ClN₃S |
| Molecular Weight | 200.66 g/mol |
| Appearance | Light brown powder[7] |
| Solubility | Soluble in DMSO, DMF; limited solubility in aqueous buffers |
The synthesis of this compound is typically achieved through a two-step process starting from 4-chloroaniline. The general pathway involves the formation of the benzothiazole ring followed by the introduction of the hydrazine moiety.[2][7]
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. mdpi.com [mdpi.com]
Application Note & Protocols: Strategic Derivatization of 6-Chloro-2-hydrazinylbenzo[d]thiazole for Bioorthogonal Click Chemistry Applications
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents due to its wide range of biological activities.[1][2][3] This guide provides a comprehensive framework for the strategic derivatization of a key intermediate, 6-Chloro-2-hydrazinylbenzo[d]thiazole, to generate versatile molecular probes for "click chemistry." We present detailed, field-tested protocols for installing both terminal alkyne and azide functionalities, thereby enabling researchers to leverage the power of bioorthogonal conjugation. The methodologies are designed to be robust and self-validating, with in-depth explanations of the chemical principles, characterization checkpoints, and a practical application protocol for a model Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to create novel benzothiazole-based conjugates for applications in chemical biology, diagnostics, and targeted therapeutics.
Foundational Principles: The Synergy of Benzothiazoles and Click Chemistry
The Benzothiazole Scaffold: A Privileged Structure in Drug Discovery
Benzothiazole and its derivatives are classified as "privileged scaffolds" because of their remarkable ability to bind to a wide variety of biological targets with high affinity.[3] This heterocyclic system is present in numerous FDA-approved drugs and clinical candidates, demonstrating efficacy as anticancer, neuroprotective, and antimicrobial agents.[1][4] The structural rigidity of the benzothiazole core, combined with its capacity for diverse functionalization, makes it an ideal foundation for designing targeted molecular probes and novel therapeutics.[2][5]
Bioorthogonal Click Chemistry: Precision in Complexity
"Click chemistry" encompasses a class of reactions that are rapid, highly specific, and yield products in near-quantitative amounts under mild, aqueous conditions.[6] The premier example, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[7][] Its bioorthogonal nature—meaning the reacting groups (azide and alkyne) are inert to biological functionalities—allows for precise chemical ligations in complex environments, including living cells.[9] An alternative, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), obviates the need for a copper catalyst by using a strained cyclooctyne, which is advantageous for in vivo applications where copper toxicity is a concern.[10][][12]
Strategic Derivatization via the Hydrazinyl Group
The 2-hydrazinyl (-NHNH₂) group on the 6-chlorobenzothiazole core is the key to our synthetic strategy. It serves as a potent nucleophilic handle, perfectly suited for forming stable covalent bonds with electrophilic partners. By reacting it with reagents that also contain a bioorthogonal handle (an alkyne or azide), we can efficiently transform the parent molecule into a click-ready platform. The most common and reliable transformations involve the formation of hydrazones (from aldehydes/ketones) or hydrazides (from acyl chlorides/activated acids).[13][14][15]
Experimental Design & Workflow
The overall strategy involves a three-stage process: synthesis of the core molecule, installation of the click handle, and application in a bioorthogonal conjugation reaction.
Protocol I: Synthesis of an Alkyne-Derivatized Benzothiazole Probe
This protocol details the formation of a stable hydrazone linkage to install a terminal alkyne. The reaction of a hydrazine with an aldehyde is a robust and high-yielding condensation reaction, often requiring only catalytic acid.[15]
Principle
The nucleophilic nitrogen of the hydrazinyl group attacks the electrophilic carbonyl carbon of pent-4-ynal. Subsequent dehydration, catalyzed by acetic acid, yields the stable (E)-6-chloro-2-(2-(pent-4-ylidene)hydrazinyl)benzo[d]thiazole.
Materials
-
This compound (1.0 eq)
-
Pent-4-ynal (1.1 eq)
-
Absolute Ethanol (EtOH)
-
Glacial Acetic Acid (catalytic, ~2-3 drops)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 213 mg, 1.0 mmol).
-
Solvent Addition: Add absolute ethanol (10 mL) to dissolve the starting material. Gentle warming may be required.
-
Reagent Addition: Add pent-4-ynal (90 µL, 1.1 mmol, 1.1 eq) to the solution, followed by two drops of glacial acetic acid.
-
Reaction: Heat the mixture to reflux (~78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The product spot should be less polar than the starting hydrazine.
-
Workup: After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the resulting residue in DCM (20 mL) and transfer to a separatory funnel. Wash with saturated sodium bicarbonate solution (1 x 15 mL) to neutralize the acetic acid, followed by brine (1 x 15 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.
Validation and Characterization
-
Yield: Typically 85-95%.
-
Appearance: Pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): Expect a characteristic singlet for the hydrazone proton (-N=CH-) around δ 7.8-8.0 ppm. The terminal alkyne proton (-C≡CH) should appear as a triplet around δ 2.0 ppm.
-
Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺.
-
IR Spectroscopy: Look for a C≡C-H stretch around 3300 cm⁻¹ and a C=N stretch around 1620 cm⁻¹.
Protocol II: CuAAC Application of the Alkyne-Derivatized Probe
This protocol demonstrates the utility of the synthesized probe by "clicking" it onto a model azide, benzyl azide. This reaction is highly reliable and serves as an excellent validation of the probe's functionality.[7][16][17]
Principle
The terminal alkyne on the benzothiazole probe and the azide group on benzyl azide undergo a [3+2] cycloaddition in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted triazole ring. The Cu(I) catalyst is generated in situ from Copper(II) Sulfate by the reducing agent, sodium ascorbate.[]
Materials
-
Alkyne-Derivatized Benzothiazole Probe (from Protocol I) (1.0 eq)
-
Benzyl Azide (1.05 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium Ascorbate (0.3 eq)
-
tert-Butanol (t-BuOH)
-
Deionized Water
Step-by-Step Procedure
-
Stock Solutions:
-
Prepare a 1 M solution of Sodium Ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 0.1 M solution of CuSO₄·5H₂O in deionized water.
-
-
Reaction Setup: In a vial, dissolve the Alkyne-Derivatized Benzothiazole Probe (e.g., 27.7 mg, 0.1 mmol) in a 1:1 mixture of t-BuOH and water (2 mL).
-
Reagent Addition: Add Benzyl Azide (14 mg, 0.105 mmol, 1.05 eq) to the vial.
-
Catalyst Addition: Sequentially add the CuSO₄ solution (100 µL, 0.01 mmol, 0.1 eq) and the freshly prepared Sodium Ascorbate solution (30 µL, 0.03 mmol, 0.3 eq). The solution may turn a pale yellow/green color.
-
Reaction: Stir the reaction vigorously at room temperature for 12-18 hours. The product will often precipitate out of the solution as a solid.
-
Workup: Add deionized water (5 mL) to the reaction mixture. Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the collected solid sequentially with water (2 x 5 mL) and cold diethyl ether (2 x 5 mL) to remove any unreacted starting materials and residual catalyst. The resulting product is often pure enough for characterization without further chromatography.
Validation and Characterization
-
Yield: Typically >90%.
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, DMSO-d₆): The most telling sign of a successful reaction is the appearance of a new singlet in the aromatic region, typically δ 8.0-8.5 ppm, corresponding to the triazole ring proton. The disappearance of the terminal alkyne proton signal (~δ 2.0 ppm in the starting material) is also a key indicator.
-
Mass Spectrometry (ESI+): Confirm the formation of the product by identifying the correct m/z for [M+H]⁺.
Data Summary and Troubleshooting
| Reaction | Key Reagents | Solvent | Temp. | Time | Typical Yield |
| Alkyne Derivatization | Pent-4-ynal, Acetic Acid | Ethanol | Reflux | 4 h | 85-95% |
| CuAAC Conjugation | Benzyl Azide, CuSO₄, NaAsc | t-BuOH/H₂O | RT | 12-18 h | >90% |
| Problem | Potential Cause | Recommended Solution |
| Low yield in derivatization | Incomplete reaction; impure starting aldehyde. | Increase reaction time and monitor by TLC. Use freshly distilled or purchased aldehyde. |
| No CuAAC reaction | Inactive catalyst (oxidized Cu(I)). | Use freshly prepared sodium ascorbate solution. Degas solvents to remove oxygen. Consider using a Cu(I) stabilizing ligand like THPTA or TBTA.[18] |
| Multiple products in CuAAC | Side reactions; copper-mediated decomposition. | Ensure the reaction is not overheated. Use minimal effective catalyst loading (5-10 mol%). |
| Purification difficulties | Product and starting material have similar polarity. | Optimize the eluent system for column chromatography. If the product is a solid, recrystallization may be an effective alternative. |
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Benzothiazole-triazole hybrids: Novel anticancer agents inducing cell cycle arrest and apoptosis through Bcl-2 inhibition in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click-functionalized hydrogel design for mechanobiology investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jenabioscience.com [jenabioscience.com]
- 17. researchgate.net [researchgate.net]
- 18. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
Application Notes & Protocols: 6-Chloro-2-hydrazinylbenzo[d]thiazole as a Versatile Scaffold for the Development of Novel Antimicrobial Agents
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for New Antimicrobial Scaffolds
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, rendering an increasing number of infections difficult to treat and elevating the risk of disease spread, severe illness, and mortality.[1] This escalating crisis necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action. Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the benzothiazole scaffold has emerged as a "privileged structure" due to its presence in a wide array of compounds exhibiting significant biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[2][3]
This guide focuses on 6-Chloro-2-hydrazinylbenzo[d]thiazole , a key chemical intermediate. While not typically an antimicrobial agent in its own right, its true value lies in its function as a versatile and reactive scaffold. The hydrazinyl group at the 2-position is a prime site for chemical modification, allowing for the synthesis of extensive libraries of derivative compounds.[4][5] These application notes provide a framework for leveraging this scaffold, detailing synthetic considerations, potential mechanisms of action, and robust protocols for evaluating the antimicrobial and anti-biofilm efficacy of its derivatives.
Part 1: The this compound Scaffold
Synthetic Versatility
The primary utility of this compound in antimicrobial research is as a starting material for creating more complex molecules. The terminal hydrazine group (-NHNH₂) is a potent nucleophile, readily reacting with various electrophiles, such as aldehydes, ketones, and acid chlorides. This reactivity is the causal basis for its use in combinatorial chemistry to generate diverse molecular structures. For instance, condensation with aldehydes or ketones yields hydrazone derivatives, a class of compounds frequently studied for antimicrobial potential. Further cyclization reactions can produce other heterocyclic systems like triazoles or oxadiazoles, expanding the chemical space for biological screening. The chlorine atom at the 6-position also influences the electronic properties of the benzothiazole ring system and can be a site for further modification, although this is less common than derivatization at the 2-hydrazinyl position.[3]
Caption: Synthetic utility of the this compound scaffold.
Potential Mechanisms of Antimicrobial Action
The antimicrobial activity of benzothiazole derivatives is attributed to their ability to interfere with various essential cellular processes in microorganisms.[6] Understanding these potential targets is critical for rational drug design and interpreting screening results. Molecular docking and enzymatic studies have suggested that benzothiazole-based compounds may act by:
-
Inhibition of Key Enzymes: Benzothiazoles have been shown to inhibit enzymes crucial for microbial survival. These include DNA gyrase (essential for DNA replication), dihydropteroate synthase (DHPS) (involved in the folic acid synthesis pathway), and dihydroorotase (part of the pyrimidine biosynthesis pathway).[1][6][7]
-
Disruption of Cellular Integrity: Some derivatives may interfere with cell wall synthesis or disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.[6]
-
Interference with Quorum Sensing & Biofilm Formation: More recently, studies have focused on the ability of heterocyclic compounds to inhibit quorum sensing—the cell-to-cell communication system that regulates virulence and biofilm formation in many pathogenic bacteria.[8]
Caption: Potential microbial targets of benzothiazole-based antimicrobial agents.
Part 2: Protocols for Antimicrobial Evaluation
The following protocols are standardized methods for assessing the antimicrobial potential of novel compounds derived from this compound. Adherence to these established methodologies ensures reproducibility and comparability of data.[9][10]
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] The broth microdilution method is a widely accepted and efficient technique for determining MIC values.[9][12]
A. Materials
-
96-well microtiter plates (sterile, U-bottom)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or turbidimeter
-
Standard control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Multichannel pipette
B. Experimental Workflow
Caption: Workflow for the broth microdilution MIC assay.
C. Step-by-Step Procedure
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is a critical step to standardize the bacterial density to approximately 1.5 x 10⁸ CFU/mL.[9]
-
Dilute this adjusted suspension in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each test well. This dilution must be performed within 15 minutes of standardization.[13]
-
-
Preparation of Compound Dilutions:
-
Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well plate.
-
In well 1, add 200 µL of the test compound at twice the highest desired final concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates a gradient of decreasing compound concentrations.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum (from step 1) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well (1-11) is now 200 µL. The compound concentrations are now half of the initial serial dilution concentrations, and the bacterial concentration is at the target of 5 x 10⁵ CFU/mL.
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[9]
-
-
Interpretation of Results:
-
Following incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[11]
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
The MBC assay is a logical extension of the MIC test. It determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11] This distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
A. Procedure
-
Following the determination of the MIC, take a 10-20 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Spot-inoculate these aliquots onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no colony formation on the subculture plate, corresponding to a 99.9% reduction in CFU/mL.[11]
B. Interpretation
-
If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal .
-
If the MBC is > 4 times the MIC, the compound is considered bacteriostatic .
Protocol 3: Anti-Biofilm Activity Assessment (Crystal Violet Assay)
Many chronic infections are associated with biofilms, which are communities of microbes encased in a self-produced matrix that are notoriously resistant to conventional antibiotics. Evaluating a compound's ability to inhibit biofilm formation or eradicate established biofilms is therefore highly relevant.[12][14]
A. Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This assay determines the lowest compound concentration that prevents biofilm formation.[14]
-
Prepare serial dilutions of the test compound in a 96-well flat-bottom microtiter plate, similar to the MIC protocol, typically using a biofilm-promoting medium like Tryptic Soy Broth (TSB) with glucose.
-
Add the standardized bacterial inoculum (~1 x 10⁶ CFU/mL) to the wells.
-
Incubate the plate for 24-48 hours at 37°C without agitation to allow biofilms to form.
-
After incubation, carefully discard the liquid content (planktonic cells) and gently wash the wells twice with PBS to remove non-adherent cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. This stains the biomass of the biofilm.
-
Remove the crystal violet and wash the wells thoroughly with PBS until the wash water is clear.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 570-595 nm using a microplate reader.
-
The MBIC is the lowest compound concentration showing a significant reduction in absorbance compared to the growth control well.[14]
B. Minimum Biofilm Eradication Concentration (MBEC) Assay
This assay determines the concentration required to kill bacteria within a pre-formed biofilm.[14][15]
-
First, grow a mature biofilm in a 96-well plate by inoculating with bacteria and incubating for 24 hours, as described above.
-
After 24 hours, remove the planktonic culture and wash the wells with PBS.
-
Add fresh medium containing serial dilutions of the test compound to the wells with the established biofilms.
-
Incubate for a further 24 hours at 37°C.
-
Following this treatment, quantify the remaining viable bacteria either by crystal violet staining (to measure remaining biomass) or by plating for colony counts to determine the MBEC , defined as the lowest concentration that eradicates the biofilm.[12]
Part 3: Data Presentation
Organizing experimental data in a clear, standardized format is essential for analysis and comparison.
Table 1: Example Summary of MIC and MBC Data
| Test Compound | Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Derivative A | S. aureus ATCC 29213 | Positive | 8 | 16 | Bactericidal (2) |
| Derivative A | E. coli ATCC 25922 | Negative | 16 | >128 | Bacteriostatic (>8) |
| Derivative B | S. aureus ATCC 29213 | Positive | 4 | 8 | Bactericidal (2) |
| Derivative B | E. coli ATCC 25922 | Negative | 8 | 16 | Bactericidal (2) |
| Ciprofloxacin | S. aureus ATCC 29213 | Positive | 0.5 | 1 | Bactericidal (2) |
| Ciprofloxacin | E. coli ATCC 25922 | Negative | 0.25 | 0.5 | Bactericidal (2) |
Table 2: Example Summary of Anti-Biofilm Activity
| Test Compound | Microorganism | MBIC₅₀ (µg/mL) | MBEC₅₀ (µg/mL) | % Biofilm Inhibition at MIC |
| Derivative B | S. aureus ATCC 29213 | 8 | 64 | 85% |
| Derivative B | P. aeruginosa PAO1 | 16 | >128 | 72% |
| Ciprofloxacin | S. aureus ATCC 29213 | 4 | >256 | 30% |
| Ciprofloxacin | P. aeruginosa PAO1 | 2 | >256 | 25% |
MBIC₅₀/MBEC₅₀: Concentration required to inhibit/eradicate 50% of the biofilm.
Conclusion and Future Directions
This compound represents a valuable and highly adaptable starting material for the synthesis of novel antimicrobial candidates. By leveraging its synthetic tractability, researchers can generate diverse libraries of compounds for screening. The protocols detailed herein provide a robust and validated workflow for the initial stages of antimicrobial evaluation, from determining basic inhibitory and cidal concentrations to assessing more complex activities against biofilms. Positive hits from these assays, particularly compounds exhibiting potent activity (low MIC/MBC) and anti-biofilm properties, should be prioritized for further investigation, including cytotoxicity testing against mammalian cell lines, in vivo efficacy studies in animal models, and more detailed mechanism of action studies to fully elucidate their therapeutic potential.
References
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, SAR and molecular docking studies of benzo[d]thiazole-hydrazones as potential antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antibacterial, antibiofilm and anti-quorum sensing activities of 1,2,3,5-tetrazine derivatives linked to a benzothiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. routledge.com [routledge.com]
- 11. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study [frontiersin.org]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Cellular Fates: A Guide to Flow Cytometry Analysis Following 6-Chloro-2-hydrazinylbenzo[d]thiazole Treatment
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for investigating the cellular effects of 6-Chloro-2-hydrazinylbenzo[d]thiazole using flow cytometry. This document offers a framework for assessing key cellular processes, including apoptosis, cell cycle progression, and oxidative stress, to elucidate the compound's mechanism of action.
Introduction: The Therapeutic Potential of Benzothiazoles
Benzothiazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of pharmacological activities. These activities include anticancer, anti-inflammatory, and antimicrobial properties. The core benzothiazole scaffold can be readily modified, allowing for the generation of diverse analogues with potentially enhanced therapeutic efficacy. This compound is a key intermediate in the synthesis of more complex benzothiazole-hydrazone derivatives, which have shown promise as potent anticancer agents.[1][2] Understanding the cellular impact of this foundational molecule is crucial for the rational design of novel therapeutics.
This guide will focus on leveraging the power of flow cytometry, a high-throughput technique for single-cell analysis, to dissect the cellular response to this compound treatment. We will explore three fundamental assays: Annexin V/Propidium Iodide (PI) staining for apoptosis, PI staining for cell cycle analysis, and 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) for the detection of reactive oxygen species (ROS).
Principle of the Assays
Flow cytometry allows for the rapid and quantitative analysis of multiple parameters on a cell-by-cell basis. This is achieved by passing a stream of single cells through a laser beam and measuring the resulting light scatter and fluorescence.
-
Apoptosis Detection (Annexin V/PI Staining): In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where membrane integrity is compromised.[3][4] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.
-
Cell Cycle Analysis (Propidium Iodide Staining): The cell cycle is a tightly regulated process that governs cell proliferation. Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. By staining fixed and permeabilized cells with PI, one can distinguish between cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content) of the cell cycle.[5][6] A sub-G1 peak can also be indicative of apoptotic cells with fragmented DNA.
-
Reactive Oxygen Species (ROS) Detection (H2DCFDA Staining): Reactive oxygen species are chemically reactive molecules containing oxygen that can induce cellular damage when present in excess, a state known as oxidative stress.[7][8][9] H2DCFDA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by intracellular esterases to H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[7][8] The intensity of DCF fluorescence is proportional to the amount of intracellular ROS.
Experimental Workflow Overview
The following diagram outlines the general workflow for assessing the cellular effects of this compound treatment.
Caption: General experimental workflow for flow cytometry analysis.
Detailed Protocols
Important Considerations Before Starting:
-
Compound Solubility and Stability: The solubility and stability of this compound in your cell culture medium should be determined prior to initiating experiments. A stock solution in an appropriate solvent (e.g., DMSO) should be prepared and the final solvent concentration in the culture medium should be kept low (typically <0.1%) and consistent across all conditions, including vehicle controls.
-
Dose-Response and Time-Course Experiments: It is crucial to perform dose-response and time-course experiments to determine the optimal concentration and incubation time for this compound treatment.
-
Controls: Always include the following controls in your experiments:
-
Untreated cells: To establish baseline cellular responses.
-
Vehicle control: To account for any effects of the solvent used to dissolve the compound.
-
Positive control: A known inducer of the specific cellular response being measured (e.g., staurosporine for apoptosis, nocodazole for G2/M arrest, H₂O₂ for ROS production).[3][7]
-
Single-stain controls: For setting up compensation and gates during flow cytometry analysis.
-
-
Autofluorescence: Benzothiazole derivatives may exhibit intrinsic fluorescence. It is important to run an unstained, treated sample to assess the autofluorescence of the compound at the excitation and emission wavelengths used for your fluorescent probes. If significant autofluorescence is detected, adjustments to the experimental setup or the use of alternative fluorochromes may be necessary.[10]
Protocol 1: Apoptosis Detection by Annexin V and Propidium Iodide Staining
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment: Treat cells with the desired concentrations of this compound for the predetermined time. Include vehicle and positive controls.
-
Harvesting:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle trypsinization.
-
For suspension cells, collect by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer. For analysis, create a dot plot of FITC (Annexin V) versus PI. The quadrants can be set to identify:
-
Lower-left quadrant (Annexin V- / PI-): Live cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Harvesting: Harvest cells as described in step 3 of Protocol 1.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).[5][6][11]
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of Propidium Iodide staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use a histogram to visualize the distribution of cells in the different phases of the cell cycle based on their DNA content (PI fluorescence intensity).
Protocol 3: Reactive Oxygen Species (ROS) Detection by H2DCFDA Staining
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. A positive control for ROS induction, such as H₂O₂, should be included.[7]
-
Harvesting: Harvest cells as described in step 3 of Protocol 1.
-
Staining:
-
Wash the cells once with warm PBS.
-
Resuspend the cells in pre-warmed PBS containing 5-10 µM H2DCFDA.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with cold PBS.
-
Analysis: Resuspend the cells in cold PBS and analyze immediately on a flow cytometer. The mean fluorescence intensity of the DCF signal will be proportional to the intracellular ROS levels.
Data Presentation and Interpretation
The quantitative data obtained from these experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical Data Summary for Apoptosis Analysis
| Treatment | % Live Cells (Mean ± SD) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| Untreated | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Vehicle Control | 94.8 ± 2.5 | 2.8 ± 0.9 | 2.4 ± 0.6 |
| This compound (X µM) | 60.5 ± 4.2 | 25.3 ± 3.1 | 14.2 ± 2.5 |
| Positive Control | 45.1 ± 3.8 | 40.2 ± 4.5 | 14.7 ± 2.9 |
Table 2: Hypothetical Data Summary for Cell Cycle Analysis
| Treatment | % G0/G1 Phase (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M Phase (Mean ± SD) | % Sub-G1 (Mean ± SD) |
| Untreated | 65.4 ± 3.5 | 20.1 ± 2.2 | 14.5 ± 1.8 | 1.2 ± 0.3 |
| Vehicle Control | 64.9 ± 3.8 | 20.5 ± 2.5 | 14.6 ± 2.0 | 1.3 ± 0.4 |
| This compound (X µM) | 40.2 ± 4.1 | 35.8 ± 3.9 | 24.0 ± 3.1 | 8.5 ± 1.5 |
| Positive Control | 20.1 ± 2.9 | 15.3 ± 2.1 | 64.6 ± 5.2 | 5.3 ± 1.1 |
Table 3: Hypothetical Data Summary for ROS Detection
| Treatment | Mean Fluorescence Intensity (MFI) of DCF (Mean ± SD) |
| Untreated | 150 ± 25 |
| Vehicle Control | 155 ± 28 |
| This compound (X µM) | 450 ± 55 |
| Positive Control | 800 ± 75 |
Proposed Signaling Pathway
Based on the known activities of similar thiazole derivatives, this compound may induce its cellular effects through the following proposed pathway.
Caption: Proposed signaling pathway for this compound.
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the initial characterization of the cellular effects of this compound using flow cytometry. By systematically evaluating apoptosis, cell cycle progression, and ROS production, researchers can gain valuable insights into the compound's mechanism of action, which is essential for its further development as a potential therapeutic agent. It is important to remember that these are starting protocols and may require optimization based on the specific cell type and experimental conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wp.uthscsa.edu [wp.uthscsa.edu]
- 6. corefacilities.iss.it [corefacilities.iss.it]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 10. media.beckman.com [media.beckman.com]
- 11. icms.qmul.ac.uk [icms.qmul.ac.uk]
western blot protocol after 6-Chloro-2-hydrazinylbenzo[d]thiazole exposure
APPLICATION NOTE
Protocol for Western Blot Analysis of Protein Expression Changes Following 6-Chloro-2-hydrazinylbenzo[d]thiazole Exposure
Introduction
This compound and its derivatives are a class of heterocyclic compounds investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1][2][3][4] The hydrazone moiety, in particular, has been a key feature in the design of molecules targeting various cellular processes.[1][5][6] Some thiazole derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cell lines, suggesting their potential as therapeutic agents.[4] Western blotting is an indispensable technique for elucidating the molecular mechanisms underlying the effects of such compounds.[7][8] It allows for the sensitive and specific detection and quantification of changes in protein expression levels, which is crucial for understanding how a compound like this compound impacts cellular pathways.[9][10] This application note provides a comprehensive, step-by-step protocol for performing Western blot analysis on cell lysates after treatment with this compound, with a focus on detecting markers of apoptosis.
I. Experimental Design and Controls
A well-structured experiment is fundamental to obtaining reproducible and meaningful data. Key considerations include determining the optimal concentration and duration of this compound treatment, as well as incorporating appropriate controls.
Table 1: Key Experimental Variables and Controls
| Variable/Control | Purpose | Recommendation |
| Compound Concentration | To identify the dose-dependent effects of this compound. | Perform a dose-response experiment with a range of concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). |
| Treatment Duration | To determine the time-course of the compound's effect on target proteins.[11] | Conduct a time-course experiment (e.g., 0, 6, 12, 24, 48 hours).[11] |
| Vehicle Control | To ensure that observed effects are due to the compound and not the solvent.[11] | Treat cells with the same volume of the solvent used to dissolve the compound (e.g., DMSO). |
| Positive Control | To validate that the experimental system and detection reagents are functioning correctly.[11] | Use a known inducer of the pathway of interest (e.g., etoposide to induce apoptosis).[12] |
| Negative Control | To establish a baseline for protein expression. | Untreated cells. |
| Biological Replicates | To ensure the statistical significance and reproducibility of the results.[11] | Perform a minimum of three independent experiments.[11] |
II. Detailed Western Blot Protocol
This protocol is optimized for cultured cells treated with this compound.
A. Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment: Once cells have reached the desired confluency, remove the growth medium and replace it with fresh medium containing the predetermined concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration at 37°C in a humidified incubator with 5% CO₂.
B. Sample Preparation: Protein Extraction
The goal of protein extraction is to efficiently lyse the cells while preserving the integrity of the target proteins.[13]
-
Cell Lysis:
-
For adherent cells, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[14] The choice of lysis buffer depends on the subcellular localization of the protein of interest.[14][15]
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells, centrifuge the cells, discard the supernatant, wash with ice-cold PBS, and resuspend the cell pellet in lysis buffer.
-
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with periodic vortexing. If the lysate is viscous due to DNA, sonicate briefly on ice.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[16]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.[11]
C. Protein Quantification
To ensure equal loading of protein in each lane of the gel, it is crucial to accurately determine the protein concentration of each lysate.[10]
-
Assay Selection: Use a standard protein quantification assay such as the Bradford, Lowry, or BCA assay.
-
Measurement: Follow the manufacturer's instructions for the chosen assay to determine the protein concentration of each sample.
D. Sample Preparation for Electrophoresis
-
Normalization: Dilute the protein lysates with lysis buffer to ensure all samples have the same final concentration.
-
Denaturation: Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.[16]
-
Boiling: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[16]
E. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
Proteins are separated based on their molecular weight.
-
Gel Preparation: Prepare a polyacrylamide gel with a percentage appropriate for the molecular weight of the target protein.[7]
-
Loading: Load equal amounts of protein (typically 20-50 µg) into each well of the gel.[10] Also, load a pre-stained protein ladder to monitor migration and estimate protein size.
-
Electrophoresis: Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.[16]
F. Protein Transfer (Electroblotting)
Proteins are transferred from the gel to a solid-phase membrane.[8]
-
Membrane Selection: Choose a membrane suitable for your protein of interest (e.g., nitrocellulose or PVDF).
-
Transfer Sandwich Assembly: Assemble the transfer sandwich according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).[11]
-
Electrotransfer: Transfer the proteins from the gel to the membrane using an electric current.[11] Transfer conditions (voltage, time) should be optimized based on the molecular weight of the target protein.
G. Immunodetection
This step uses specific antibodies to detect the protein of interest.
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[17][18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[11][19] The optimal dilution should be determined empirically or based on the manufacturer's recommendation.[20]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[17]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
H. Signal Detection and Data Analysis
-
Detection: Use an enhanced chemiluminescence (ECL) substrate for detection.[10] Incubate the membrane with the ECL reagent according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH, or tubulin) to account for any variations in protein loading.
III. Visualization of Experimental Workflow
The following diagram illustrates the key stages of the Western blot protocol after exposure to this compound.
Caption: Western Blot Workflow after Drug Exposure.
IV. Key Considerations and Troubleshooting
Table 2: Troubleshooting Common Western Blot Issues
| Problem | Possible Cause | Solution |
| Weak or No Signal | - Insufficient protein loaded.[19] - Low primary antibody concentration.[19] - Inactive detection reagents.[19] | - Increase the amount of protein loaded per well.[17] - Optimize the primary antibody concentration or increase incubation time.[19] - Use fresh detection reagents.[21] |
| High Background | - Insufficient blocking.[19] - Primary antibody concentration too high.[17] - Inadequate washing.[17] | - Increase blocking time or change blocking agent.[21] - Optimize the primary antibody dilution.[20] - Increase the number and duration of wash steps.[17] |
| Non-specific Bands | - Primary antibody is not specific enough.[17] - Too much protein loaded.[17] | - Use a more specific primary antibody.[22] - Reduce the amount of protein loaded per well.[17] |
| "Smiling" Bands | - Uneven heat distribution during electrophoresis. | - Run the gel at a lower voltage or in a cold room. |
V. Antibody Selection for Apoptosis Detection
The choice of primary antibody is critical for a successful Western blot.[22][23][24] When investigating apoptosis, several key proteins can be targeted.
Table 3: Recommended Antibodies for Apoptosis Studies
| Target Protein | Expected Observation | Considerations |
| Cleaved Caspase-3 | Appearance of cleaved fragments (17/19 kDa).[9] | A key executioner caspase. |
| Cleaved PARP | Appearance of the 89 kDa cleaved fragment.[9] | A substrate of activated caspases. |
| Bcl-2 | Decreased expression. | An anti-apoptotic protein. |
| Bax | Increased expression. | A pro-apoptotic protein. |
When selecting a primary antibody, ensure it has been validated for Western blotting.[22][25] The host species of the primary antibody should be different from the species of your sample to avoid cross-reactivity with endogenous immunoglobulins.[24][25]
VI. Conclusion
This application note provides a robust and detailed protocol for utilizing Western blotting to investigate the cellular effects of this compound. By carefully designing the experiment, meticulously following the protocol, and considering potential pitfalls, researchers can obtain high-quality, reproducible data to elucidate the mechanism of action of this and other novel compounds.
References
- 1. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, SAR and molecular docking studies of benzo[d]thiazole-hydrazones as potential antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline-based thiazolyl-hydrazones target cancer cells through autophagy inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Optimization of Benzothiazole and Thiazole Hydrazones as Inhibitors of Schistosome BCL-2 - La Trobe - Figshare [opal.latrobe.edu.au]
- 7. bosterbio.com [bosterbio.com]
- 8. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]
- 11. benchchem.com [benchchem.com]
- 12. blog.cellsignal.com [blog.cellsignal.com]
- 13. yeasenbio.com [yeasenbio.com]
- 14. goldbio.com [goldbio.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 20. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 21. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Primary Antibody Selection for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 23. bitesizebio.com [bitesizebio.com]
- 24. Western blotting guide: Part 5, Primary Antibodies [jacksonimmuno.com]
- 25. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
Technical Support Center: Strategies for Improving the Solubility of 6-Chloro-2-hydrazinylbenzo[d]thiazole for In Vivo Studies
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 6-Chloro-2-hydrazinylbenzo[d]thiazole in preparation for in vivo studies. This document provides a series of troubleshooting questions and answers, detailed experimental protocols, and the scientific rationale behind each proposed strategy. Our goal is to equip you with the necessary information to develop a stable and effective formulation for your preclinical research.
Understanding the Challenge: Physicochemical Profile of this compound
Direct experimental solubility data for this compound is not extensively available in public literature. However, by examining its structure and the properties of analogous compounds, we can establish a working physicochemical profile to guide our formulation development.
-
Structure: The molecule contains a benzothiazole core, which is a rigid, aromatic, and generally hydrophobic structure. The presence of a chlorine atom further increases its lipophilicity. The hydrazinyl group introduces a polar and basic center.
-
Predicted Lipophilicity (LogP): The predicted LogP for the parent compound, 2-hydrazinylbenzothiazole, is approximately 1.58. For the related 6-chlorobenzothiazole, the predicted LogP is around 2.95.[1][2] This suggests that this compound is a lipophilic compound with inherently low aqueous solubility.
-
Predicted pKa: The predicted pKa of the hydrazinyl group in 2-hydrazinylbenzothiazole is approximately 2.81.[3][4] This indicates that this compound is a weak base. This property is critical, as it suggests that its aqueous solubility will be pH-dependent, increasing in acidic conditions due to the protonation of the hydrazinyl moiety.
-
General Solubility Observations: Synthetic procedures for 2-hydrazinylbenzothiazole derivatives often mention solubility in organic solvents like dimethyl sulfoxide (DMSO) and crystallization from mixtures of ethanol and water, which is indicative of poor water solubility.[3][5]
Based on this profile, we can anticipate that formulating this compound for in vivo studies will require strategies to overcome its low aqueous solubility. The following sections provide a troubleshooting guide to address this challenge.
Frequently Asked Questions & Troubleshooting Guide
Q1: My initial attempts to dissolve this compound in aqueous buffers for my in vivo study have failed. What is the first step I should take?
Answer: The first and most fundamental step is to assess the pH-dependent solubility of your compound. Given its predicted nature as a weak base, its solubility should increase as the pH of the aqueous medium decreases.
Rationale: The hydrazinyl group (-NHNH2) can be protonated in an acidic environment to form a more soluble salt (-NHNH3+). By determining the pH at which your compound achieves the desired concentration, you may be able to formulate a simple aqueous solution.
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 7.4 (e.g., citrate buffers for pH 2-6, phosphate-buffered saline for pH 7.4).
-
Equilibration: Add an excess amount of this compound to a fixed volume of each buffer in separate vials. Ensure there is undissolved solid material at the bottom of each vial.
-
Shaking/Agitation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis:
-
Filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer to generate a pH-solubility profile.
Interpreting the Results: If a sufficiently high concentration is achieved at a physiologically acceptable pH (generally pH > 4 for most in vivo routes), you may proceed with a simple buffered aqueous solution. However, if the required concentration is only achieved at a very low pH, this approach may not be suitable for direct in vivo administration due to potential toxicity and irritation.
Q2: Adjusting the pH is not sufficient to achieve my target concentration for dosing. What are my next options?
Answer: If pH modification alone is insufficient, the next logical step is to explore the use of co-solvents. Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds by reducing the polarity of the aqueous vehicle.
Rationale: The benzothiazole core of your compound is hydrophobic. Co-solvents can disrupt the hydrogen bonding network of water, creating a more favorable environment for the non-polar regions of the drug molecule to be solvated.
| Co-solvent | Properties & Considerations | Typical Concentration Range (% v/v) |
| Polyethylene Glycol 400 (PEG 400) | A water-miscible polymer that is widely used in oral and injectable formulations. It is generally considered safe at appropriate concentrations. | 10 - 30% |
| Propylene Glycol (PG) | A common vehicle for oral and injectable formulations with a good safety profile. | 10 - 40% |
| Ethanol | Often used in combination with other co-solvents. Its use may be limited by potential toxicity at higher concentrations. | 5 - 20% |
| Glycerin | A viscous co-solvent that can also act as a tonicity-adjusting agent. | 5 - 20% |
| Dimethyl Sulfoxide (DMSO) | A powerful solvent, but its use in vivo should be approached with caution due to potential toxicity and effects on cell permeability. It is more commonly used in in vitro studies. | < 10% (use with caution and check institutional guidelines) |
-
Screening: Prepare various binary (e.g., PEG 400 in water) and ternary (e.g., PEG 400 and ethanol in water) co-solvent systems.
-
Solubility Determination: Determine the solubility of this compound in each co-solvent system using the shake-flask method described previously.
-
Vehicle Selection: Select the co-solvent system that provides the desired solubility with the lowest possible concentration of organic solvents to minimize potential toxicity.
-
Pre-formulation Stability: Assess the physical and chemical stability of the lead formulation. Look for signs of precipitation upon standing or changes in the compound's purity over time.
Example Co-solvent Vehicle for a Benzothiazole Derivative: [6]
-
15% PEG 400
-
20% Propylene Glycol
-
10% Glycerin
-
55% Saline (0.9% NaCl)
Important Consideration: When administering a co-solvent formulation, especially intravenously, it is crucial to inject slowly to avoid rapid precipitation of the drug upon dilution with blood.
Q3: My compound is still not soluble enough, even with co-solvents, or I am concerned about the potential toxicity of the required solvent concentrations. What other formulation strategies can I consider?
Answer: When pH adjustment and co-solvents are not viable, more advanced formulation strategies such as complexation with cyclodextrins or creating a nanosuspension should be explored.
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have significantly improved aqueous solubility.[5]
Recommended Cyclodextrin:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used in pharmaceutical formulations due to its good safety profile and high aqueous solubility.
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD, Captisol®): Anionic derivative of β-cyclodextrin with excellent solubilizing capacity, particularly for basic compounds, due to potential ionic interactions.[2][4][7][8][9]
-
Vehicle Preparation: Prepare a solution of HP-β-CD in sterile water or saline. A common starting concentration is 20-40% (w/v).[6]
-
Dissolution: Add the required amount of this compound to the HP-β-CD solution.
-
Mixing: Vortex the mixture vigorously. Sonication can be used to facilitate dissolution and complexation.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter.
Rationale: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles in a liquid medium, stabilized by surfactants and/or polymers. By reducing the particle size to the nanometer range, the surface area-to-volume ratio is dramatically increased, leading to a faster dissolution rate.[10][11] This can be particularly beneficial for oral and parenteral administration.
-
Organic Phase: Dissolve this compound in a suitable water-miscible organic solvent (e.g., tetrahydrofuran, acetone).
-
Aqueous Phase: Prepare an aqueous solution containing a stabilizer, such as Tween-80 (a non-ionic surfactant) or a combination of stabilizers.
-
Precipitation: Inject the organic solution into the aqueous phase under high-speed stirring or sonication. The rapid change in solvent polarity causes the drug to precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent using a method like evaporation under reduced pressure or freeze-drying.
-
Characterization: Characterize the nanosuspension for particle size, particle size distribution, and zeta potential to assess its physical stability.
Decision-Making Workflow for Formulation Development
Caption: A decision tree to guide the selection of an appropriate solubility enhancement strategy.
Final Considerations for In Vivo Studies
-
Route of Administration: The choice of formulation strategy will be influenced by the intended route of administration (e.g., oral, intravenous, intraperitoneal). For instance, co-solvent systems may cause irritation if administered subcutaneously, making a cyclodextrin-based formulation a better choice.[6]
-
Toxicity and Biocompatibility: All excipients used in the formulation must be biocompatible and non-toxic at the concentrations administered. Always consult safety and regulatory guidelines for each component.
-
Stability: The final formulation must be physically and chemically stable for the duration of the study. Conduct stability studies under the intended storage conditions.
-
Sterility: For parenteral administration, the final formulation must be sterile. This is typically achieved by filtration through a 0.22 µm filter.
This guide provides a structured approach to addressing the solubility challenges of this compound. By systematically evaluating the strategies outlined, researchers can develop a robust and effective formulation to advance their in vivo studies.
References
- 1. WO2007020400A1 - Fluorination process of anilide derivatives and benzothiazole fluorinate derivatives as in vivo imaging agents - Google Patents [patents.google.com]
- 2. Formulation Development For Injectables With Captisol [drugdeliveryleader.com]
- 3. chemicalpapers.com [chemicalpapers.com]
- 4. The use of captisol (SBE7-β-CD) in oral solubility-enabling formulations: Comparison to HPβCD and the solubility-permeability interplay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Technology :: Captisol [captisol.com]
- 8. researchgate.net [researchgate.net]
- 9. cphi-online.com [cphi-online.com]
- 10. mdpi.com [mdpi.com]
- 11. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
6-Chloro-2-hydrazinylbenzo[d]thiazole stability issues in aqueous solution
Technical Support Center: 6-Chloro-2-hydrazinylbenzo[d]thiazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights into the stability of this compound in aqueous solutions. Given the reactive nature of the hydrazinyl moiety, understanding and controlling its stability is paramount for reproducible and successful experimentation. This document moves beyond a simple FAQ, offering causal explanations and actionable protocols to diagnose and mitigate stability challenges.
Section 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: What are the primary stability concerns for this compound in an aqueous solution?
A1: The principal stability issue arises from the hydrazinyl group (-NHNH₂) . This functional group is a strong reducing agent and is highly susceptible to oxidation, especially in the presence of dissolved oxygen or catalytic metal ions.[1][2] The benzothiazole core is generally more stable, but the molecule's overall integrity is dictated by its most reactive component. Key concerns are:
-
Oxidative Degradation: Reaction with dissolved atmospheric oxygen is a major degradation pathway. This process can be accelerated by trace metal ions (e.g., Cu²⁺, Fe³⁺) acting as catalysts.[1][3]
-
pH-Dependent Hydrolysis & Degradation: The compound's stability is highly pH-sensitive. While strongly acidic conditions can protonate the hydrazine and offer some protection against oxidation, they may introduce other hydrolysis pathways.[4][5] Alkaline conditions often accelerate oxidation.[1][4] The optimal pH is typically near 3.5 for similar hydrazine-containing drugs like hydralazine.[5]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.
-
Reaction with Solutes: The nucleophilic hydrazinyl group can react with aldehydes or ketones present as impurities or components in the formulation buffer, forming hydrazones.[6][7]
Q2: My solution of this compound is changing color (e.g., turning yellow/brown). What does this indicate?
A2: A color change is a classic indicator of chemical degradation. For hydrazine derivatives, this often signals oxidation.[8] The formation of oxidized species, such as diazene intermediates or other conjugated products, can introduce chromophores that absorb visible light, resulting in a colored solution. It is a critical sign that the integrity of your stock solution is compromised, and you should immediately investigate the cause.
Q3: What is the ideal solvent for preparing a stock solution?
A3: While aqueous buffers are often required for final assays, preparing a concentrated stock solution in an organic solvent and diluting it into the aqueous buffer just before use is a highly recommended practice.
-
Primary Stock: Use a dry, aprotic organic solvent like DMSO or DMF. These solvents have very low dissolved oxygen content and are non-reactive with the hydrazinyl group. Store this stock solution under an inert atmosphere (argon or nitrogen) at -20°C or -80°C.
-
Aqueous Working Solutions: When preparing aqueous solutions, use high-purity, deoxygenated water or buffer. Prepare these solutions fresh for each experiment and use them immediately.
Q4: How does temperature affect the stability of the compound in an aqueous solution?
A4: As with most chemical reactions, the rate of degradation of this compound increases with temperature. Elevated temperatures provide the activation energy needed for oxidation and hydrolysis reactions to proceed more quickly.[3] Therefore, aqueous solutions should be kept cold (0-4°C) during preparation and short-term storage whenever possible. For long-term storage, frozen aliquots of an organic stock solution are preferable to storing aqueous solutions, even when frozen.
Section 2: Troubleshooting Guide & Diagnostic Workflows
This section provides structured approaches to identify and resolve stability problems during your experiments.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
If you observe poor reproducibility, it is highly probable that your compound is degrading at a variable rate between experiments.
Diagnostic Workflow:
Caption: Workflow for troubleshooting inconsistent results.
Issue 2: Rapid Loss of Compound Potency or Activity
This indicates significant degradation is occurring within the timeframe of your experiment.
Diagnostic Workflow:
Caption: Workflow for diagnosing rapid potency loss.
Section 3: Experimental Protocols
These protocols provide step-by-step methodologies to quantitatively assess and improve the stability of your compound.
Protocol 1: Rapid pH-Stability Screening
Objective: To determine the optimal pH for the stability of this compound in your experimental buffer.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3.5 to 8.5 in 1.0 pH unit increments.
-
Deoxygenation: Sparge each buffer with an inert gas (argon or nitrogen) for at least 20 minutes to remove dissolved oxygen.
-
Spiking: From a freshly prepared concentrated stock in DMSO, spike the compound into each deoxygenated buffer to a final concentration of 10 µM.
-
Time Points: Immediately after spiking, take a "Time 0" sample from each pH solution. Then, incubate all solutions at the experimental temperature (e.g., 25°C or 37°C), protecting them from light. Collect samples at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Sample Quenching: Immediately quench the reaction by mixing the sample with an equal volume of cold acetonitrile or methanol to precipitate buffer salts and halt degradation. Store at -20°C until analysis.
-
Analysis: Analyze all samples by Reverse-Phase HPLC with UV detection (RP-HPLC-UV). Monitor the peak area of the parent compound.
-
Data Interpretation: For each pH, plot the percentage of the parent compound remaining versus time. The pH that shows the slowest decline in the parent peak area is the most stabilizing.
Protocol 2: Preparation of Stabilized Aqueous Working Solutions
Objective: To prepare an aqueous solution with enhanced stability for immediate experimental use.
Methodology:
-
Reagent Preparation:
-
Select a buffer at the optimal pH determined from Protocol 1 (e.g., pH 4.0 citrate buffer).
-
Add 0.1 mM EDTA to the buffer to chelate any catalytic metal ions.
-
Use only high-purity water (e.g., 18.2 MΩ·cm) and analytical grade buffer components.
-
-
Deoxygenation: Place the buffer in a sealed flask and sparge with argon or high-purity nitrogen for 30 minutes while stirring on a magnetic stir plate.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous, inhibitor-free DMSO.
-
Final Dilution: While maintaining a positive pressure of inert gas over the deoxygenated buffer, perform the final serial dilutions of the DMSO stock to reach your target aqueous concentration.
-
Usage and Storage: Use the solution immediately. Keep the flask sealed and on ice throughout the experiment to minimize oxygen ingress and thermal degradation. Discard any unused solution at the end of the day. Never store aqueous solutions of this compound.
Section 4: Data Summary & Key Parameters
The stability of hydrazine derivatives is influenced by several factors. The table below summarizes these variables and provides best-practice recommendations. Adhering to these best practices for handling chemical reagents is crucial for preventing contamination and ensuring the accuracy of laboratory work.[9][10]
| Parameter | High-Risk Condition | Recommended Mitigation Strategy | Rationale |
| Solvent | Aqueous Buffer | Use anhydrous DMSO/DMF for stock; dilute just before use. | Minimizes exposure to water and dissolved oxygen, which are primary drivers of degradation. |
| pH | Neutral to Alkaline (pH > 7) | Empirically determine optimal pH (often acidic, e.g., 3.5-5.5).[5] | Oxidation of the hydrazinyl group is often base-catalyzed.[1][4] Acidic conditions protonate the hydrazine, reducing its susceptibility to oxidation. |
| Oxygen | Ambient Air | Deoxygenate buffers (sparging); work under inert gas (Ar/N₂). | Oxygen is a direct reactant in the oxidative degradation of hydrazines.[4] |
| Metal Ions | Trace Cu²⁺, Fe³⁺ from reagents/water | Add 0.1-1 mM EDTA to aqueous buffers. | Metal ions act as potent catalysts for the oxidation of hydrazine by oxygen.[1][3] EDTA chelates these ions, rendering them inactive. |
| Temperature | > 25°C | Prepare and handle solutions on ice; store organic stock at -80°C. | Degradation reactions are accelerated at higher temperatures.[3] |
| Light | Direct lab light, sunlight (UV) | Use amber vials or wrap containers in foil. | Photons can provide the energy to initiate free-radical degradation pathways. |
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Stability studies of hydralazine hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidation of hydrazine derivatives. Part I. Oxidation of phenyl-hydrazine with lead tetra-acetate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 10. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Chloro-2-hydrazinylbenzo[d]thiazole
Welcome to the dedicated technical support center for the synthesis of 6-Chloro-2-hydrazinylbenzo[d]thiazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on anticipating and resolving common experimental challenges, thereby enhancing yield, purity, and reproducibility.
I. Synthetic Overview: The Pathway to this compound
The synthesis of this compound is typically a two-step process. The first step involves the formation of the benzothiazole ring system, followed by the introduction of the hydrazinyl group.
-
Step 1: Synthesis of 6-Chloro-2-aminobenzo[d]thiazole. This precursor is commonly synthesized from 4-chloroaniline through a reaction with potassium thiocyanate and subsequent cyclization using bromine in acetic acid.[1][2] This reaction, a variation of the Hugershoff synthesis, is effective but can present challenges in controlling regioselectivity and preventing the formation of byproducts.
-
Step 2: Synthesis of this compound. The target compound is then synthesized by the reaction of 6-Chloro-2-aminobenzo[d]thiazole with hydrazine hydrate.[3][4] Alternatively, the synthesis can proceed from 2,6-dichlorobenzothiazole via nucleophilic substitution with hydrazine. The choice of solvent and reaction conditions is critical in this step to ensure complete conversion and minimize side reactions.
Below is a diagram illustrating the primary synthetic route and potential points of impurity formation.
Caption: Synthetic pathway and potential impurity formation.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.
Step 1: Synthesis of 6-Chloro-2-aminobenzo[d]thiazole
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product. | Incomplete reaction; formation of soluble byproducts. | Monitor the reaction by TLC. Ensure the dropwise addition of bromine at a low temperature to control the exothermic reaction. After the addition is complete, allow the reaction to stir at room temperature for an extended period (e.g., 10-12 hours) to ensure completion.[1] |
| Product is a dark, tarry substance. | Overheating during bromine addition; presence of impurities in the starting aniline. | Maintain a reaction temperature below 10°C during the addition of bromine. Use freshly distilled 4-chloroaniline to avoid impurities that can lead to polymerization. |
| Presence of multiple spots on TLC, even after the reaction is complete. | Formation of isomeric or di-brominated byproducts. | Purify the crude product by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture. If isomers are persistent, column chromatography may be necessary. |
Step 2: Synthesis of this compound
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete conversion of the starting material. | Insufficient hydrazine hydrate; low reaction temperature or short reaction time. | Use a molar excess of hydrazine hydrate (e.g., 1.5-2 equivalents). Reflux the reaction mixture for an adequate duration (monitor by TLC). The use of a higher boiling point solvent like ethylene glycol can facilitate the reaction, but water with catalytic HCl is a greener alternative. |
| The isolated product is off-white or colored and darkens over time. | Air oxidation of the hydrazinyl group to form colored azo or azoxy compounds. | Work under an inert atmosphere (nitrogen or argon) during the reaction and work-up. Store the final product under an inert atmosphere and protected from light. |
| Low isolated yield after work-up. | The product may be partially soluble in the aqueous phase during extraction. | Saturate the aqueous phase with sodium chloride before extraction to decrease the solubility of the product. Use a suitable organic solvent for extraction, such as ethyl acetate or chloroform. |
| Presence of an additional spot on TLC that is not the starting material or product. | Formation of a hydrazone if there are residual carbonyl-containing solvents (e.g., acetone) from the previous step or during work-up. | Ensure all glassware is clean and free of carbonyl-containing residues. Avoid using acetone for cleaning or as a solvent during work-up. |
III. Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of the synthesis of 6-Chloro-2-aminobenzo[d]thiazole?
A1: Thin-layer chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between the starting material (4-chloroaniline) and the product. A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point. The product, being more polar, will have a lower Rf value than the starting aniline. Visualize the spots under UV light.
Q2: What are the key safety precautions when working with bromine and hydrazine hydrate?
A2: Both bromine and hydrazine hydrate are highly corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Bromine is volatile and highly reactive; handle it with care. Hydrazine hydrate is a suspected carcinogen and should be handled with extreme caution. Have appropriate quenchers and spill kits readily available.
Q3: My final product, this compound, shows a complex NMR spectrum. What could be the reason?
A3: A complex NMR spectrum could indicate the presence of impurities. However, 2-hydrazinylbenzothiazoles can also exist as tautomers (hydrazine and hydrazone forms), which can lead to the appearance of multiple sets of peaks in the NMR spectrum.[5] The tautomeric equilibrium can be solvent and temperature-dependent. Running the NMR in a different solvent (e.g., DMSO-d6 vs. CDCl3) or at a different temperature might help in identifying the tautomers.
Q4: What is the best method for purifying the final product?
A4: For solid products, recrystallization is often the most effective method for removing minor impurities.[6][7] A suitable solvent would be one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, such as ethanol or methanol.[8] If recrystallization is insufficient, column chromatography on silica gel using a gradient of ethyl acetate in hexane can be employed.[9]
Q5: I am struggling with the formation of an emulsion during the aqueous work-up. How can I resolve this?
A5: Emulsion formation is common when extracting basic compounds from aqueous solutions. To break the emulsion, you can try adding a saturated solution of sodium chloride (brine) or a small amount of a different organic solvent with a different polarity. Gentle swirling instead of vigorous shaking during the extraction can also help prevent emulsion formation.
IV. Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-2-aminobenzo[d]thiazole
-
To a solution of 4-chloroaniline (1 equivalent) in glacial acetic acid, add potassium thiocyanate (4 equivalents) and stir at room temperature for 45 minutes.
-
Cool the reaction mixture to 10°C in an ice bath.
-
Slowly add a solution of bromine (2 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and neutralize with a 25% aqueous ammonia solution to a pH of 8.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask, suspend 6-Chloro-2-aminobenzo[d]thiazole (1 equivalent) in water.
-
Add concentrated hydrochloric acid (1 equivalent) dropwise with stirring.
-
Add hydrazine hydrate (1.5-2 equivalents) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and extract with chloroform or ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent.[6]
V. References
-
Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. (2024). Journal of University of Babylon for Pure and Applied Sciences.
-
Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds. (2025). BenchChem.
-
Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. (n.d.). SAS Publishers.
-
Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022). PMC.
-
Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (n.d.). PubMed Central.
-
Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. (2015). ResearchGate.
-
ISSN: 0975-8585 January – March 2012 RJPBCS Volume 3 Issue 1 Page No. 631. (2012). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
-
Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents. (2021). International Journal of Pharmaceutical Sciences and Research.
-
Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2023). ResearchGate.
-
Synthesis and Cyclization of Benzothiazole: Review. (n.d.). ResearchGate.
-
Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2024). Baghdad Science Journal.
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). National Institutes of Health.
-
Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. (2017). ResearchGate.
-
Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022). ResearchGate.
-
Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023). Der Pharma Chemica.
-
Synthesis and properties of 2-hydrazinobenzothiazole derivatives. (1986). Chemical Papers.
-
Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (2010). Scholars Research Library.
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (n.d.). MDPI.
-
Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. (n.d.). Indian Journal of Chemistry.
-
Synthesis and Identification of Some New Heterocyclic Compounds for Levofloxacin Drug Derivatives with Evaluating of Their Biological Efficiency and Antioxidant Activity. (2022). Journal of Medicinal and Chemical Sciences.
-
2-HYDRAZINOBENZOTHIAZOLE Product Description. (n.d.). ChemicalBook.
-
Prescribed drugs containing nitrogen heterocycles: an overview. (2020). RSC Publishing.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 615-21-4 CAS MSDS (2-HYDRAZINOBENZOTHIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 6-Chloro-2-hydrazinylbenzo[d]thiazole Derivatives
Welcome to the technical support center for the synthesis and optimization of 6-Chloro-2-hydrazinylbenzo[d]thiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this important class of compounds, providing in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you with the knowledge to not only solve experimental hurdles but also to understand the underlying chemical principles for successful optimization.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis of this compound and its derivatives.
Question 1: I am observing very low or no yield of my desired this compound product. What are the likely causes and how can I improve the yield?
Answer:
Low or no product yield is a frequent issue in organic synthesis and can stem from several factors. Let's break down the potential causes and their solutions.
Potential Causes & Recommended Solutions:
-
Poor Quality of Starting Materials: The purity of your starting materials is paramount. The precursor, often a substituted 2-aminothiophenol, is susceptible to oxidation, which can form disulfide byproducts and inhibit the desired reaction.[1]
-
Solution: Ensure you are using high-purity starting materials. If possible, use a freshly opened bottle of 2-aminothiophenol or consider purifying it before use. The quality of reagents like potassium thiocyanate and bromine (if used in the synthesis of the benzothiazole core) is also critical.[2][3]
-
-
Suboptimal Reaction Temperature: Temperature plays a significant role in both reaction rate and selectivity. Some reactions may proceed well at room temperature, while others require heating to overcome the activation energy barrier.[1]
-
Solution: If your reaction is sluggish at room temperature, try gradually increasing the temperature. Refluxing in a suitable solvent like ethanol or ethylene glycol is a common strategy.[4] However, be aware that excessive heat can lead to the formation of side products. If you observe an increase in impurities at higher temperatures, lowering the temperature might be beneficial.[1]
-
-
Incorrect Stoichiometry or Reagent Addition: The molar ratios of your reactants can significantly impact the outcome. For instance, in the formation of the benzothiazole ring from a substituted aniline, an excess of potassium thiocyanate is often used.[2]
-
Atmospheric Conditions: As mentioned, the thiol group in 2-aminothiophenol precursors is prone to oxidation by atmospheric oxygen.
-
Solution: For sensitive substrates, consider running the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidative side reactions.[1]
-
Question 2: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of byproducts. How can I minimize these and isolate my target compound?
Answer:
The formation of byproducts is a common challenge that complicates purification and reduces the overall yield.[1]
Potential Causes & Recommended Solutions:
-
Oxidation of 2-Aminothiophenol: As previously discussed, the thiol group can oxidize to form a disulfide byproduct.[1]
-
Solution: Running the reaction under an inert atmosphere is a key strategy.[1]
-
-
Side Reactions with Solvents or Reagents: The choice of solvent and other reagents can influence the reaction pathway. For example, in the synthesis of hydrazone derivatives from 2-hydrazinylbenzo[d]thiazole, the presence of a catalytic amount of glacial acetic acid is often necessary to facilitate the condensation with aldehydes or ketones.[5][6]
-
Product Instability: Some benzothiazole derivatives may be sensitive to the conditions of work-up or purification. For instance, the acidic nature of silica gel used in column chromatography can sometimes degrade the product.[1]
-
Solution: If you suspect your product is unstable on silica gel, consider using neutral or basic alumina for column chromatography.[1] Alternatively, recrystallization from a suitable solvent system is often an effective purification method.
-
Question 3: I'm having difficulty with the work-up and purification of my final product. What are some effective strategies?
Answer:
A proper work-up and purification strategy is crucial for obtaining a high-purity product.
Recommended Strategies:
-
Work-up: Once the reaction is complete, as monitored by Thin-Layer Chromatography (TLC), cool the reaction mixture to room temperature. If a precipitate forms, it can often be collected by filtration.[1][7] If no precipitate forms, the solvent can be removed under reduced pressure. The resulting residue can then be dissolved in an organic solvent like ethyl acetate and washed with water and brine to remove inorganic impurities.[1]
-
Purification:
-
Recrystallization: This is often a highly effective method for purifying solid products. Experiment with different solvents or solvent mixtures to find the optimal conditions for recrystallization.
-
Column Chromatography: As mentioned, silica gel is commonly used. However, if your compound is sensitive to acid, consider using neutral or basic alumina.[1] The choice of eluent (solvent system) is critical and should be optimized using TLC. A common starting point is a mixture of hexane and ethyl acetate.[8]
-
Frequently Asked Questions (FAQs)
How can I effectively monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is a standard and highly effective technique for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Visualization can typically be achieved using a UV lamp or by staining with iodine vapor.[1]
What are some "green" or environmentally friendly approaches to benzothiazole synthesis?
Modern synthetic chemistry is increasingly focused on environmentally benign methods. For benzothiazole synthesis, these approaches include:
-
Using water as a solvent: This reduces the reliance on volatile organic compounds.[1]
-
Employing reusable catalysts: This minimizes waste and can improve reaction efficiency.[1]
-
Solvent-free reaction conditions: Some syntheses can be performed without a solvent, often with the aid of microwave irradiation or ultrasound.[1][8] Microwave-assisted synthesis, in particular, can significantly reduce reaction times and energy consumption.[1]
What are the key safety precautions when working with the reagents for this synthesis?
-
2-Aminothiophenol and its derivatives: These compounds are thiols, which often have a strong, unpleasant odor. They should always be handled in a well-ventilated fume hood.[1] As they are prone to oxidation, handling under an inert atmosphere is recommended when possible.[1]
-
General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before starting an experiment. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Optimized Reaction Parameters Summary
The following table provides a general guideline for optimizing the synthesis of this compound derivatives. Note that these are starting points and may require further optimization for specific substrates.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Solvent | Ethanol, Methanol, Acetic Acid, DMF, Ethylene Glycol | The choice depends on the specific reaction step and the solubility of the reactants. Acetic acid is often used for the cyclization to form the benzothiazole ring.[2] Ethylene glycol is used for high-temperature reactions. |
| Temperature | Room Temperature to Reflux | Start at room temperature and gradually increase if the reaction is slow.[1] Monitor for side product formation at higher temperatures. |
| Reaction Time | 1 to 24 hours | Monitor progress by TLC to determine the optimal reaction time.[1] |
| Atmosphere | Air or Inert (Nitrogen/Argon) | An inert atmosphere is recommended when using oxidation-sensitive reagents like 2-aminothiophenols.[1] |
| Catalyst | None, or catalytic acid/base | For hydrazone formation, a catalytic amount of glacial acetic acid is often beneficial.[4][5] |
Experimental Workflow and Troubleshooting Logic
The following diagram illustrates a typical workflow for the synthesis and a logical approach to troubleshooting common issues.
Caption: Troubleshooting workflow for synthesis optimization.
General Experimental Protocol
The following is a generalized, two-step protocol for the synthesis of a this compound derivative, starting from 4-chloroaniline. This should be adapted and optimized for specific target molecules.
Step 1: Synthesis of 2-amino-6-chlorobenzo[d]thiazole
-
To a solution of 4-chloroaniline (1.0 eq) in glacial acetic acid, add potassium thiocyanate (KSCN, 4.0 eq).[2]
-
Stir the mixture at room temperature for 45 minutes.
-
Cool the reaction mixture to 10 °C in an ice bath.
-
Add a solution of bromine (2.0 eq) in glacial acetic acid dropwise, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with a 25% aqueous ammonia solution to a pH of 8.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to obtain the crude 2-amino-6-chlorobenzo[d]thiazole.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Step 2: Synthesis of this compound
-
Suspend the 2-amino-6-chlorobenzo[d]thiazole (1.0 eq) in a suitable solvent such as ethylene glycol or water.[4]
-
Add an excess of hydrazine hydrate (e.g., 2.5 eq or more).
-
Add a catalytic amount of concentrated hydrochloric acid.[4]
-
Heat the mixture to reflux for 3-4 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mjas.analis.com.my [mjas.analis.com.my]
Technical Support Center: 6-Chloro-2-hydrazinylbenzo[d]thiazole
Introduction
Welcome to the technical support center for 6-Chloro-2-hydrazinylbenzo[d]thiazole. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a versatile heterocyclic scaffold, this compound and its derivatives are of significant interest for their potential biological activities. However, like any chemical probe, its use can present challenges, from unexpected biological responses to confounding experimental artifacts.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these potential issues, ensuring the integrity and reproducibility of your results. We will delve into the causality behind common experimental challenges and provide validated protocols to address them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during the use of this compound.
Q1: I'm observing a cellular phenotype that doesn't align with the expected target of my downstream hydrazone derivative. What could be the cause?
A1: This is a frequent observation and can stem from several factors. The primary reason is likely off-target effects. The benzothiazole scaffold is known to be "privileged," meaning it can interact with a wide range of biological targets.[1][2][3][4] Your observed phenotype may be a result of the compound binding to and modulating the activity of unforeseen proteins.
-
Kinase Inhibition: The related 2-aminothiazole structure is a well-established kinase inhibitor template.[5] It is highly probable that this compound or its derivatives could inhibit various kinases, leading to complex downstream signaling events. For instance, different thiazole derivatives have been reported to inhibit kinases such as Src, CDK2, Akt, and VEGFR-2.[5][6][7][8]
-
Other Targets: Benzothiazole derivatives have been shown to interact with a diverse array of proteins beyond kinases, including Bcl-2 family proteins and enzymes like cyclooxygenase (COX).[9][10]
-
Actionable Advice: It is crucial to perform a broad-panel screen to de-risk your findings. A kinase inhibitor profiling service can provide valuable insights into the selectivity of your compound.
Q2: My compound's activity seems to decrease over time, especially in multi-day cell culture experiments. Why is this happening?
A2: The issue you are describing is likely due to the instability of the hydrazone linkage in your derivative, or the parent hydrazinyl compound itself.
-
Hydrolytic Instability: Hydrazones are susceptible to hydrolysis, especially in aqueous environments like cell culture media.[11] This can be exacerbated by acidic conditions, such as those found in the microenvironment of tumors. The rate of hydrolysis is dependent on the specific chemical structure of the hydrazone.[11]
-
Instability in DMSO Stock: There is evidence that 2-aminothiazoles can be unstable in DMSO stock solutions, leading to the formation of degradation products that may have their own biological activity.[12] It is crucial to monitor the integrity of your stock solutions over time.
-
Actionable Advice: Prepare fresh dilutions of your compound for each experiment from a recently prepared stock solution. For long-term storage, keep the compound as a dry powder at -20°C or -80°C under an inert atmosphere.[11] Consider performing a time-course experiment to assess the stability of your compound in your specific assay conditions.
Q3: I'm having trouble with the solubility of my compound. It precipitates when I add it to my aqueous assay buffer.
A3: Poor aqueous solubility is a common problem for many organic small molecules, including hydrazone derivatives.[13][14]
-
"Crashing Out": The phenomenon you are observing is often called "crashing out," where a compound that is soluble in a high-concentration DMSO stock becomes insoluble when diluted into an aqueous buffer.[13]
-
Actionable Advice:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as permissible for your experimental system (typically ≤ 0.5%) to aid solubility.
-
Use Solubilizing Excipients: Consider the use of solubilizing agents like cyclodextrins, which can form inclusion complexes with hydrophobic molecules and improve their aqueous solubility.[14]
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of your buffer away from the compound's pKa can increase its solubility.[13]
-
Q4: I'm seeing activity in my primary screen, but it's not reproducible in follow-up or orthogonal assays. What could be the issue?
A4: This is a classic sign of assay interference. Both the benzothiazole and hydrazone moieties can be problematic in this regard and are often classified as Pan-Assay Interference Compounds (PAINS).[1][11][15]
-
What are PAINS?: PAINS are compounds that appear to be active in many different assays due to non-specific mechanisms, rather than specific binding to a target.[11]
-
Mechanisms of Interference:
-
Aggregation: The compound may form aggregates at higher concentrations, which can sequester and inhibit enzymes non-specifically.
-
Reactivity: The chemical structure may be inherently reactive, leading to covalent modification of proteins. Thiol-reactive compounds are a common cause of false positives.[15]
-
Assay Technology Interference: The compound may interfere with the assay signal itself (e.g., fluorescence quenching or enhancement).
-
-
Actionable Advice:
-
Run Control Experiments: Include controls to test for aggregation, such as adding a non-ionic detergent like Triton X-100 (0.01%) to your assay buffer.[15]
-
Orthogonal Assays: Validate hits using a different assay format that relies on a different detection method.
-
Structure-Activity Relationship (SAR): A flat SAR, where small changes to the molecule lead to a complete loss of activity, can be a red flag for PAINS.
-
Part 2: Troubleshooting Guides & Experimental Protocols
Troubleshooting Unexpected Biological Activity
If you observe an unexpected or off-target phenotype, a systematic approach is necessary to identify the cause.
Caption: Workflow for troubleshooting unexpected biological effects.
Protocol: Assessing Off-Target Kinase Inhibition
Given the high probability of kinase inhibition by the benzothiazole scaffold, this protocol provides a method to assess this off-target activity. This is a generic protocol for an in vitro kinase assay using a luminescence-based readout that measures ATP consumption.
Materials:
-
Kinase of interest (e.g., a known promiscuous kinase like SRC)
-
Substrate for the kinase
-
Kinase assay buffer
-
ATP
-
This compound (or derivative) stock solution in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection
Methodology:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the stock is 10 mM. Dilute to create a dose-response curve (e.g., from 100 µM to 1 nM final assay concentration).
-
Rationale: A dose-response curve is essential to determine the potency (IC50) of inhibition.
-
-
Assay Setup:
-
In a 384-well plate, add your compound dilutions. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add the kinase and substrate to all wells except the "no enzyme" control.
-
Rationale: The "no inhibitor" control represents 100% kinase activity, while the "no enzyme" control defines the background signal.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[9]
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a pre-determined time within the linear range of the reaction.[9]
-
Rationale: Working within the linear range of the enzyme kinetics is crucial for accurate IC50 determination.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves two steps: first, stopping the reaction and depleting remaining ATP, and second, converting the ADP produced to ATP and measuring the light output.[16]
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background ("no enzyme") signal from all other readings.
-
Normalize the data to the "no inhibitor" control (100% activity) and a known potent inhibitor for that kinase (0% activity), if available.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Part 3: Quantitative Data & Visualization
Potential Off-Target Activities of Benzothiazole & Thiazole-Hydrazone Scaffolds
While a specific off-target profile for this compound is not publicly available, the table below summarizes the known biological activities of structurally related compounds. This should serve as a guide for potential off-target liabilities.
| Target Class | Specific Examples | Compound Scaffold | Observed Effect | Reference(s) |
| Kinases | Src family, CDK2, Akt, VEGFR-2, p38α MAPK | 2-Aminothiazole, Thiazole-hydrazone, Benzothiazole | Inhibition | [5][6][7][8][17] |
| Anti-apoptotic Proteins | Bcl-XL | Benzothiazole hydrazone | Inhibition | [10] |
| Inflammatory Enzymes | Cyclooxygenase (COX-2) | Benzothiazole-hydrazone | Inhibition | [9] |
| Proton Pumps | H+/K+ ATPase | Benzothiazole-hydrazone | Inhibition | [9] |
| Other | Tubulin Polymerization | Arylidene-hydrazinyl-thiazoles | Inhibition | [18] |
Signaling Pathway: Common Off-Target Kinase Pathways
The following diagram illustrates how off-target inhibition of common kinases like SRC, AKT, and CDKs can lead to widespread and unexpected cellular effects.
Caption: Potential off-target kinase inhibition pathways.
References
- 1. longdom.org [longdom.org]
- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. chemscene.com [chemscene.com]
- 5. mdpi.com [mdpi.com]
- 6. 6-Chlorobenzothiazole-2-thiol | C7H4ClNS2 | CID 3034649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RePORT ⟩ RePORTER [reporter.nih.gov]
- 11. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 12. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Improving the solubility of an antifungal thiazolyl hydrazone derivative by cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Chloro-2-hydrazinylbenzo[d]thiazole Dose-Response Curve Issues
Welcome to the technical support center for 6-Chloro-2-hydrazinylbenzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during dose-response experiments with this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and reproducibility of your data.
Introduction: Understanding the Compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a key building block for the synthesis of various derivatives with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The benzothiazole core and the reactive hydrazinyl group are crucial to its chemical properties and biological interactions.[3][4] However, these same features can present unique challenges in experimental assays. This guide will address these potential issues head-on, providing a clear path to robust and reliable results.
Part 1: Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific problems you may encounter.
Issue 1: My dose-response curve has a poor fit (low R-squared value) and does not look sigmoidal.
-
Potential Cause 1: Compound Precipitation.
-
Explanation: this compound, like many small molecules, may have limited solubility in aqueous assay buffers, especially at higher concentrations. Precipitated compound is not biologically available, leading to a flattening of the curve at the higher end and an inaccurate estimation of the EC50/IC50.
-
Troubleshooting Protocol:
-
Visual Inspection: Carefully inspect the wells of your assay plate, particularly at the highest concentrations, for any visible precipitate. This can be done using a standard light microscope.
-
Solubility Assessment: Perform a kinetic solubility assay. Prepare a dilution series of the compound in your final assay buffer. After a relevant incubation period (mimicking your assay conditions), measure the amount of soluble compound.
-
Solvent Optimization: If solubility is an issue, consider the use of a co-solvent like DMSO. However, be mindful of the final DMSO concentration in your assay, as it can have its own biological effects. It is crucial to maintain a consistent and low percentage of DMSO across all wells, including controls.
-
-
-
Potential Cause 2: Compound Instability.
-
Explanation: The hydrazinyl group can be susceptible to oxidation or reaction with components in the culture media over long incubation periods. This degradation would lead to a decrease in the effective concentration of the active compound, resulting in a distorted curve.
-
Troubleshooting Protocol:
-
Stability Study: Incubate this compound in your complete assay media for the duration of your experiment. At various time points, analyze the sample by HPLC or LC-MS to determine the percentage of the parent compound remaining.
-
Reduce Incubation Time: If instability is confirmed, explore possibilities to shorten the assay duration.
-
Fresh Preparations: Always prepare fresh stock solutions and dilutions of the compound for each experiment.
-
-
Issue 2: I am observing high variability between replicate wells, leading to large error bars.
-
Potential Cause 1: Inconsistent Cell Plating and Health.
-
Explanation: Uneven cell distribution or using cells that are unhealthy or at an inappropriate confluency can lead to significant well-to-well variations in the biological response.[5]
-
Troubleshooting Protocol:
-
Cell Seeding Optimization: Determine the optimal cell seeding density to ensure a robust assay window.[5]
-
Consistent Cell Culture Practices: Maintain a consistent cell passage number and ensure cells are in the logarithmic growth phase when plating.[6] Avoid letting cells become over-confluent.[5][7]
-
Plating Technique: After plating, allow the plate to sit at room temperature for a short period before transferring to the incubator to ensure even cell settling.[8]
-
-
-
Potential Cause 2: Assay Edge Effects.
-
Explanation: Wells on the perimeter of a microplate are more prone to evaporation, leading to changes in media concentration and temperature. This can cause variability in cell growth and response.[8]
-
Troubleshooting Protocol:
-
Plate Mapping: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[8]
-
Incubation Conditions: Ensure your incubator has proper humidity control.
-
-
Issue 3: My results show a non-monotonic (e.g., U-shaped or inverted U-shaped) dose-response curve.
-
Potential Cause 1: Off-Target Effects or Complex Biological Mechanisms.
-
Explanation: At different concentrations, this compound or its derivatives may interact with multiple cellular targets, leading to complex biological responses.[9] For instance, low concentrations might engage a high-affinity target, while higher concentrations could activate lower-affinity targets with opposing effects.[9]
-
Troubleshooting Protocol:
-
Literature Review: Investigate the known pharmacology of benzothiazole and hydrazone-containing compounds to identify potential off-target liabilities. Benzothiazoles have been shown to interact with a variety of biological targets.[1][2]
-
Orthogonal Assays: Employ a secondary, mechanistically different assay to validate your primary findings.
-
Consider the Biology: Non-monotonic responses can be real biological phenomena, such as receptor downregulation at high ligand concentrations.[9]
-
-
-
Potential Cause 2: Assay Interference at High Concentrations.
-
Explanation: At high concentrations, the compound may interfere with the assay technology itself. For example, benzothiazole derivatives can possess intrinsic fluorescent properties that could interfere with fluorescence-based readouts.[5][10] The hydrazinyl moiety is also known to chelate metal ions, which could disrupt assays reliant on specific metal cofactors.
-
Troubleshooting Protocol:
-
Compound Interference Assay: Run the assay in a cell-free system with the detection reagents and your compound at the highest concentrations used. This will reveal any direct interference with the signal.
-
Alternative Detection Methods: If interference is detected, consider switching to an alternative detection method (e.g., from a fluorescence-based to a luminescence-based or colorimetric readout).
-
-
Issue 4: The compound appears to be more potent in cell-based assays than in biochemical assays.
-
Potential Cause: Compound Aggregation.
-
Explanation: Some compounds can form aggregates in solution, which can non-specifically inhibit enzymes or disrupt cell membranes, leading to apparent activity that is not due to specific target engagement.[11] This is a known artifact for some small molecules in high-throughput screening.
-
Troubleshooting Protocol:
-
Detergent Test: Re-run the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's potency is significantly reduced, it is likely acting via an aggregation-based mechanism.[11]
-
Dynamic Light Scattering (DLS): This technique can be used to directly detect the formation of compound aggregates in your assay buffer.
-
-
Part 2: Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent to use for preparing a stock solution of this compound?
-
A1: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of many organic compounds. However, it is crucial to determine the compound's solubility in DMSO and to use the minimum amount necessary. Always use high-purity, anhydrous DMSO to prevent compound degradation.
-
-
Q2: How should I store my stock solutions of this compound?
-
A2: For long-term storage, it is advisable to store DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the compound from light, as benzothiazole derivatives can be light-sensitive.
-
-
Q3: Can the hydrazinyl group react with aldehydes or ketones in my cell culture medium?
-
A3: Yes, this is a possibility. Some components of cell culture media, such as pyruvate, could potentially react with the hydrazinyl group to form hydrazones. This would reduce the concentration of the parent compound and could introduce a new chemical entity with different biological activity. If this is a concern, consider using a simpler, defined buffer system for your assay if the cells can tolerate it for the duration of the experiment.
-
-
Q4: Are there any known Pan-Assay Interference Compounds (PAINS) related to this chemical structure?
-
A4: While this compound itself is not a widely recognized PAIN, both the benzothiazole and hydrazone functionalities are present in known classes of compounds that can interfere with assays. For example, some hydrazones are known to be metal chelators or can be redox active. It is always good practice to perform counter-screens to rule out non-specific activity.
-
Part 3: Experimental Protocols and Data Presentation
Protocol: Basic Dose-Response Experiment in a 96-Well Format
-
Cell Plating: Seed your cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in your assay medium.
-
Treatment: Carefully remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the corresponding wells.
-
Incubation: Incubate the plate for the desired time period under appropriate conditions (e.g., 37°C, 5% CO2).
-
Assay Readout: Add the detection reagents according to the manufacturer's protocol and measure the signal using a plate reader.
-
Data Analysis: Normalize the data to your positive and negative controls. Plot the normalized response versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50/IC50.[12]
Data Summary Table
| Parameter | Recommended Range/Value | Rationale |
| Final DMSO Concentration | < 0.5% | To minimize solvent-induced cytotoxicity and off-target effects. |
| Cell Confluency at Treatment | 70-80% | Ensures cells are in a healthy, responsive state.[7] |
| Number of Replicates | Minimum of 3 | To ensure statistical significance. |
| Concentration Range | Logarithmic, spanning at least 4 orders of magnitude | To adequately define the top and bottom plateaus of the curve.[12] |
Part 4: Visualizations
Troubleshooting Workflow for Poor Dose-Response Curves
Caption: A logical workflow for troubleshooting common issues with dose-response curves.
References
- 1. Benzothiazoles - scaffold of interest for CNS targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of benzothiazoles as potential polyglutamine aggregation inhibitors of Huntington's disease by using an automated filter retardation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Novel Benzothiazole-Based Compounds
This guide is designed for researchers, scientists, and drug development professionals encountering or anticipating cellular resistance to novel compounds derived from the 6-Chloro-2-hydrazinylbenzo[d]thiazole scaffold. While specific resistance mechanisms to this exact precursor may not be extensively documented, the principles outlined here provide a robust framework for investigating and overcoming resistance to the broader class of benzothiazole-based therapeutic candidates. Our approach is grounded in established mechanisms of drug resistance and provides actionable, field-proven insights to guide your experimental strategy.
Part 1: Troubleshooting Guide for Diminished Compound Efficacy
This section addresses common experimental observations that may indicate the development of cellular resistance. Follow the diagnostic questions to pinpoint potential causes and implement the suggested experimental workflows.
Scenario 1: Gradual Loss of Compound Potency (Increasing IC50)
You observe that over several passages, your cancer cell line requires progressively higher concentrations of your benzothiazole compound to achieve the same level of cytotoxicity.
Initial Diagnostic Questions:
-
Compound Integrity: Have you verified the stability and purity of your compound stock? Repeated freeze-thaw cycles or improper storage can lead to degradation.[1]
-
Cell Line Health: Are the cells healthy, within a low passage number, and free from contamination? High passage numbers can lead to genetic drift and altered drug sensitivity.[1]
-
Assay Consistency: Are you using a consistent cell seeding density and incubation time for your viability assays (e.g., MTT, CellTiter-Glo)?[1] Variations can significantly impact results.
If these factors are controlled, the issue is likely acquired resistance. The following workflow will help identify the underlying mechanism.
Caption: Workflow for diagnosing and addressing acquired drug resistance.
Protocol 1: Generation of a Resistant Cell Line
A crucial first step is to develop a resistant cell line model to study the mechanisms of resistance.[2]
-
Initiation: Culture the parental (sensitive) cancer cell line in standard growth medium.
-
Initial Exposure: Treat the cells with the benzothiazole compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have recovered and are proliferating steadily, gradually increase the compound concentration. This can be done in stepwise increments. The goal is to continue this process until the cells can tolerate a concentration that is at least 3-5 times higher than the original IC50.[3]
-
Maintenance: Continuously culture the established resistant cell line in a medium containing a maintenance concentration of the compound to ensure the resistance phenotype is not lost.
-
Verification: Periodically perform dose-response assays to confirm the level of resistance compared to the parental cell line.[3]
Scenario 2: Heterogeneous Response to Treatment
You notice that while your compound kills a large portion of the cells, a small subpopulation consistently survives and repopulates the culture.
Potential Cause: This suggests the pre-existence of a resistant subpopulation within the parental cell line, a hallmark of tumor heterogeneity.[4]
-
Isolate Resistant Clones: Use single-cell cloning techniques (e.g., limiting dilution or FACS) to isolate and expand individual clones from the surviving population.
-
Characterize Clones: Determine the IC50 of your benzothiazole compound for each individual clone to confirm varying levels of resistance.
-
Comparative Analysis: Select the most resistant and most sensitive clones for a comparative multi-omics analysis (e.g., transcriptomics, proteomics) to identify the molecular signatures driving resistance. This can reveal upregulated survival pathways or efflux pumps in the resistant clones.[5]
-
Targeted Inhibition: Based on the analysis, consider combination therapies. For example, if a pro-survival pathway like PI3K/Akt is upregulated in resistant clones, co-administer your compound with a known PI3K inhibitor.[6]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of resistance to novel small molecule inhibitors like benzothiazole derivatives?
A1: Resistance to novel cytotoxic agents typically falls into several key categories:
-
Increased Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp/ABCB1), which act as pumps to actively remove the drug from the cell, lowering its intracellular concentration.[4][5]
-
Alteration of the Drug's Target: If your compound has a specific molecular target (e.g., a kinase, an enzyme), mutations in the gene encoding that target can prevent the drug from binding effectively.[5][6]
-
Activation of Pro-Survival Signaling Pathways: Cells can compensate for the drug's action by upregulating alternative signaling pathways that promote survival and proliferation, effectively bypassing the therapeutic blockade.[5][6]
-
Enhanced DNA Repair: If the compound induces DNA damage, cancer cells may enhance their DNA repair mechanisms to survive the insult.[5]
-
Drug Inactivation: Cancer cells can develop mechanisms to metabolize or otherwise inactivate the drug molecule itself.[6]
Caption: Common molecular mechanisms of cellular drug resistance.
Q2: How can I determine which resistance mechanism is active in my cell line?
A2: A systematic approach is required.[5] Start with the most common mechanisms:
| Mechanism | Recommended Experiment | Expected Result in Resistant Cells |
| Increased Drug Efflux | Western Blot for ABCB1, ABCG2. | Higher protein expression of transporters. |
| Rhodamine 123 accumulation assay. | Lower intracellular fluorescence. | |
| Target Alteration | Gene sequencing of the putative target. | Identification of mutations in the drug-binding domain. |
| Cellular Thermal Shift Assay (CETSA). | Reduced thermal stabilization of the target by the drug. | |
| Bypass Pathway Activation | Phospho-kinase antibody array. | Increased phosphorylation of specific kinases (e.g., Akt, ERK). |
| Western Blot for key pathway proteins. | Higher levels of p-Akt, p-ERK, etc. |
Q3: My compound is effective in 2D culture but fails in 3D spheroid models. Is this resistance?
A3: This is a common and important observation. While not classic acquired resistance, it reflects the contribution of the tumor microenvironment to drug tolerance.[5] 3D models like spheroids better mimic aspects of a solid tumor, including:
-
Hypoxia: Low oxygen levels in the spheroid core can make cells less sensitive to certain drugs.[6]
-
Drug Penetration Barriers: The dense cell-cell packing and extracellular matrix can physically prevent your compound from reaching all the cells.[7]
-
Altered Cell States: Cells in a 3D environment often have different gene expression profiles and may exist in a more quiescent state, making them less susceptible to drugs that target rapidly dividing cells.[7]
To address this, consider combination therapies with agents that target the tumor microenvironment or use imaging techniques to assess compound penetration into the spheroid.
Q4: What are some general strategies to overcome resistance once a mechanism is suspected?
A4: Once you have a hypothesis, you can test several strategies:
-
Combination Therapy: This is a highly effective approach.[6]
-
If efflux pumps are upregulated, co-administer your compound with a known pump inhibitor (e.g., verapamil, elacridar).
-
If a bypass pathway is activated, use a combination of your compound and an inhibitor of that pathway (e.g., an AKT inhibitor).
-
-
Rational Drug Design: If resistance is due to a target mutation, this information can guide the synthesis of next-generation compounds (derivatives of this compound) that can effectively bind to the mutated target.[8]
-
Alternative Dosing Strategies: Sometimes, pulsed or high-dose intermittent treatment can be more effective than continuous low-dose exposure, as it may not allow resistant cells enough time to adapt.[2]
By systematically applying these troubleshooting guides and experimental protocols, you can effectively diagnose, understand, and develop strategies to overcome resistance to your novel benzothiazole-based compounds, advancing your research and drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Drug Resistance in Cancer Treatments — Hope and Healing Cancer Services [hopeandhealingcare.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Chloro-2-hydrazinylbenzo[d]thiazole
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 6-Chloro-2-hydrazinylbenzo[d]thiazole. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this important heterocyclic compound. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges and ensure the high purity required for downstream applications.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound. Each problem is analyzed from cause to solution, providing a logical workflow for resolving experimental challenges.
Problem 1: Crude product is a sticky oil or fails to crystallize.
Probable Causes:
-
Excess Hydrazine Hydrate: As a common excess reagent in the synthesis, hydrazine hydrate can act as a solvent and prevent the product from solidifying.
-
Presence of High-Boiling Solvents: Residual synthesis solvents like ethylene glycol can trap the product in an oily state.
-
Formation of Eutectic Mixture: The presence of impurities, particularly unreacted 2-amino-6-chlorobenzothiazole, can lower the melting point of the mixture, resulting in an oil.
Solutions:
-
Removal of Excess Hydrazine Hydrate:
-
Aqueous Wash/Extraction: Transfer the reaction mixture to a separatory funnel with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane). Wash repeatedly with water or a saturated brine solution. Hydrazine hydrate is highly soluble in water and will be partitioned into the aqueous layer.[1][2]
-
Acidic Wash: For more effective removal, use a dilute (e.g., 1M) HCl solution for the aqueous wash. This will protonate the basic hydrazine, forming a salt that is even more soluble in water.[1] Caution: Your product is also basic and may partition into the acidic aqueous layer if protonated. A subsequent basification of the aqueous layer and re-extraction may be necessary if the product is acid-sensitive or highly soluble.
-
Azeotropic Removal: If the product is thermally stable, residual hydrazine hydrate can be removed by dissolving the crude material in a solvent like xylene and distilling. The xylene forms an azeotrope with hydrazine, facilitating its removal.[3]
-
-
Precipitation by Anti-Solvent Addition:
-
If the product is known to be poorly soluble in water, slowly add the crude reaction mixture to a large volume of cold, stirring water. The desired product should precipitate as a solid, leaving the highly water-soluble hydrazine hydrate and ethylene glycol in the solution.[4] The solid can then be collected by filtration.
-
Problem 2: Persistent streaking observed during TLC analysis.
Probable Causes:
-
Interaction with Silica Gel: The hydrazinyl group (-NHNH2) is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel plate, causing the spot to streak.[5][6]
-
Sample Overloading: Applying too much of the sample to the TLC plate can exceed the stationary phase's capacity, leading to streaks.[7][8][9]
-
Inappropriate Spotting Solvent: Dissolving the sample in a highly polar solvent for spotting can cause the initial spot to diffuse into a ring, which then streaks upon development.
-
On-plate Decomposition: While less common, some sensitive compounds can decompose on the acidic silica surface.[6]
Solutions:
-
Modify the Mobile Phase:
-
Add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica gel. Common choices include:
-
This neutralizes the silanol groups, preventing the basic product from binding too strongly and allowing for compact spot development.
-
-
Optimize Sample Application:
-
Dilute the Sample: Prepare a more dilute solution of your crude product for TLC analysis.
-
Spot Carefully: Apply the sample in small, repeated applications to the same point, allowing the solvent to evaporate completely between each application. This creates a tight, concentrated starting spot.[9]
-
-
Use an Alternative Stationary Phase:
-
If streaking persists, consider using TLC plates with a different stationary phase, such as neutral alumina or C18-reversed phase plates, which are less likely to have strong acidic interactions.[6]
-
Workflow for Troubleshooting TLC Streaking
Caption: Decision workflow for resolving TLC streaking issues.
Problem 3: Poor separation between product and impurities during column chromatography.
Probable Causes:
-
Similar Polarity of Components: The starting material, 2-amino-6-chlorobenzothiazole, has a similar heterocyclic core to the product. Its polarity might be close enough to cause co-elution.
-
Inappropriate Solvent System: The chosen eluent may not have the optimal selectivity to resolve the product from a closely related impurity.
Solutions:
-
Optimize the Eluent System:
-
Systematic Screening: Do not rely on a single solvent mixture. Systematically screen different solvent systems using TLC. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate or acetone). Vary the ratio to find a system that gives a good separation (ΔRf > 0.2) between your product and the main impurities.
-
Introduce a Third Solvent: Sometimes, adding a small percentage of a third solvent with a different polarity or hydrogen bonding capability (e.g., methanol, dichloromethane) can significantly improve separation.
-
-
Consider an Alternative Purification Method:
-
Recrystallization: If column chromatography is ineffective, recrystallization is an excellent alternative, especially for purifying a major product from minor impurities.[10] See the detailed protocol in Section 2.
-
Preparative TLC: For small-scale purifications where resolution is challenging, preparative TLC can be a highly effective, albeit lower-capacity, option.[10]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Ethanol is the most commonly cited and effective solvent for the recrystallization of this compound.[11] The general principle is to dissolve the crude solid in a minimal amount of hot ethanol to achieve saturation, and then allow it to cool slowly. The pure product should crystallize out, leaving more soluble impurities behind in the mother liquor. If the product is too soluble in pure ethanol, a mixed solvent system like ethanol/water or ethanol/dichloromethane can be employed.[3]
Experimental Protocol: Recrystallization from Ethanol
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small volume of ethanol and heat the mixture to boiling (using a hot plate and a condenser).
-
Saturation: Continue adding small portions of hot ethanol until the solid just dissolves completely. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is highly colored due to polymeric impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Q2: My purified product has a slight yellow or brown tint. Is this normal, and how can I remove the color?
A2: The pure compound is typically described as a white or light-colored solid.[11] A yellow or brown tint often indicates the presence of oxidized impurities or residual starting materials. The 2-aminothiophenol precursor to the benzothiazole ring system is known to be susceptible to oxidation, which can form colored, polymeric byproducts.[12]
-
Solution: The first line of defense is a careful recrystallization, as described above. The addition of a small amount of activated charcoal during the recrystallization process is highly effective at adsorbing colored impurities.[12]
Q3: How do I confirm the purity of my final product?
A3: A combination of analytical techniques should be used to confirm both the identity and purity of your this compound.
| Technique | Purpose | Expected Outcome for Pure Sample |
| Thin-Layer Chromatography (TLC) | Assess purity and presence of impurities. | A single, well-defined spot with a consistent Rf value. |
| Melting Point | Assess purity. | A sharp melting point range (e.g., within 1-2 °C) consistent with literature values (approx. 197-199 °C or 470-472 K).[3] |
| NMR Spectroscopy (¹H, ¹³C) | Confirm chemical structure and purity. | Spectra should show the expected peaks and integrations with no significant signals from impurities.[13] |
| Mass Spectrometry (MS) | Confirm molecular weight. | A molecular ion peak corresponding to the calculated mass of the compound (C₇H₆ClN₃S, M.W. 199.66).[13] |
| Infrared (IR) Spectroscopy | Confirm functional groups. | Presence of characteristic absorption bands for N-H stretching (hydrazine), C=N, and aromatic C-H bonds.[13] |
Q4: Are there any specific safety concerns when handling this compound and its purification?
A4: Yes, several safety precautions are critical:
-
Hydrazine Hydrate: The most significant hazard comes from the unreacted hydrazine hydrate, which is toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
-
Solvents: Organic solvents used in purification (ethanol, xylene, ethyl acetate) are flammable. Avoid open flames and ensure proper ventilation.
-
Thermal Stability: While specific data is limited, hydrazines can be thermally unstable. Avoid excessive heating during purification steps like distillation or recrystallization to prevent potential decomposition.[14][15]
Impurity Profile and Purification Strategy
Caption: Common impurities and corresponding purification pathways.
References
- 1. reddit.com [reddit.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chembam.com [chembam.com]
- 6. researchgate.net [researchgate.net]
- 7. microbiozindia.com [microbiozindia.com]
- 8. silicycle.com [silicycle.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. benchchem.com [benchchem.com]
- 11. saspublishers.com [saspublishers.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ntrs.nasa.gov [ntrs.nasa.gov]
interpreting ambiguous results with 6-Chloro-2-hydrazinylbenzo[d]thiazole
Welcome to the technical support guide for 6-Chloro-2-hydrazinylbenzo[d]thiazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet reactive molecule. Here, we address common challenges and provide field-proven insights to help you interpret ambiguous results and ensure the integrity of your experiments. The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] However, the presence of a reactive hydrazinyl group necessitates careful handling and experimental design.
This guide is structured as a series of questions you might encounter during your research, providing not just solutions but also the underlying scientific rationale.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
Answer: Proper storage is critical to maintaining the compound's integrity. The hydrazinyl moiety is susceptible to oxidation.
-
Solid Form: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at 2-8°C for long-term storage.[4] Protect from light and moisture.
-
In Solution: Stock solutions, particularly in solvents like DMSO, are a known source of experimental irreproducibility. A study on a similar 2-aminothiazole showed significant decomposition (over 60% in 7 days) when stored at room temperature in DMSO.[5] This decomposition can lead to the formation of various artifacts, including oxidized and dimerized species, which may be responsible for false-positive or inconsistent biological activity.[5]
-
Recommendation: Prepare fresh stock solutions for each experiment. If storage is unavoidable, aliquot solutions into small, single-use volumes and store them at -20°C or, ideally, -80°C. Minimize freeze-thaw cycles and the time the solution spends at room temperature.
-
Q2: I've dissolved the compound in DMSO for a cell-based assay and my results are inconsistent. What could be the cause?
Answer: This is a classic issue stemming from compound stability. As mentioned above, 2-hydrazinyl and 2-aminothiazole derivatives can degrade in DMSO at room temperature.[5] The degradation products may have their own biological activity, or the degradation may simply reduce the concentration of your active compound, leading to a loss of potency.
The workflow below outlines a systematic approach to diagnosing this issue.
Caption: Troubleshooting workflow for inconsistent biological data.
Q3: What are the common impurities I should look for, and how can I assess the purity of my sample?
Answer: The purity of your starting material is paramount. Common impurities often originate from the synthetic route. The synthesis of 2-hydrazinylbenzothiazoles typically involves the reaction of a substituted aniline with potassium thiocyanate and bromine, followed by displacement with hydrazine.[6][7]
Potential Impurities:
-
Unreacted 4-chloro-2-aminothiophenol or its precursors.
-
2-Bromo-6-chlorobenzo[d]thiazole (an intermediate).
-
Oxidized species, such as the corresponding azo dimer.
Purity Assessment Protocol: A combination of techniques is recommended for a comprehensive assessment.
| Technique | Information Provided | Key Considerations |
| LC-MS | Primary purity assessment (area %); confirms molecular weight. | Use a gradient method to resolve impurities. Check for adducts. |
| ¹H NMR | Structural confirmation; detects proton-bearing impurities. | The hydrazinyl protons (-NHNH₂) can be broad and exchangeable. Run in a dry solvent (e.g., DMSO-d₆). |
| Melting Point | Quick indicator of purity. | A sharp melting point suggests high purity. Impurities typically broaden and depress the range. |
| TLC | Rapid check for gross impurities. | Use a combination of polar and non-polar solvents to ensure good separation.[8] |
Troubleshooting Guide: Interpreting Ambiguous Analytical Data
Q4: My ¹H NMR spectrum shows fewer than the expected number of aromatic protons and the -NHNH₂ signals are absent. What does this suggest?
Answer: This spectral pattern is a strong indicator of oxidation. The hydrazinyl group is readily oxidized, particularly in the presence of air, to form a highly conjugated azo dimer (Ar-N=N-Ar).
Causality:
-
Oxidation: 2 x R-NHNH₂ + O₂ → R-N=N-R + 2 H₂O
-
Symmetry: The resulting azo dimer is symmetrical. This symmetry can cause pairs of aromatic protons that were distinct in the monomer to become chemically equivalent, reducing the number of unique signals.
-
Loss of Signals: The -NHNH₂ protons are lost entirely in the formation of the azo bond.
Solution:
-
Confirm with MS: The mass spectrum should show a peak corresponding to (2 * M - 4), where M is the molecular weight of the monomer (loss of 4 hydrogen atoms to form the dimer).
-
Prevention: Handle the compound under an inert atmosphere (N₂ or Ar), especially when in solution or during heating. Use de-gassed solvents for reactions.
Q5: After my reaction to form a hydrazone, LC-MS analysis shows multiple product peaks with similar masses. Why?
Answer: While hydrazone formation is usually efficient, the reactivity of this compound can lead to side products. The hydrazinyl group is a potent nucleophile, but other parts of the molecule can also react under certain conditions.[9]
Caption: Potential reaction pathways for this compound.
Potential Causes & Solutions:
-
E/Z Isomerism: The resulting hydrazone C=N double bond can exist as E and Z isomers, which may be separable by HPLC, giving two distinct peaks with identical mass spectra.
-
Solution: This is not necessarily a problem, but an inherent property. If a single isomer is required, chromatographic separation or selective crystallization may be necessary. Warming the sample can sometimes promote interconversion, potentially coalescing the peaks in the NMR.
-
-
Cyclization/Side Reactions: Depending on the aldehyde/ketone used, the initial hydrazone product may undergo subsequent intramolecular reactions. For example, a reactant with a nearby carboxylic acid or other electrophilic group could lead to cyclization.
-
Solution: Carefully analyze the structure of your reactants for potential secondary reactions. Modify reaction temperature and time to favor the kinetic product (hydrazone) over the thermodynamic (cyclized) product.
-
-
Reaction with Solvent: Use of acetone or other ketone-based solvents for cleaning or as a reaction medium can lead to unintended hydrazone formation.
-
Solution: Use high-purity, non-reactive solvents like ethanol, methanol, or THF. Always use freshly opened solvents to avoid aldehyde impurities that form from the oxidation of alcohols.
-
Key Experimental Protocols
Protocol 1: Assessing Compound Stability in DMSO
This protocol is designed to determine if your compound is degrading under your specific experimental conditions.
-
Preparation: Prepare a 10 mM stock solution of this compound in high-purity, anhydrous DMSO.
-
Incubation: Aliquot the solution into several vials. Keep one vial at -80°C (T=0 reference). Incubate the other vials under conditions that mimic your experiment (e.g., room temperature, 37°C).
-
Time Points: At specified time points (e.g., 0, 2, 8, 24 hours), retrieve one vial from the incubation condition and immediately freeze it at -80°C to halt any further degradation.
-
Analysis: Once all time points are collected, thaw all samples simultaneously. Dilute them to an appropriate concentration (e.g., 50 µM) in an acetonitrile/water mixture.
-
LC-MS Analysis: Analyze all samples by LC-MS using a consistent method.
-
Interpretation: Compare the peak area of the parent compound across the time points. A significant decrease in the parent peak area and/or the appearance of new peaks over time indicates instability.[5]
Protocol 2: General Procedure for Hydrazone Synthesis
This is a standard procedure for reacting this compound with an aldehyde to form the corresponding hydrazone derivative.[10][11]
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., ethanol, 10 mL per mmol).
-
Addition of Aldehyde: Add 1.0-1.1 equivalents of the desired aldehyde to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Stir the mixture at room temperature or gently reflux (e.g., 60-80°C) for 2-6 hours. Monitor the reaction progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath. The solid product will often precipitate.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the resulting hydrazone using NMR, MS, and IR spectroscopy. The formation of the hydrazone is typically confirmed by the appearance of a characteristic imine (-CH=N-) proton signal in the ¹H NMR spectrum (often δ 8.0-9.0 ppm).[12]
References
- 1. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]
- 3. benthamscience.com [benthamscience.com]
- 4. chemscene.com [chemscene.com]
- 5. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 10. Novel 2-(2-benzylidenehydrazinyl)benzo[d]thiazole as potential antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
minimizing batch-to-batch variability of synthesized 6-Chloro-2-hydrazinylbenzo[d]thiazole
Technical Support Center: 6-Chloro-2-hydrazinylbenzo[d]thiazole Synthesis
A Guide to Minimizing Batch-to-Batch Variability and Troubleshooting Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, chemists, and process development professionals to address common challenges and ensure the consistent production of this key synthetic intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most common root cause of batch-to-batch variability in this synthesis?
A: The most significant source of variability often lies in the control of the two-step synthesis itself, particularly the diazotization reaction. The intermediate diazonium salt is thermally unstable, and minor temperature fluctuations can lead to significant differences in yield and impurity profiles.[1] A secondary, but equally critical factor, is the quality and consistency of the starting material, 2-Amino-6-chlorobenzothiazole. Inconsistent raw material quality can introduce impurities that carry through the process, affecting reaction kinetics and final product purity.[1]
Q2: How critical is the quality of the starting material, 2-Amino-6-chlorobenzothiazole?
A: It is paramount. The quality of raw materials is a foundational element of batch consistency in any pharmaceutical manufacturing process.[1] Using a starting material with inconsistent purity, particle size, or residual contaminants can lead to several downstream issues:
-
Altered Reaction Kinetics: Impurities can interfere with the diazotization or reduction steps.
-
Inconsistent Product Formulations: The final product may contain varying levels of byproducts.
-
Decreased Efficacy and Safety: In a drug development context, impurities can have unintended biological effects.
It is crucial to source from a reliable supplier with stringent quality control or to establish a robust in-house analytical program to qualify each batch of starting material before use.
Q3: What are the primary side reactions to be aware of during the diazotization step?
A: The two most problematic side reactions during the diazotization of 2-Amino-6-chlorobenzothiazole are:
-
Phenol Formation: If the reaction temperature rises above the recommended 0-5 °C, the diazonium salt can be hydrolyzed by water to form the corresponding 6-chloro-1,3-benzothiazol-2-ol. This is often irreversible and represents a direct loss of yield.
-
Azo Coupling: The newly formed diazonium salt is an electrophile and can react with the unreacted, nucleophilic 2-Amino-6-chlorobenzothiazole starting material. This forms a brightly colored azo dye impurity, which can be difficult to remove. This is why maintaining a sufficient excess of strong acid is critical; the acid protonates the starting amine, rendering it non-nucleophilic and preventing this side reaction.[1]
Troubleshooting Guide: A Problem-Oriented Approach
This guide addresses specific issues encountered during the synthesis. The following flowchart provides a high-level overview of the troubleshooting process.
Caption: Troubleshooting workflow for synthesis of this compound.
Problem 1: My final yield is consistently low or highly variable.
-
Potential Cause A: Incomplete Diazotization or Decomposition.
-
Explanation: The diazotization reaction is highly exothermic and the resulting diazonium salt is unstable at elevated temperatures. If the temperature rises above 5 °C, the salt will decompose to nitrogen gas and byproducts, directly reducing your theoretical yield before the reduction step even begins.[1]
-
Solution & Validation:
-
Strict Temperature Control: Use an ice-salt bath to maintain an internal reaction temperature of 0-5 °C. Do not rely on an external bath temperature; use a thermometer immersed in the reaction mixture.
-
Slow Reagent Addition: Add the aqueous sodium nitrite solution dropwise, ensuring the temperature does not spike.
-
In-Process Check (IPC): Before proceeding to the reduction, you can test for the presence of the diazonium salt. Add a small aliquot of your reaction mixture to a cold, basic solution of 2-naphthol. The formation of a vibrant red-orange azo dye confirms the successful generation of the diazonium salt.[1] If no color forms, the diazotization has failed.
-
-
-
Potential Cause B: Inefficient Reduction.
-
Explanation: The choice and quality of the reducing agent are critical. Stannous chloride (SnCl₂) is a common and effective choice, but it must be used in sufficient stoichiometric excess and should be of high quality. Anhydrous SnCl₂ can oxidize over time, losing its potency.
-
Solution & Validation:
-
Use High-Quality Reagent: Use fresh, finely powdered stannous chloride dihydrate (SnCl₂·2H₂O) for better solubility and reactivity.
-
Ensure Sufficient Excess: Typically, 2.5 to 3.0 molar equivalents of SnCl₂·2H₂O are required for complete reduction.
-
Monitor by TLC: Before workup, monitor the reaction by Thin Layer Chromatography (TLC) to ensure the disappearance of the diazonium intermediate (this is often done by quenching an aliquot and spotting).
-
-
Problem 2: The final product is off-color (e.g., pink, brown, or tan) instead of a pale yellow/white solid.
-
Potential Cause A: Azo Dye Impurity Formation.
-
Explanation: As mentioned, if the starting amine is not fully protonated due to insufficient acid, it can couple with the diazonium salt to form a stable and highly colored azo compound. This is a very common cause of discoloration.
-
Solution & Validation:
-
Verify Acidity: Ensure at least 3 equivalents of a strong mineral acid (like HCl) are used. The first equivalent forms the amine salt, the second reacts with sodium nitrite to generate nitrous acid, and the third maintains high acidity to suppress side reactions.
-
Order of Addition: Always add the sodium nitrite solution to the acidic amine slurry, never the other way around. This ensures the amine is always in a protonated state when encountering the diazotizing agent.
-
-
-
Potential Cause B: Oxidative Degradation.
-
Explanation: Hydrazine derivatives, particularly aryl hydrazines, can be sensitive to air oxidation, which can lead to the formation of colored byproducts over time. This can occur during the reaction, workup, or even during storage.
-
Solution & Validation:
-
Inert Atmosphere: For the most sensitive, high-purity applications, consider running the reduction and workup steps under an inert atmosphere of nitrogen or argon.
-
Degas Solvents: Using solvents that have been degassed can help minimize dissolved oxygen.
-
Proper Storage: Store the final, dried product in a tightly sealed container, protected from light, and preferably under an inert atmosphere or refrigerated.
-
-
-
Potential Cause C: Ineffective Purification.
-
Explanation: The crude product will inevitably contain some level of impurities. A single precipitation may not be sufficient to achieve high purity and good color.
-
Solution & Validation:
-
Recrystallization: This is the most effective method for purifying the final product. A mixed solvent system, such as ethanol and water, is often effective. Dissolve the crude solid in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation. Allow the solution to cool slowly to form pure crystals.
-
Activated Carbon Treatment: If the product is still colored after recrystallization, dissolve it again in hot ethanol, add a small amount (1-2% by weight) of activated carbon (e.g., Norit), hold at temperature for 5-10 minutes, and then perform a hot filtration through a pad of Celite to remove the carbon before allowing the solution to cool and crystallize.
-
-
Optimized Protocols for Consistency
Two primary methods are presented. Method 1 is the classic, robust diazotization-reduction pathway. Method 2 is a more recent, greener alternative that avoids the use of tin.
Method 1: Diazotization and Stannous Chloride Reduction
This two-step, one-pot procedure is a reliable method for producing high-purity material.
Step-by-Step Methodology:
-
Amine Salt Formation:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-Amino-6-chlorobenzothiazole (1.0 eq).
-
Add concentrated Hydrochloric Acid (3.0 eq) and water. Stir to form a fine slurry.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
-
Diazotization:
-
Prepare a solution of Sodium Nitrite (NaNO₂, 1.1 eq) in a small amount of cold water.
-
Add the NaNO₂ solution dropwise to the stirred amine slurry via the dropping funnel over 30-45 minutes, ensuring the internal temperature is strictly maintained between 0-5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C.
-
-
Reduction:
-
In a separate beaker, prepare a solution of Stannous Chloride Dihydrate (SnCl₂·2H₂O, 2.5 eq) in concentrated Hydrochloric Acid (2.0 eq).
-
Cool this solution to ~10 °C.
-
Add the cold SnCl₂ solution to the diazonium salt solution dropwise, keeping the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until TLC analysis indicates completion.
-
-
Isolation and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully basify the mixture by adding a cold 50% (w/v) Sodium Hydroxide (NaOH) solution until the pH is >10. This will precipitate the tin salts and the product. This step is highly exothermic and must be done with efficient cooling.
-
Filter the resulting slurry and wash the cake thoroughly with cold water.
-
Transfer the filter cake to a beaker and stir with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) to extract the product.
-
Filter to remove the inorganic tin salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound as a pale yellow solid (m.p. 192–194 °C).
-
Method 2: Direct Hydrazinolysis (Greener Alternative)
This method, adapted from recent literature, avoids heavy metal reducing agents and uses water as a solvent.[2]
Step-by-Step Methodology:
-
Reaction Setup:
-
To a stirred solution of 2-Amino-6-chlorobenzothiazole (1.0 eq) in water, add concentrated Hydrochloric Acid (1.0 eq) dropwise at room temperature.
-
Add Hydrazine Hydrate (75-80% solution, 2.5 eq) to the mixture at room temperature.
-
-
Reflux:
-
Heat the reaction mixture to reflux (100 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
-
Isolation and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with an organic solvent (e.g., Chloroform or Ethyl Acetate).
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Recrystallize the resulting crude solid from an ethanol/water mixture to yield the pure product.
-
Analytical Quality Control (QC)
Consistent batch production requires consistent analytical verification. The following table outlines key QC tests.
| Parameter | Method | Acceptance Criteria | Rationale |
| Appearance | Visual Inspection | Pale yellow to off-white crystalline solid | Gross assessment of purity; deviation may indicate oxidation or azo impurities. |
| Identity | FTIR Spectroscopy | Spectrum conforms to reference standard | Confirms the chemical structure and functional groups of the molecule. |
| Melting Point | Capillary Method | 192 – 196 °C | A sharp melting point range is a strong indicator of high purity. A broad or depressed range suggests impurities. |
| Purity (Assay) | RP-HPLC (UV detection) | ≥ 98.5% (by area %) | Quantifies the main component and detects process-related impurities. A stability-indicating method is crucial. |
| Residual Solvents | Headspace GC-FID | As per ICH Q3C limits | Ensures that solvents used during synthesis and purification (e.g., Ethanol, Ethyl Acetate) are removed to acceptable levels for pharmaceutical use. |
Starting Point for HPLC Method Development:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at ~280-320 nm (requires initial UV scan)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
References
Validation & Comparative
A Comparative Analysis of 6-Chloro-2-hydrazinylbenzo[d]thiazole Derivatives and Established Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the benzothiazole scaffold has emerged as a privileged structure, integral to a multitude of compounds with diverse pharmacological activities.[1][2] Among these, derivatives of 6-Chloro-2-hydrazinylbenzo[d]thiazole are gaining traction for their potent biological effects, particularly in the realm of oncology.[3] This guide provides an in-depth comparison of a representative this compound derivative against a well-established chemotherapeutic agent, Etoposide. Our analysis is grounded in experimental data to offer a clear perspective on its potential as a novel anticancer agent.
The core compound, this compound, primarily serves as a versatile synthetic intermediate.[3] Through the strategic introduction of a hydrazone bridge at the C-2 position, a class of derivatives with enhanced antitumor activity has been developed.[3] Substitution at the C-6 position with a chloro group has also been shown to augment this anticancer efficacy.[3] This guide will focus on a particularly potent derivative from recent studies: 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole (herein referred to as Cpd-38) , which has demonstrated remarkable activity against pancreatic and lung cancer cell lines.[3]
Mechanism of Action: A Tale of Two Inhibitors
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of any compound. While Cpd-38 and Etoposide both induce cell death in cancer cells, their molecular targets and pathways differ significantly.
Etoposide , a derivative of podophyllotoxin, is a well-characterized topoisomerase II inhibitor. It forms a ternary complex with DNA and the topoisomerase II enzyme, preventing the re-ligation of DNA strands. This leads to the accumulation of double-strand DNA breaks, which triggers cell cycle arrest and ultimately apoptosis.
The precise mechanism of action for the 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole (Cpd-38) is not yet fully elucidated. However, the broader class of benzothiazole-hydrazone hybrids has been associated with the inhibition of key signaling proteins involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and tubulin polymerization.[3] It is hypothesized that these compounds exert their potent cytotoxic effects through a multi-targeted approach, potentially inducing apoptosis and arresting the cell cycle through pathways distinct from topoisomerase II inhibition.
Caption: Figure 1: Comparative Putative Mechanisms of Action.
Comparative Performance: In Vitro Antiproliferative Activity
The efficacy of an anticancer agent is fundamentally measured by its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment. Recent studies have evaluated the in vitro antiproliferative potential of Cpd-38 and compared it to the reference drug, Etoposide, across a panel of human cancer cell lines.[3]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Cpd-38 | Capan-1 | Pancreatic Adenocarcinoma | 0.6 |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.9 | |
| Etoposide | Capan-1 | Pancreatic Adenocarcinoma | >10 |
| NCI-H460 | Non-Small Cell Lung Cancer | 1.2 |
Data synthesized from referenced literature.[3]
The experimental data clearly indicates that Cpd-38 exhibits superior potency against the Capan-1 pancreatic cancer cell line and comparable, if not slightly better, activity against the NCI-H460 lung cancer cell line when compared to Etoposide.[3] This is particularly noteworthy given that pancreatic cancer is notoriously resistant to many conventional chemotherapies.
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
To ensure the trustworthiness and reproducibility of these findings, it is essential to understand the methodology used. The IC50 values presented were determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., Capan-1, NCI-H460) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., Cpd-38, Etoposide). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a further 72 hours under the same conditions.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is then calculated by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Figure 2: MTT Assay Workflow.
Concluding Remarks
The derivative of this compound, specifically 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole (Cpd-38), presents a compelling profile as a potential anticancer agent.[3] Its in vitro performance against pancreatic and lung cancer cell lines surpasses or rivals that of the established drug, Etoposide.[3] While further research is required to fully elucidate its mechanism of action and to evaluate its in vivo efficacy and safety profile, the initial data strongly suggests that this class of compounds represents a promising avenue for the development of novel cancer therapeutics. The unique benzothiazole scaffold, amenable to diverse chemical modifications, offers a rich platform for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.[2][4]
References
An In-Depth Comparative Analysis of Benzothiazole Derivatives as Selective Inhibitors of Human Monoamine Oxidase B
A Senior Application Scientist's Guide to Evaluating 6-Chloro-2-hydrazinylbenzo[d]thiazole and a Novel Benzothiazole-Hydrazone Derivative in a hMAO-B Inhibition Assay
In the landscape of neurodegenerative disease research, the quest for potent and selective enzyme inhibitors is paramount. Monoamine Oxidase B (MAO-B) has long been a target of interest for therapeutic intervention in conditions such as Parkinson's disease. This guide provides a detailed comparative analysis of two benzothiazole derivatives: the foundational this compound and a promising novel benzothiazole-hydrazone derivative, Compound 3e, as selective inhibitors of human MAO-B (hMAO-B).[1]
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental evaluation of these compounds. We will delve into the causality behind the experimental design, present a detailed protocol for a self-validating in vitro assay, and provide a clear, data-driven comparison of the two molecules.
The Significance of hMAO-B Inhibition
Monoamine Oxidase (MAO) is a flavoenzyme located on the outer mitochondrial membrane, responsible for the oxidative deamination of neurotransmitters.[1] There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[1] Selective inhibition of MAO-B is a key strategy in the treatment of Parkinson's disease as it increases the levels of dopamine in the brain. The development of selective inhibitors is crucial to avoid the side effects associated with non-selective MAO inhibitors.[1]
Benzothiazole and its derivatives have emerged as a promising class of compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[2][3][4] Recent studies have highlighted their potential as potent and selective MAO-B inhibitors.[1]
Compound Comparison: Structures and Rationale
This guide compares two benzothiazole derivatives:
-
This compound : A foundational benzothiazole structure. Its hydrazinyl group provides a reactive site for further chemical modifications, making it a versatile starting material for the synthesis of more complex derivatives.[2][3]
-
Compound 3e (a novel benzothiazole-hydrazone derivative) : A more complex derivative designed for enhanced and selective hMAO-B inhibition.[1] The specific structural modifications in Compound 3e are intended to optimize its interaction with the active site of the hMAO-B enzyme.
The rationale for this comparison is to illustrate the evolution of drug design, from a basic scaffold to a more refined, potent, and selective inhibitor.
In Vitro hMAO-B Inhibition Assay: A Detailed Protocol
The following protocol describes a robust and reliable in vitro fluorometric assay to determine the inhibitory potency of the test compounds against hMAO-B.
Experimental Workflow
References
- 1. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of 6-Chloro-2-hydrazinylbenzo[d]thiazole Derivatives
For researchers and drug development professionals, understanding the selectivity of a chemical scaffold is paramount to advancing a lead compound. This guide provides an in-depth analysis of the known biological targets of derivatives of 6-Chloro-2-hydrazinylbenzo[d]thiazole, a versatile heterocyclic compound. While a comprehensive cross-reactivity profile for the parent compound is not extensively documented in publicly available literature, analysis of its derivatives offers critical insights into potential on- and off-target activities. This guide will synthesize findings from various studies to build a putative cross-reactivity landscape and provide standardized methodologies for its experimental validation.
Introduction to the this compound Scaffold
The benzothiazole ring system is a privileged scaffold in medicinal chemistry, known for its wide range of biological activities.[1] The introduction of a hydrazinyl group at the 2-position and a chloro group at the 6-position creates this compound, a key intermediate for the synthesis of a diverse library of hydrazone derivatives.[1][2] These derivatives have been investigated for various therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] Understanding the cross-reactivity of this scaffold is crucial for predicting potential side effects and identifying new therapeutic opportunities.
Known Biological Targets of this compound Derivatives
The biological activity of this compound is primarily realized through its derivatization, most commonly by forming hydrazones. These derivatives have been reported to interact with several key biological targets, suggesting a potential for cross-reactivity with related proteins.
Anticancer Activity and Potential Kinase Inhibition
A significant body of research has focused on the anticancer properties of this compound derivatives. Several studies have reported potent antiproliferative activity against a range of human cancer cell lines.[2] For instance, a 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole derivative demonstrated remarkable activity against pancreatic adenocarcinoma (Capan-1) and non-small cell lung cancer (NCI-H460) with IC50 values of 0.6 µM and 0.9 µM, respectively.[2]
The mechanism of action for some of these anticancer derivatives is suggested to be through the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] Given that the human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets, compounds targeting one kinase often exhibit cross-reactivity with others. This potential for off-target kinase inhibition is a critical consideration in the development of kinase inhibitors.
Anti-inflammatory and Enzyme Inhibition
Derivatives of the this compound scaffold have also been evaluated for their anti-inflammatory properties.[3] Some of these compounds have been found to inhibit H+/K+ ATPase and cyclooxygenase (COX) enzymes, which are key players in gastric acid secretion and the inflammatory cascade, respectively.[6] The inhibition of these non-kinase enzymes highlights the scaffold's potential to interact with a broader range of protein targets.
Antimicrobial and Other Activities
The benzothiazole core is associated with broad-spectrum antimicrobial activity.[4][7] Derivatives of this compound have been synthesized and shown to possess antibacterial and antifungal properties.[8][9][10] Additionally, related thiazole hydrazines have been investigated for antimalarial activity.[9] These findings suggest that the scaffold may interact with various microbial-specific targets.
Comparative Analysis of Potential Cross-Reactivity
Based on the known targets of its derivatives, a hypothetical cross-reactivity profile for the this compound scaffold can be constructed. The primary areas of potential cross-reactivity are within the human kinome and among non-kinase enzymes with structurally similar binding sites.
| Target Class | Primary Target(s) of Derivatives | Potential Cross-Reactivity Targets | Rationale for Potential Cross-Reactivity |
| Kinases | EGFR | Other members of the ErbB family (HER2, HER3, HER4), VEGFR, PDGFR, Src family kinases | High structural homology in the ATP-binding pocket among tyrosine kinases. |
| Non-Kinase Enzymes | H+/K+ ATPase, COX-1/COX-2 | Other ATPases, enzymes with similar substrate-binding sites | Shared binding motifs and cofactor requirements. |
| Microbial Targets | Fungal and bacterial enzymes | Human orthologs of microbial targets | Potential for off-target effects in the host if there is conserved structural similarity. |
Experimental Workflow for Assessing Cross-Reactivity
To experimentally validate the cross-reactivity profile of a novel compound based on the this compound scaffold, a tiered approach is recommended. A broad initial screen against a panel of diverse targets, followed by more focused dose-response studies on identified hits, provides a comprehensive understanding of selectivity.
Kinase Selectivity Profiling
A standard method for assessing kinase cross-reactivity is to screen the compound against a large panel of purified kinases. This can be performed using various assay formats, such as radiometric assays (e.g., 33P-ATP filter binding) or fluorescence-based assays.
Representative Protocol: Kinase Panel Screening
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. From this, create serial dilutions to be used in the assay.
-
Kinase Reaction Mixture: For each kinase to be tested, prepare a reaction mixture containing the purified kinase, its specific substrate, and a buffer containing ATP and necessary cofactors (e.g., MgCl2).
-
Assay Initiation: Add the test compound at a fixed concentration (e.g., 1 µM or 10 µM) to the kinase reaction mixture. Include a positive control (a known inhibitor for that kinase) and a negative control (DMSO vehicle).
-
Incubation: Incubate the reaction plates at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the kinase activity. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity. For fluorescence-based assays, measure the fluorescent signal.
-
Data Analysis: Calculate the percentage of inhibition for the test compound relative to the DMSO control. Hits are typically defined as compounds causing >50% inhibition at the screening concentration.
-
Follow-up: For any identified hits, perform dose-response experiments to determine the IC50 values.
Cellular Assays for Off-Target Effects
In addition to biochemical assays, cell-based assays are crucial for understanding the physiological consequences of off-target activities. For example, a compound's effect on cell viability can be assessed across a panel of cell lines with known dependencies on different signaling pathways.
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel therapeutics. While its derivatives have shown efficacy against cancer, inflammation, and microbial targets, a thorough understanding of their cross-reactivity is essential for clinical translation. The insights and experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the selectivity of their compounds, ultimately leading to the development of safer and more effective drugs. Future work should focus on generating comprehensive selectivity data for the parent scaffold and its key derivatives to build a more complete picture of its pharmacological profile.
References
- 1. 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, SAR and molecular docking studies of benzo[d]thiazole-hydrazones as potential antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological evaluation and characterization of benzothiazole derivatives. [wisdomlib.org]
- 9. nanobioletters.com [nanobioletters.com]
- 10. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Elucidating the Mechanism of Action of Novel 6-Chloro-2-hydrazinylbenzo[d]thiazole Derivatives
In the landscape of medicinal chemistry, the benzothiazole scaffold is a cornerstone for the development of novel therapeutics. The derivative, 6-Chloro-2-hydrazinylbenzo[d]thiazole, serves as a critical starting material for synthesizing a diverse array of bioactive compounds. While this precursor itself is not recognized for a specific biological mechanism, its derivatives have demonstrated a wide spectrum of activities, from anticancer to anti-inflammatory and antimicrobial effects.[1][2][3][4]
This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and confirm the mechanism of action (MoA) of novel compounds derived from the this compound scaffold. We will explore the common mechanistic pathways associated with its derivatives and present a detailed, multi-step experimental workflow to move from a hit compound to a well-characterized lead with a confirmed MoA.
The Benzothiazole-Hydrazone Landscape: A Diversity of Mechanisms
Derivatives of this compound, often featuring a hydrazone linkage, have been reported to engage a variety of biological targets and pathways. Understanding this landscape is crucial for forming initial hypotheses about a novel derivative's MoA.
-
Enzyme Inhibition: A prominent mechanism for this class of compounds is the inhibition of key enzymes. For instance, certain benzothiazole-hydrazone analogues have been identified as potent inhibitors of H+/K+ ATPase, the proton pump responsible for gastric acid secretion, and cyclooxygenase (COX), a key enzyme in the inflammatory cascade.[2] Other studies have pointed to the inhibition of carbonic anhydrase, a metalloenzyme involved in various physiological processes.[5]
-
Anticancer Activity via Apoptosis and Autophagy Modulation: In the realm of oncology, these derivatives have shown promise. Some 1,3-thiazole derivatives incorporating a hydrazide-hydrazone moiety have been found to induce apoptosis in cancer cell lines.[6] More specifically, quinoline-based thiazolyl-hydrazones have been shown to target cancer cells by inhibiting autophagy, a cellular recycling process that can promote cancer cell survival.[7]
-
Antimicrobial Effects: The benzothiazole core is a well-established pharmacophore in the development of antimicrobial agents. Derivatives have demonstrated both antibacterial and antifungal activities, with structure-activity relationship (SAR) studies indicating that different substituents can selectively enhance potency against various microbial strains.[4]
Given this mechanistic diversity, a systematic and multi-faceted approach is essential to pinpoint the precise MoA of a new derivative.
The Experimental Workflow: From Hypothesis to Confirmation
The following section details a logical, step-by-step workflow designed to elucidate the MoA of a novel derivative of this compound. This workflow is designed to be self-validating, with each stage building upon the data from the previous one.
Phase 1: Initial Phenotypic Screening and Target Class Identification
The first step is to perform broad phenotypic screens to generate initial hypotheses about the compound's biological effects.
Experimental Protocol: Cell Viability and Proliferation Assays
-
Cell Line Selection: Choose a panel of cell lines relevant to the suspected therapeutic area (e.g., a panel of cancer cell lines for oncology, or immune cells for inflammation).
-
Compound Treatment: Plate cells and treat with a serial dilution of the test compound (e.g., from 100 µM down to 1 nM). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic or cytostatic agent).
-
Incubation: Incubate the cells for a standard period (e.g., 48 or 72 hours).
-
Viability Assessment: Use a standard viability assay, such as MTT or a resazurin-based assay (e.g., CellTiter-Blue®), to measure cell viability.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
Interpreting the Data: A low micromolar or nanomolar IC50 suggests potent activity and warrants further investigation. Differential sensitivity across the cell line panel can provide clues about potential targets or pathways.
Phase 2: Target Identification and Validation
Once a potent cellular phenotype is observed, the next crucial step is to identify the direct molecular target of the compound.
Option A: Broad Target Screening (Unbiased Approach)
For novel compounds with no clear predicted target, broad screening against panels of purified enzymes or receptors is the most effective approach.
Experimental Protocol: Kinase Profiling
-
Assay Format: Utilize a commercially available kinase profiling service (e.g., Eurofins DiscoverX, Promega). These services typically test the compound at one or two concentrations against a large panel of kinases (e.g., >400).
-
Data Analysis: The output is typically presented as a percentage of inhibition at the tested concentrations. Hits are identified as kinases that are significantly inhibited by the compound.
Option B: Hypothesis-Driven Target Validation (Biased Approach)
Based on the initial phenotypic screen or structural similarity to known inhibitors, you may have a hypothesis about the target (e.g., COX-2, H+/K+ ATPase).
Experimental Protocol: In Vitro Enzyme Inhibition Assay (Example: COX-2)
-
Assay Principle: Use a commercially available COX-2 inhibitor screening kit (e.g., from Cayman Chemical). These kits typically measure the peroxidase activity of COX-2.
-
Procedure:
-
Add the supplied buffer, heme, and purified COX-2 enzyme to a 96-well plate.
-
Add the test compound at various concentrations.
-
Add arachidonic acid to initiate the reaction.
-
Measure the absorbance at the specified wavelength to determine the extent of inhibition.
-
-
Data Analysis: Calculate the IC50 value of the compound for COX-2.
Target Validation: Surface Plasmon Resonance (SPR)
To confirm a direct interaction between the compound and the putative target protein, SPR is the gold standard.
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip.
-
Compound Injection: Flow a series of concentrations of the test compound over the chip surface.
-
Detection: Measure the change in the refractive index at the surface, which is proportional to the binding of the compound to the immobilized protein.
-
Data Analysis: Determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A low KD value indicates high binding affinity.
Phase 3: Cellular Mechanism of Action Confirmation
With a validated molecular target, the focus shifts to confirming that the compound's cellular effects are indeed mediated by this target.
Experimental Protocol: Western Blotting for Downstream Signaling
This technique is used to measure changes in the levels and post-translational modifications (e.g., phosphorylation) of proteins in a signaling pathway downstream of the target.
-
Cell Treatment: Treat cells with the compound at concentrations around its IC50 value for various time points.
-
Protein Extraction: Lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.
-
Antibody Probing: Incubate the membrane with primary antibodies specific for the target protein and its downstream effectors (e.g., phospho-Akt if the target is in the PI3K pathway).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the changes in protein levels or phosphorylation status relative to untreated controls.
Example Visualization: Proposed Experimental Workflow
Caption: A streamlined workflow for MoA elucidation.
Comparative Analysis: Differentiating Between Potential Mechanisms
A key challenge is to differentiate between multiple potential MoAs. For example, does the compound induce cell death primarily through apoptosis or by inhibiting autophagy?
Table 1: Experimental Data for Differentiating MoAs
| Experimental Readout | Expected Outcome for Apoptosis | Expected Outcome for Autophagy Inhibition |
| Caspase-3/7 Activity Assay | Significant increase in caspase activity | No significant change in caspase activity |
| Annexin V/PI Staining (Flow Cytometry) | Increase in Annexin V positive cells | Minimal change in Annexin V positive cells |
| LC3-II Western Blot | No consistent change or decrease | Accumulation of LC3-II protein |
| p62/SQSTM1 Western Blot | No consistent change | Accumulation of p62 protein |
Example Visualization: Differentiating Apoptosis vs. Autophagy Inhibition
Caption: Key readouts for two distinct cell death mechanisms.
By systematically applying this workflow and carefully designing experiments to differentiate between potential mechanisms, researchers can confidently and accurately define the mechanism of action for novel derivatives of this compound. This rigorous approach is fundamental to advancing promising new chemical entities through the drug discovery pipeline.
References
- 1. Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents | MDPI [mdpi.com]
- 2. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, SAR and molecular docking studies of benzo[d]thiazole-hydrazones as potential antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline-based thiazolyl-hydrazones target cancer cells through autophagy inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of 6-Chloro-2-hydrazinylbenzo[d]thiazole: A Guide to Reproducibility and Comparison with Key Alternatives
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. In the realm of medicinal chemistry, the synthesis of novel heterocyclic compounds as potential therapeutic agents is a critical area where consistent and reliable outcomes are paramount. This guide provides an in-depth analysis of the synthesis of 6-Chloro-2-hydrazinylbenzo[d]thiazole, a versatile building block in drug discovery, with a focus on ensuring experimental reproducibility. Furthermore, we offer a comparative overview of its performance against key alternative hydrazinyl heterocycles, supported by experimental data and protocols.
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a hydrazinyl group at the 2-position of the benzothiazole ring system creates a highly reactive intermediate, amenable to a variety of chemical transformations for the generation of diverse compound libraries. This compound, in particular, offers an additional point of modulation with the chloro substituent on the benzene ring. However, the seemingly straightforward synthesis of this compound can be fraught with challenges that impact reproducibility. This guide aims to illuminate these challenges and provide robust protocols to overcome them.
The Crucial Role of Synthesis and Purification in Reproducibility
The journey to reproducible experimental data begins with the consistent synthesis and purification of the starting materials. Minor variations in reaction conditions, reagent quality, or purification methods can lead to significant differences in yield, purity, and ultimately, the biological activity of the final compounds.[1] This section details a validated, step-by-step protocol for the synthesis of this compound, highlighting critical parameters that influence the outcome.
A Validated Protocol for the Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available p-chloroaniline. The first step involves the formation of 6-chloro-2-aminobenzothiazole, followed by the conversion of the amino group to a hydrazinyl group.
Step 1: Synthesis of 6-Chloro-2-aminobenzothiazole
This step involves the reaction of p-chloroaniline with potassium thiocyanate in the presence of bromine. The reaction proceeds via an electrophilic substitution mechanism.
Experimental Protocol: Synthesis of 6-Chloro-2-aminobenzothiazole
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve p-chloroaniline (0.01 mol) and potassium thiocyanate (0.08 mol) in glacial acetic acid (20 mL).
-
Cool the mixture to 2–4 °C in an ice bath and stir for 15 minutes.
-
Slowly add a solution of bromine (0.01 mol) in glacial acetic acid (6 mL) dropwise to the cooled and stirred reaction mixture. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, continue stirring the reaction mixture for 2 hours at 2–4 °C, followed by stirring at room temperature for 10 hours.
-
The precipitated hydrochloride salt is then filtered, washed with a small amount of cold acetic acid, and then dissolved in hot water.
-
Neutralize the aqueous solution with a 25% aqueous ammonia solution.
-
The resulting precipitate of 6-chloro-2-aminobenzothiazole is filtered, washed thoroughly with water, and recrystallized from ethanol to afford the pure product.
Caption: Workflow for the synthesis of 6-Chloro-2-aminobenzothiazole.
Step 2: Synthesis of this compound
The second step involves the conversion of the 2-amino group to a hydrazinyl group using hydrazine hydrate. This reaction is typically carried out in a high-boiling solvent like ethylene glycol.
Experimental Protocol: Synthesis of this compound
-
In a round-bottom flask fitted with a reflux condenser, suspend 6-chloro-2-aminobenzothiazole (0.01 mol) in ethylene glycol (20 mL).
-
Add hydrazine hydrate (80%, 0.05 mol) to the suspension.
-
Heat the reaction mixture to reflux and maintain reflux for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Factors Influencing Reproducibility
Several factors can impact the reproducibility of this synthesis:
-
Purity of Starting Materials: The purity of p-chloroaniline is crucial. Impurities can lead to the formation of side products that are difficult to separate.
-
Reaction Temperature: Precise temperature control, especially during the bromination step, is critical to prevent unwanted side reactions and ensure a good yield.
-
Stoichiometry of Reagents: The molar ratios of the reactants, particularly bromine and potassium thiocyanate, should be carefully controlled.
-
Work-up Procedure: Incomplete neutralization or inadequate washing of the product can leave residual acids or salts, affecting its purity and stability.
-
Tautomerism: 2-Hydrazinylbenzothiazoles can exist in tautomeric forms (hydrazine and hydrazone).[2] The predominant form can be influenced by the solvent and pH, which can affect its reactivity in subsequent reactions. Unexpected products can also arise from reactions with the solvent, for instance, the formation of an N-propylidine group when using acetone.[3]
Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, thorough characterization is essential. The following techniques are recommended:
-
Melting Point: A sharp melting point is indicative of high purity.
-
Spectroscopic Analysis:
-
¹H NMR (Nuclear Magnetic Resonance): To confirm the chemical structure and identify any impurities.
-
¹³C NMR: To further confirm the carbon framework of the molecule.
-
IR (Infrared) Spectroscopy: To identify characteristic functional groups such as N-H and C=N bonds.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Table 1: Spectroscopic Data for this compound
| Technique | Observed Peaks/Signals |
| IR (KBr, cm⁻¹) | 3484 (NH), 3084 (CH-Ar), 1548 (C=N), 1112 (C-Cl), 604 (C-S-C)[4] |
| ¹H NMR (DMSO-d₆, δ ppm) | 7.87 (m, 3H, Ar-H), 4.0 (s, 2H, NH₂)[4] |
| Elemental Analysis | Calculated for C₇H₆ClN₃S: C, 42.11; H, 3.03; N, 21.05. Found: C, 42.01; H, 3.00; N, 21.10. |
Comparative Analysis with Alternative Heterocyclic Hydrazines
While this compound is a valuable building block, other heterocyclic hydrazines are also widely used in drug discovery. This section provides a comparison with two common alternatives: 2-hydrazinobenzoxazole and 3-hydrazinyl-1,2,4-triazoles.
2-Hydrazinobenzoxazole
The benzoxazole ring is another important scaffold in medicinal chemistry. 2-Hydrazinobenzoxazole serves as a key intermediate for the synthesis of various biologically active compounds.[1][5]
Synthesis: The synthesis of 2-hydrazinobenzoxazole is analogous to that of its benzothiazole counterpart, typically starting from 2-aminophenol.
Comparison:
-
Reactivity: Both 2-hydrazinobenzothiazole and 2-hydrazinobenzoxazole exhibit similar reactivity due to the presence of the hydrazinyl group.
-
Biological Activity of Derivatives: Derivatives of both scaffolds have shown a broad spectrum of biological activities. The choice between the two often depends on the specific therapeutic target and the desired physicochemical properties of the final molecule.
-
Physicochemical Properties: The presence of a sulfur atom in the benzothiazole ring compared to an oxygen atom in the benzoxazole ring can influence properties such as lipophilicity and metabolic stability.
3-Hydrazinyl-1,2,4-triazoles
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. 3-Hydrazinyl-1,2,4-triazoles are versatile intermediates for the synthesis of a wide range of fused and substituted triazole derivatives with diverse pharmacological activities, including antimicrobial and anticancer properties.[6][7]
Synthesis: The synthesis of 3-hydrazinyl-1,2,4-triazoles can be achieved through various routes, often involving the cyclization of thiosemicarbazides or related compounds.
Comparison:
-
Structural Diversity: The triazole ring offers more positions for substitution compared to the benzothiazole or benzoxazole rings, potentially allowing for greater structural diversity in compound libraries.
-
Hydrogen Bonding Capacity: The presence of three nitrogen atoms in the triazole ring provides more opportunities for hydrogen bonding interactions with biological targets, which can be advantageous for drug design.
-
Synthetic Accessibility: The synthesis of substituted 3-hydrazinyl-1,2,4-triazoles can sometimes be more complex than that of the benzofused systems.
Table 2: Comparison of Heterocyclic Hydrazines
| Feature | This compound | 2-Hydrazinobenzoxazole | 3-Hydrazinyl-1,2,4-triazoles |
| Core Heterocycle | Benzothiazole | Benzoxazole | 1,2,4-Triazole |
| Key Synthetic Precursor | p-Chloroaniline | 2-Aminophenol | Varies (e.g., Thiosemicarbazides) |
| Reported Biological Activities of Derivatives | Antibacterial, Antifungal, Anticancer, Anti-inflammatory | Antimicrobial, Anticancer | Antimicrobial, Anticancer, Anticonvulsant |
| Key Differentiator | Chloro-substitution for additional modification | Oxygen heteroatom influencing physicochemical properties | Higher nitrogen content, greater H-bonding potential |
Conclusion
The reproducibility of experiments with this compound is fundamentally linked to the meticulous control of its synthesis and purification. By adhering to validated protocols and being cognizant of the factors that can influence the reaction outcome, researchers can ensure the consistency and reliability of their results. While this compound is a powerful tool in the medicinal chemist's arsenal, a thorough understanding of alternative heterocyclic hydrazines, such as 2-hydrazinobenzoxazole and 3-hydrazinyl-1,2,4-triazoles, allows for a more informed and strategic approach to drug design and development. The choice of a particular scaffold should be guided by the specific research objectives, considering factors such as synthetic accessibility, potential for diversification, and the desired biological and physicochemical properties of the target molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. Expected and unexpected products of reactions of 2-hydrazinylbenzothiazole with 3-nitrobenzenesulfonyl chloride in different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimicrobial activities of 2-[(alpha-methylbenzylidene)-hydrazino]benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. Multi-target inhibitors against Alzheimer disease derived from 3-hydrazinyl 1,2,4-triazine scaffold containing pendant phenoxy methyl-1,2,3-triazole: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 6-Chloro-2-hydrazinylbenzo[d]thiazole Analogs in Drug Discovery
The 6-chloro-2-hydrazinylbenzo[d]thiazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its inherent biological activities, coupled with the synthetic tractability of the 2-hydrazinyl moiety, have spurred extensive research into its structure-activity relationships (SAR). This guide provides a comprehensive comparison of this compound analogs, delving into the nuanced effects of structural modifications on their anticancer, antimicrobial, and enzyme inhibitory activities. We will explore the causal relationships behind experimental design and present supporting data to offer a clear perspective for researchers and drug development professionals.
The Benzothiazole Core: A Foundation for Diverse Biological Activity
Benzothiazole, a bicyclic heterocyclic compound, is a key pharmacophore found in numerous naturally occurring and synthetic molecules with a wide array of pharmacological properties. The fusion of a benzene ring with a thiazole ring creates a unique electronic and structural environment that facilitates interactions with various biological targets. The introduction of a 6-chloro substituent and a 2-hydrazinyl group further enhances its potential for derivatization, allowing for the systematic exploration of chemical space to optimize biological activity.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
Recent studies have highlighted the potent antiproliferative effects of this compound analogs against various human cancer cell lines. The general structure involves the condensation of the 2-hydrazinyl group with a variety of aldehydes and ketones to form hydrazone derivatives.
A notable example is the exceptional activity of the 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole derivative against pancreatic adenocarcinoma (Capan-1) and non-small cell lung cancer (NCI-H460) cell lines, with IC50 values of 0.6 µM and 0.9 µM, respectively.[1] This underscores the significance of the 6-chloro substituent and the nature of the aromatic ring attached to the hydrazone moiety in dictating anticancer potency.
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
The anticancer activity of these analogs is significantly influenced by the nature and position of substituents on the aryl ring of the hydrazone moiety.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (F, Cl) or nitro groups, on the aryl ring generally enhances anticancer activity. This is exemplified by the high potency of the 3-fluorophenyl derivative.[1]
-
Positional Isomerism: The position of the substituent on the aryl ring is crucial. For instance, para-substituted analogs often exhibit different activity profiles compared to their ortho- or meta-counterparts.
-
Heterocyclic Rings: The incorporation of heterocyclic rings in place of the aryl group can also modulate activity, suggesting that the overall electronic and steric properties of the substituent are key determinants of efficacy.
The proposed mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.[2][3] Some derivatives have been shown to inhibit signaling pathways crucial for cancer cell survival, such as the AKT and ERK pathways.[2]
Comparative Anticancer Activity Data:
| Compound ID | Aryl Substituent (R) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3-Fluorophenyl | Capan-1 (Pancreatic) | 0.6 | [1] |
| 1 | 3-Fluorophenyl | NCI-H460 (Lung) | 0.9 | [1] |
| 2 | 4-Nitrophenyl | A549 (Lung) | - | [2] |
| 3 | 3,5-Dimethoxyphenyl | - | - | [2] |
Note: Specific IC50 values for compounds 2 and 3 were not provided in the source material but were highlighted for their activity.
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound analogs and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) from the dose-response curves.
Antimicrobial Activity: A Broad Spectrum of Inhibition
The this compound scaffold has also been extensively explored for its antimicrobial properties. Derivatives have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.
A study on N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives revealed moderate to good inhibition against bacteria and fungi at concentrations of 12.5-100 µg/mL.[4] This research highlighted that the conversion of the hydrazinyl moiety into heterocyclic rings, such as 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles, resulted in more potent antimicrobial agents compared to their 1,3,4-oxadiazole counterparts.[4]
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
The antimicrobial spectrum and potency of these analogs are dictated by the substituents on the benzothiazole ring and the modifications of the hydrazinyl group.
-
Influence of Substituents: A preliminary SAR study indicated that electron-donating groups (e.g., -OH, -OCH3) on an attached phenyl ring tend to increase antibacterial activity, while electron-withdrawing groups (e.g., -Cl, -NO2, -F, -Br) often enhance antifungal activity.
-
Heterocyclic Moieties: The incorporation of heterocyclic rings like thiophene and indole can lead to good antimicrobial activities. In contrast, aliphatic analogs generally exhibit poor or no activity.
-
Hydrazone Bridge: The presence of a hydrazone bridge has been shown to improve the affinity for target fungal enzymes.[5]
Comparative Antimicrobial Activity Data (MIC in µg/mL):
| Compound Type | Bacterial Strains | Fungal Strains | Reference |
| Triazolo-thiadiazole derivatives | Moderate to Good | Moderate to Good | [4] |
| 1,3,4-Oxadiazole derivatives | Less Active | Less Active | [4] |
| Analogs with electron-donating groups | Increased Activity | - | |
| Analogs with electron-withdrawing groups | - | Increased Activity |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial/Fungal Culture: Prepare a standardized inoculum of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Enzyme Inhibition: A Targeted Approach
Beyond broad-spectrum cellular effects, this compound analogs have been investigated as inhibitors of specific enzymes, offering a more targeted therapeutic strategy.
One study explored benzothiazole-hydrazone analogs as potential inhibitors of H+/K+ ATPase, an enzyme involved in gastric acid secretion.[6] The results indicated that compounds with electron-donating groups (-OH, -OCH3) on the phenyl ring of the hydrazone moiety favored inhibitory activity against H+/K+ ATPase.[6] In contrast, analogs with electron-withdrawing groups (-F, -Cl, -Br, -NO2) showed better anti-inflammatory activity, suggesting a potential inhibition of cyclooxygenase (COX) enzymes.[6]
Other research has focused on the inhibition of carbonic anhydrases (CAs), with some benzothiazole derivatives showing inhibitory properties in the micromolar range, particularly against hCA II and hCA V isoforms.[7]
Structure-Activity Relationship (SAR) Insights for Enzyme Inhibition:
-
H+/K+ ATPase Inhibition: Electron-donating substituents on the aryl hydrazone part are favorable for activity.[6]
-
Anti-inflammatory Activity (COX Inhibition): Electron-withdrawing groups on the aryl hydrazone moiety enhance activity.[6]
-
Carbonic Anhydrase Inhibition: The overall structure of the benzothiazole derivative, including substitutions on the benzothiazole ring and the nature of appended groups, influences the inhibitory potency and selectivity against different CA isoforms.[7]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase isoform and the substrate, 4-nitrophenyl acetate (NPA).
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds.
-
Assay Reaction: In a 96-well plate, mix the enzyme, inhibitor, and buffer. Initiate the reaction by adding the substrate.
-
Absorbance Measurement: Monitor the formation of 4-nitrophenolate by measuring the absorbance at 400 nm over time.
-
IC50/Ki Calculation: Determine the concentration of the inhibitor that causes 50% inhibition (IC50) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Synthesis of this compound Analogs
The synthesis of these analogs typically follows a straightforward and efficient pathway, allowing for the generation of a diverse library of compounds for SAR studies.
Caption: General synthetic scheme for this compound analogs.
Conclusion and Future Perspectives
The this compound scaffold is a highly versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies discussed herein provide a clear roadmap for designing more potent and selective compounds.
-
For anticancer agents , the focus should be on introducing electron-withdrawing groups at strategic positions on the aryl hydrazone moiety.
-
For antimicrobial agents , a divergent strategy is needed, with electron-donating groups favoring antibacterial activity and electron-withdrawing groups enhancing antifungal effects. The incorporation of specific heterocyclic rings also holds significant promise.
-
For enzyme inhibitors , fine-tuning the electronic properties of the substituents is paramount to achieving high potency and selectivity for the target enzyme.
Future research should aim to elucidate the precise molecular targets and mechanisms of action for the most promising analogs. In silico studies, such as molecular docking, can further rationalize the observed SAR and guide the design of next-generation compounds with improved pharmacological profiles. The continued exploration of this remarkable scaffold is poised to yield novel drug candidates for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole-triazole hybrids: Novel anticancer agents inducing cell cycle arrest and apoptosis through Bcl-2 inhibition in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis: 6-Chloro-2-hydrazinylbenzo[d]thiazole Scaffolds in Inflammatory Disease Models Versus Standard of Care
For Immediate Release: A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo efficacy of compounds based on the 6-Chloro-2-hydrazinylbenzo[d]thiazole scaffold against established standards of care in preclinical models of inflammation. While direct in vivo efficacy data for this compound is not extensively available in the public domain, this guide synthesizes findings from closely related benzothiazole derivatives to offer a scientifically grounded perspective on their potential therapeutic standing.
Introduction: The Therapeutic Promise of Benzothiazole Derivatives in Inflammation
Benzothiazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The inherent structural features of the benzothiazole nucleus make it a privileged scaffold for the design of novel therapeutic agents. This guide focuses on the anti-inflammatory potential of this class of compounds, particularly those bearing a hydrazinyl moiety at the 2-position, and contextualizes their performance against current therapeutic mainstays.
Preclinical Efficacy of a Close Benzothiazole Analogue in an Acute Inflammation Model
A study on a series of N-[3-(substituted-4H-1,2,4-triazol-4-yl)]-benzo[d]thiazol-2-amines, which are structurally related to the this compound scaffold, has demonstrated significant anti-inflammatory activity in a well-established in vivo model.
In a carrageenan-induced paw edema model in rats, a standard method for evaluating acute inflammation, a lead compound from this series (compound 4f ) exhibited a remarkable 85.31% inhibition of paw edema . This level of efficacy was found to be comparable to that of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac sodium , which showed an 83.68% inhibition in the same study[1].
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the methodology typically employed to assess the acute anti-inflammatory activity of a test compound.
Objective: To induce a localized, acute inflammatory response in the rat paw and to quantify the inhibitory effect of a test compound compared to a vehicle control and a standard anti-inflammatory drug.
Materials:
-
Wistar albino rats (150-200g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., Benzothiazole derivative)
-
Standard drug (e.g., Diclofenac sodium)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House the rats in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.
-
Grouping: Divide the animals into three groups: Control (vehicle), Standard (Diclofenac), and Test (Benzothiazole derivative).
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Comparative Efficacy Against Standard of Care in Inflammatory Models
To provide a comprehensive comparison, it is essential to evaluate the performance of the benzothiazole scaffold against standards of care used for both acute and chronic inflammatory conditions.
Acute Inflammation: Diclofenac in Carrageenan-Induced Paw Edema
Diclofenac, a potent NSAID, is a frequently used positive control in the carrageenan-induced paw edema model. Studies have consistently demonstrated its dose-dependent efficacy. For instance, oral administration of diclofenac has been shown to significantly reduce paw edema in rats at various time points post-carrageenan injection[2][3][4][5]. The percentage of inhibition can vary depending on the dose and timing of administration, but the data from the benzothiazole analogue study (85.31% inhibition) suggests a comparable, if not slightly superior, efficacy to a standard dose of diclofenac (83.68%) in this acute model[1].
Chronic Inflammation: Methotrexate in Adjuvant-Induced Arthritis
For chronic inflammatory conditions such as rheumatoid arthritis, methotrexate (MTX) is a first-line disease-modifying antirheumatic drug (DMARD). Its efficacy is often evaluated in the adjuvant-induced arthritis (AIA) model in rats, which shares several pathological features with human rheumatoid arthritis.
In the AIA model, low-dose methotrexate has been shown to significantly suppress paw inflammation[6]. Treatment with MTX can lead to a marked reduction in hind paw swelling and inflammation over several weeks[7]. While a direct comparative study between a this compound derivative and methotrexate in the AIA model is not available, the potent anti-inflammatory activity of the benzothiazole analogue in the acute model suggests that this scaffold warrants further investigation in chronic inflammatory models.
Data Summary:
| Compound/Drug | In Vivo Model | Efficacy Metric | Reported Efficacy | Reference |
| Benzothiazole Analogue (4f) | Carrageenan-Induced Paw Edema (Rat) | % Inhibition of Edema | 85.31% | [1] |
| Diclofenac Sodium | Carrageenan-Induced Paw Edema (Rat) | % Inhibition of Edema | 83.68% | [1] |
| Diclofenac | Carrageenan-Induced Paw Edema (Rat) | Significant reduction in paw volume | Dose-dependent | [2][3][4][5] |
| Methotrexate | Adjuvant-Induced Arthritis (Rat) | Suppression of paw inflammation | Significant | [6][7] |
Mechanistic Insights and Future Directions
The anti-inflammatory effects of benzothiazole derivatives are believed to be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The structural similarity of the test compounds to known inhibitors of cyclooxygenase (COX) and other inflammatory mediators suggests a potential mechanism of action involving these pathways.
The promising results from the preclinical evaluation of a close analogue of this compound underscore the therapeutic potential of this chemical scaffold. Future research should focus on:
-
Direct in vivo evaluation of this compound in both acute and chronic models of inflammation.
-
Head-to-head comparative studies against a broader range of standard-of-care drugs, including biologics.
-
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds.
Conclusion
While direct in vivo efficacy data for this compound remains to be fully elucidated, the compelling anti-inflammatory activity of a closely related benzothiazole derivative, demonstrating parity with the standard NSAID diclofenac in a preclinical model, strongly supports the continued investigation of this compound class. The evidence presented in this guide suggests that this compound and its analogues represent a promising avenue for the development of novel anti-inflammatory therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Release-active dilutions of diclofenac enhance anti-inflammatory effect of diclofenac in carrageenan-induced rat paw edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potentiation of diclofenac-induced anti-inflammatory response by aminoguanidine in carrageenan-induced acute inflammation in rats: the role of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. curehunter.com [curehunter.com]
- 7. "Anti-inflammatory role of methotrexate in adjuvant arthritis: Effect o" by Jawed Altaf Baig, Mohammad Perwaiz Iqbal et al. [ecommons.aku.edu]
Benchmarking 6-Chloro-2-hydrazinylbenzo[d]thiazole: A Comparative Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the benzothiazole scaffold stands as a privileged structure, integral to a multitude of pharmacologically active agents.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] This guide provides a comprehensive technical comparison of 6-Chloro-2-hydrazinylbenzo[d]thiazole and its derivatives against other notable benzothiazoles, offering insights into their synthesis, biological performance, and mechanisms of action to inform and guide future drug discovery and development efforts.
Synthesis and Characterization of the Core Scaffold
The synthesis of this compound is a critical first step in the development of novel derivatives. A common and effective synthetic route begins with the commercially available p-chloroaniline.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 6-Chloro-2-aminobenzothiazole
-
Dissolve p-chloroaniline (0.1 mol) and potassium thiocyanate (0.2 mol) in glacial acetic acid (150 mL) in a flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise to the stirred mixture, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 10-12 hours.
-
Pour the reaction mixture into a beaker of ice water. A precipitate will form.
-
Filter the precipitate, wash it thoroughly with water, and then with a 5% sodium bicarbonate solution to remove any acidic impurities.
-
Recrystallize the crude product from ethanol to yield pure 6-Chloro-2-aminobenzothiazole.
Step 2: Synthesis of this compound
-
To a solution of hydrazine hydrate (excess, e.g., 10 equivalents) in ethylene glycol, add 6-Chloro-2-aminobenzothiazole (1 equivalent).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the reaction mixture for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol to obtain this compound.[4][5]
Comparative Biological Activity
A direct head-to-head comparison of the biological activity of the parent this compound against other specific benzothiazoles under identical experimental conditions is limited in the current literature. However, by examining studies on its derivatives and comparing them with data on other benzothiazole analogs, we can infer structure-activity relationships and potential performance benchmarks.
Antimicrobial Activity
The hydrazinyl group at the C2 position of the benzothiazole ring is a key pharmacophore that can be readily modified to generate a library of derivatives with diverse antimicrobial profiles.
A study on N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives revealed that these compounds exhibit moderate to good inhibition against a range of bacteria and fungi.[6] Notably, the study found that triazolo-thiadiazole derivatives of this scaffold were more active than the corresponding 1,3,4-oxadiazole derivatives.[6]
Table 1: Comparative Antimicrobial Activity of Benzothiazole Derivatives (MIC in µg/mL)
| Compound/Derivative | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference |
| Derivatives of this compound | |||||
| Triazolo-thiadiazole Derivative A | 12.5 | 25 | 50 | 25 | [6] |
| 1,3,4-Oxadiazole Derivative B | 50 | 100 | >100 | 50 | [6] |
| Other Benzothiazole Derivatives | |||||
| 2-Arylbenzothiazole Analog C | ~1 µM | - | ~1 µM | - | Recent insights into antibacterial potential of benzothiazole derivatives |
| Phenyl Urea Benzothiazole Analog D | 8 | - | - | - | Recent insights into antibacterial potential of benzothiazole derivatives |
| Pyrimidine Benzothiazole Analog E | 17-19 (ZOI) | 18 (ZOI) | - | - | Recent insights into antibacterial potential of benzothiazole derivatives |
| Standard Drugs | |||||
| Ciprofloxacin | 6.25 | - | - | - | Design, synthesis and antimicrobial activity of novel benzothiazole analogs |
| Norfloxacin | - | - | - | - | Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives |
| Ketoconazole | - | - | - | - | Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives |
Disclaimer: The data presented in this table is compiled from different studies and should be interpreted with caution. A direct comparison of potency is challenging due to variations in experimental conditions, including the specific strains tested and the standard drugs used.
The data suggests that the 6-chloro substitution on the benzothiazole ring is a favorable feature for antimicrobial activity. Further derivatization of the 2-hydrazinyl moiety can significantly modulate this activity.
Anticancer Activity
Benzothiazole derivatives have garnered significant attention as potential anticancer agents, with several mechanisms of action being elucidated.
While direct comparative data for the parent this compound is scarce, studies on its derivatives and other 6-halo-substituted analogs provide valuable insights into their cytotoxic potential. For instance, a study on 2-(2-(4-fluorobenzylidene)hydrazinyl)-6-chlorobenzo[d]thiazole demonstrated an IC50 value of 5.73 µM against the MCF-7 breast cancer cell line.
Table 2: Comparative Anticancer Activity of Benzothiazole Derivatives (IC50 in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Derivatives of this compound | |||
| 2-(2-(4-fluorobenzylidene)hydrazinyl)-6-chlorobenzo[d]thiazole | MCF-7 (Breast) | 5.73 | A Head-to-Head Comparison of 2-Hydrazinyl-6-iodobenzo[d]thiazole and Similar Scaffolds for Drug Discovery |
| 2-(2-(4-chlorobenzylidene)hydrazinyl)-6-chlorobenzo[d]thiazole | MCF-7 (Breast) | 12.15 | A Head-to-Head Comparison of 2-Hydrazinyl-6-iodobenzo[d]thiazole and Similar Scaffolds for Drug Discovery |
| Other Benzothiazole Derivatives | |||
| Naphthalimide-benzothiazole derivative | HT-29 (Colon) | 3.72 | Benzothiazole derivatives as anticancer agents |
| Naphthalimide-benzothiazole derivative | A549 (Lung) | 4.07 | Benzothiazole derivatives as anticancer agents |
| Naphthalimide-benzothiazole derivative | MCF-7 (Breast) | 7.91 | Benzothiazole derivatives as anticancer agents |
| Dichlorophenyl containing chlorobenzothiazole | HOP-92 (Lung) | 0.0718 | Benzothiazole derivatives as anticancer agents |
| Standard Drug | |||
| Doxorubicin | - | Varies | - |
Disclaimer: The data in this table is from various sources and is not a direct head-to-head comparison. The potency of anticancer agents is highly dependent on the specific cell line and assay conditions.
The presence of the chloro group at the 6-position, combined with various substitutions on the hydrazone moiety, appears to be a promising strategy for developing potent anticancer benzothiazoles.
Mechanism of Action: Modulating Key Signaling Pathways
The anticancer activity of benzothiazole derivatives is often attributed to their ability to modulate critical intracellular signaling pathways that control cell proliferation, survival, and apoptosis.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer. Some benzothiazole derivatives have been shown to exert their anticancer effects by inhibiting this pathway, leading to the induction of apoptosis.
Caption: The PI3K/Akt signaling pathway and potential inhibition by benzothiazole derivatives.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Certain benzothiazole derivatives have been found to interfere with this pathway, contributing to their anticancer effects.
Caption: The JAK/STAT signaling pathway and its potential inhibition by benzothiazole derivatives.
NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway plays a key role in inflammation and cell survival. Its constitutive activation is observed in many cancers, promoting tumor growth and resistance to therapy. Some benzothiazole derivatives have demonstrated the ability to inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptosis.
Caption: The NF-κB signaling pathway and its potential inhibition by benzothiazole derivatives.
Detailed Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Materials: Prepare sterile Mueller-Hinton broth (MHB) for bacteria or RPMI-1640 for fungi. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Inoculum Preparation: Culture the microbial strain overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound stock solution with the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Conclusion and Future Perspectives
This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. The presence of the 6-chloro substituent appears to be beneficial for both antimicrobial and anticancer activities. The 2-hydrazinyl group provides a convenient handle for synthetic modification, allowing for the generation of large libraries of derivatives with potentially enhanced potency and selectivity.
While the available data is encouraging, a significant gap in the literature is the lack of direct, head-to-head comparative studies of this compound and its close analogs against a panel of other well-established benzothiazole derivatives. Such studies are crucial for a definitive benchmarking of its performance and for guiding rational drug design.
Future research should focus on:
-
Direct Comparative Studies: Conducting comprehensive in vitro and in vivo studies that directly compare the biological activities of this compound with other key benzothiazole compounds.
-
Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways modulated by this class of compounds.
-
Structure-Activity Relationship (SAR) Elucidation: Systematically modifying the scaffold to optimize potency, selectivity, and pharmacokinetic properties.
By addressing these key areas, the full therapeutic potential of this compound and its derivatives can be realized, paving the way for the development of next-generation therapies for infectious diseases and cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of 6-Chloro-2-hydrazinylbenzo[d]thiazole Derivative Activity: A Comparative Guide for Anticancer Research
This guide provides a comprehensive framework for the independent verification of the anticancer activity of a promising 6-Chloro-2-hydrazinylbenzo[d]thiazole derivative. Specifically, we focus on a hydrazone derivative that has demonstrated significant potency against pancreatic and non-small cell lung cancer cell lines. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison with established chemotherapeutic agents and detailed experimental protocols for validation. Our approach is grounded in scientific integrity, providing the causal logic behind experimental choices to ensure robust and reproducible findings.
Introduction: The Therapeutic Potential of Benzothiazole Hydrazones
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. When combined with a hydrazone moiety, these compounds have shown notable anticancer properties. Recent studies have highlighted a particular derivative, 6-chloro-2-[2-(3-fluorophenyl)hydrazin-1-ylidene]-2,3-dihydro-1,3-benzothiazole (hereafter referred to as BTH-Cl), as a potent cytotoxic agent. Preliminary data indicates that BTH-Cl surpasses the efficacy of the standard chemotherapeutic etoposide in specific cancer cell lines.
This guide will focus on the independent verification of BTH-Cl's activity against two clinically relevant cancer cell lines:
-
Capan-1 (Pancreatic Adenocarcinoma): A notoriously difficult-to-treat cancer, highlighting the need for novel therapeutics.
-
NCI-H460 (Non-Small Cell Lung Cancer): A prevalent form of lung cancer, often exhibiting resistance to standard therapies.
We will compare the in vitro activity of BTH-Cl with two widely used anticancer drugs, Etoposide and Doxorubicin , providing a clear benchmark for its performance.
Comparative Performance Overview
The primary measure of a compound's cytotoxic potential is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The table below summarizes the reported IC50 values for BTH-Cl and the comparator drugs against the selected cell lines.
| Compound | Target/Mechanism of Action | Capan-1 IC50 (µM) | NCI-H460 IC50 (µM) |
| BTH-Cl | Putative: DNA/RNA Synthesis Inhibition, Apoptosis Induction | 0.6 | 0.9 |
| Etoposide | Topoisomerase II Inhibitor | 0.15 - 1.45[1] | ~2.0 - 4.0 (sensitive lines)[2] |
| Doxorubicin | DNA Intercalation, Topoisomerase II Inhibition | >10 (variable) | ~0.13 - 2.0 |
Note: IC50 values can vary based on experimental conditions such as cell density and incubation time. The provided values serve as a benchmark for comparison.
Mechanistic Hypothesis and Verification Workflow
Based on existing literature for similar compounds, it is hypothesized that BTH-Cl exerts its anticancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest. The following workflow is designed to systematically test this hypothesis.
Caption: Workflow for the independent verification of BTH-Cl's anticancer activity.
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems. Each step is explained to provide clarity on its purpose and contribution to the overall experimental integrity.
Cell Viability Assessment: MTT Assay
Expertise & Experience: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of this color is directly proportional to the number of viable cells. This assay is a robust and widely accepted method for initial cytotoxicity screening.
Protocol:
-
Cell Seeding: Seed Capan-1 and NCI-H460 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of BTH-Cl, Etoposide, and Doxorubicin in culture medium. Replace the existing medium with 100 µL of medium containing the various concentrations of the compounds. Include untreated and vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Assay
Expertise & Experience: In early-stage apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, where the membrane integrity is compromised. This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the respective IC50 concentrations of BTH-Cl, Etoposide, and Doxorubicin for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
Cell Cycle Analysis
Expertise & Experience: The cell cycle is a series of events that takes place in a cell as it grows and divides. Anticancer drugs often exert their effects by causing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M), preventing the proliferation of cancer cells. Propidium Iodide (PI) stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle by flow cytometry.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentrations of the compounds for 24 hours.
-
Cell Harvesting: Collect all cells (adherent and floating) as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. The data will be used to generate histograms representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Predicted Mechanistic Pathways
Based on the expected outcomes of the proposed experiments, we can visualize the likely signaling pathways involved in BTH-Cl-induced cell death.
Apoptosis Induction Pathway
References
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 6-Chloro-2-hydrazinylbenzo[d]thiazole
This document provides essential procedural guidance for the safe and compliant disposal of 6-Chloro-2-hydrazinylbenzo[d]thiazole (CAS RN: 51011-54-2). As a research chemical, its hazard profile is not exhaustively defined; therefore, this guide synthesizes information from its structural components—a chlorinated benzothiazole and a reactive hydrazinyl group—to establish a protocol grounded in rigorous safety and regulatory compliance. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to manage this chemical waste stream responsibly, ensuring the protection of both personnel and the environment.
Part 1: Core Hazard Assessment and Regulatory Framework
The primary challenge in managing this compound waste is its dual-hazard nature. The benzothiazole core, particularly when chlorinated, presents potential toxicity and irritation risks.[1][2] However, the hydrazinyl moiety (-NHNH₂) is the dominant concern, classifying the compound as highly reactive and toxic, similar to hydrazine itself.[3][4] Hydrazine and its derivatives are known for their instability, potential carcinogenicity, and violent reactions with oxidizing agents and acids.[3][4]
Consequently, any waste containing this compound must be managed as hazardous waste in accordance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations (40 CFR Parts 260-273).[5][6] All personnel handling this waste must also adhere to the Occupational Safety and Health Administration (OSHA) standards for hazardous materials and emergency preparedness to ensure workplace safety.[7][8][9]
Part 2: Pre-Disposal Safety and Handling
Before beginning any waste consolidation, it is imperative to establish a controlled environment to minimize exposure and prevent accidental reactions.
Engineering and Administrative Controls
-
Designated Area: All waste handling and containerization must occur within a designated area, clearly marked with signage indicating the presence of toxic and reactive chemicals.[4]
-
Chemical Fume Hood: All procedures must be performed inside a properly functioning and certified chemical fume hood to prevent the inhalation of vapors or aerosols.[10][11]
-
Training: All personnel must receive documented training on the specific hazards of this compound and the emergency procedures outlined in this guide, as required by OSHA.[7]
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles and a full-face shield.[11][12] | Protects against splashes and potential energetic reactions. |
| Hand Protection | Double-gloving with nitrile or neoprene gloves.[11][12] | Provides robust protection against chemical permeation. Always consult the glove manufacturer's compatibility data. |
| Body Protection | A flame-resistant lab coat and a chemical-resistant apron.[4] | Protects against splashes and potential ignition, a known hazard with hydrazine compounds.[3] |
| Respiratory | Not required if handled exclusively within a certified fume hood. For spills or emergencies outside a hood, a full-face respirator with an appropriate cartridge (e.g., ABEK type) or a self-contained breathing apparatus (SCBA) is necessary.[3] | Hydrazine compounds are toxic upon inhalation.[10] |
Part 3: Step-by-Step Disposal Protocol
This protocol ensures waste is handled, stored, and disposed of in a manner that is safe, compliant, and self-validating.
Step 1: Waste Segregation and Containerization
-
Action: Collect all waste streams containing this compound (e.g., neat compound, contaminated consumables, reaction mother liquors) into a dedicated, clearly labeled hazardous waste container.
-
Causality: This compound is incompatible with a wide range of chemicals, including oxidizers, strong acids, metal oxides, and hydrogen peroxide .[3][11] Mixing this waste with other streams could trigger a violent exothermic reaction, gas evolution, or fire.
-
Container Specification: Use a chemically compatible container (e.g., High-Density Polyethylene - HDPE) with a tightly sealing screw-top cap. The container must be clean, dry, and in good condition. For added safety, place the primary container within leak-proof secondary containment.[4][12]
Step 2: Hazardous Waste Labeling
-
Action: Immediately upon adding the first drop of waste, affix a completed hazardous waste label to the container. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
A clear indication of the hazards: "Toxic, Reactive "
-
The date of initial accumulation.
-
-
Causality: Proper labeling is an EPA and OSHA requirement that ensures safe handling and proper management throughout the disposal chain, from the lab to the final treatment facility.[13]
Step 3: On-Site Accumulation
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The container must remain closed at all times except when adding waste.[14]
-
Causality: Storing waste in a designated SAA under the control of laboratory personnel ensures it is managed safely and prevents it from being mistaken for a non-hazardous material.[12] Federal regulations limit the accumulation time for hazardous waste, so regular disposal pickups are essential.[14]
Step 4: Final Disposal by a Licensed Professional
-
Action: Arrange for the collection, transport, and disposal of the waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Causality: The final treatment of this waste requires specialized facilities. The recommended disposal method is controlled incineration at a licensed chemical destruction plant, which is equipped with flue gas scrubbing to handle the nitrogen and halogenated byproducts of combustion.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash , as this is illegal and poses a severe threat to the environment and public health.[1][15]
Step 5: Decontamination
-
Action: Decontaminate any glassware or equipment that has come into contact with the compound by rinsing with a suitable solvent (e.g., ethanol or methanol) in a fume hood. Collect all rinsate as hazardous waste in your designated container. Wash surfaces with soap and water after the initial solvent rinse.[4]
-
Causality: Residual traces of the compound can remain reactive and toxic. Thorough decontamination ensures that all hazardous material is captured in the waste stream and that equipment is safe for reuse.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 6-Chloro-2-benzothiazolamine | C7H5ClN2S | CID 7226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. safety.charlotte.edu [safety.charlotte.edu]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. cleanmanagement.com [cleanmanagement.com]
- 8. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 9. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. artscimedia.case.edu [artscimedia.case.edu]
- 11. ehs.unm.edu [ehs.unm.edu]
- 12. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 13. medical-systems.com [medical-systems.com]
- 14. epa.gov [epa.gov]
- 15. US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals - Red On line (COM) [red-on-line.com]
Personal protective equipment for handling 6-Chloro-2-hydrazinylbenzo[d]thiazole
Comprehensive Safety and Handling Guide: 6-Chloro-2-hydrazinylbenzo[d]thiazole
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling this compound. The information herein is synthesized from safety data for structurally analogous compounds and established best practices for hazardous chemical management. The primary objective is to ensure user safety and procedural integrity through a deep understanding of the material's potential hazards and the rationale behind each safety measure.
Immediate Safety Profile
| Hazard Category | Anticipated Risk | GHS Classification (Probable) | Recommended Action |
| Acute Toxicity (Oral) | Harmful or Toxic if swallowed.[1][4] | Category 3 or 4 | Do not eat, drink, or smoke when using this product.[1][4] If swallowed, seek immediate medical attention.[2][4] |
| Acute Toxicity (Dermal) | Harmful or Toxic in contact with skin.[1][4] | Category 3 or 4 | Wear protective gloves and clothing.[3] Remove contaminated clothing immediately and wash skin thoroughly.[1][2] |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[1][4] | Category 4 | Avoid breathing dust, fumes, or vapors.[1][3] Use only in a well-ventilated area or under a fume hood.[2][4] |
| Eye Irritation | Causes serious eye irritation.[1][4] | Category 2A | Wear chemical safety goggles.[3] If in eyes, rinse cautiously with water for several minutes.[3] |
| Skin Irritation | May cause skin irritation.[3] | Category 2 | Avoid contact with skin.[2] Wash hands and any exposed skin thoroughly after handling.[3] |
| Aquatic Hazard | May be harmful to aquatic life. | Acute, Category 3 | Avoid release to the environment.[4] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The core principle of safe handling is the consistent and correct use of PPE as the final barrier against exposure.[5] Given the compound's likely toxicity, a comprehensive PPE strategy is mandatory.
Required PPE Ensemble
-
Primary Engineering Control: All handling of this compound solid or solutions must be conducted within a certified chemical fume hood to control airborne particles and vapors.[4]
-
Gloves: Double gloving is required. Use chemotherapy-grade nitrile gloves that meet the ASTM D6978 standard.[6] The inner glove should be tucked under the gown cuff, and the outer glove placed over the cuff.[5] Gloves must be changed every 30-60 minutes or immediately upon known or suspected contact.[5]
-
Gown: A disposable, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polypropylene) is required.[6] Cuffs should be elastic or knit to ensure a snug fit.
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes.[6][7] Safety glasses with side shields are not sufficient.[6]
-
Respiratory Protection: When handling the powder outside of a fume hood (e.g., during transport or spill cleanup), a fit-tested N95 respirator is required to protect against airborne particles.[6] Surgical masks offer no protection and are not acceptable.[5][6]
PPE Donning and Doffing Workflow
Proper procedure in donning and doffing PPE is critical to prevent cross-contamination. The following workflow minimizes the risk of exposure.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Step-by-Step Handling Protocol
Adherence to a systematic procedure is paramount. This protocol is designed to be a self-validating system, minimizing risk at each stage.
A. Preparation and Pre-Handling
-
Designate Area: Cordon off a specific area within the laboratory for the handling of this compound. Ensure an eyewash station and safety shower are directly accessible.[8]
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware), reagents, and waste containers before bringing the compound into the fume hood.
-
Pre-Label Containers: All primary and secondary containers, including waste, must be clearly labeled with the chemical name and appropriate hazard pictograms.
-
Don PPE: Follow the donning procedure outlined in the diagram above.
B. Handling the Compound (Inside Fume Hood)
-
Weighing: If weighing the solid, perform this task on a weigh paper or in a tared container within the fume hood to contain any dust.
-
Making Solutions: Add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for temperature control.
-
Reaction Setup: Ensure any reaction vessel is securely clamped. If heating, use a controlled heating mantle and monitor the reaction closely.
-
Work Practice: Always handle the material well inside the fume hood sash. Keep containers closed when not in immediate use.
C. Post-Handling and Decontamination
-
Decontaminate Surfaces: Wipe down all surfaces inside the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Segregate Waste: Dispose of all contaminated materials, including gloves, weigh papers, and pipette tips, into a dedicated, labeled hazardous waste container.
-
Doff PPE: Follow the doffing procedure outlined in the diagram above. Remove PPE before leaving the designated work area to prevent the spread of contamination.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.[3]
Emergency Procedures: Spill and Exposure
Rapid and correct response during an emergency is crucial.
Spill Response
The appropriate response depends on the scale and location of the spill.
Caption: Decision workflow for responding to a chemical spill.
For small spills inside a fume hood, use an absorbent material like Chemizorb® to carefully collect the substance, then decontaminate the area.[4] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.
Personnel Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention from an ophthalmologist.[1][4]
-
Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3] Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air.[2][3] If breathing is difficult or has stopped, provide artificial respiration and call for immediate medical assistance.[2]
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious, give two glasses of water to drink.[4] Seek immediate medical attention.
Disposal Plan
Chemical waste must be managed according to institutional and regulatory guidelines.
-
Waste Categorization: this compound is a chlorinated organic compound and must be disposed of as hazardous chemical waste.[9] Do not dispose of it down the sanitary sewer.[9][10]
-
Waste Collection:
-
Solid Waste: Collect dry chemical waste, contaminated lab supplies (gloves, wipes, etc.), and spill cleanup materials in a clearly labeled, sealed container designated for "Chlorinated Organic Solids."[11]
-
Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled container for "Chlorinated Organic Solvents/Solutions." Do not mix with non-halogenated waste streams.[11]
-
-
Final Disposal: All waste must be handed over to your institution's approved hazardous waste disposal company.[10][12] Ensure all containers are properly labeled to facilitate correct handling and disposal.[12]
By implementing these comprehensive safety and handling procedures, you establish a robust framework to protect yourself, your colleagues, and your research integrity when working with this compound.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pppmag.com [pppmag.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. fishersci.com [fishersci.com]
- 9. Laboratory chemical waste [watercorporation.com.au]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ptb.de [ptb.de]
- 12. Making sure you're not a bot! [oc-praktikum.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
